molecular formula C10H12N2O B1292977 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine CAS No. 871688-90-3

2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

Cat. No.: B1292977
CAS No.: 871688-90-3
M. Wt: 176.21 g/mol
InChI Key: QUHSPVCYQJXRGG-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methyl-1,3-benzoxazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-2-3-9-8(6-7)12-10(13-9)4-5-11/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHSPVCYQJXRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649184
Record name 2-(5-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871688-90-3
Record name 5-Methyl-2-benzoxazoleethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871688-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine
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URL https://comptox.epa.gov/dashboard/DTXSID90649184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

Introduction

The benzoxazole moiety is a privileged heterocyclic scaffold renowned for its presence in a multitude of biologically active compounds.[1] As structural isosteres of naturally occurring nucleic bases, benzoxazoles can readily interact with the biopolymers of living systems, making them a focal point in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2][3]

This technical guide provides a comprehensive overview of this compound, a key building block for the synthesis of more complex molecules. By functionalizing the terminal primary amine, researchers can introduce a diverse range of pharmacophores, making this compound a versatile starting material for drug discovery and development. This document will detail its physicochemical properties, plausible synthetic routes, chemical reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

Compound Identification

The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory documentation.

PropertyValueSource(s)
CAS Number 871688-90-3[4][5]
Molecular Formula C₁₀H₁₂N₂O[4][5]
Molecular Weight 176.22 g/mol [5]
Common Synonyms 2-(5-methylbenzoxazol-2-yl)ethylamine[4]
Appearance Reported as a liquid[4]
Purity (Commercial) Typically ≥95%
InChI Key QUHSPVCYQJXRGG-UHFFFAOYSA-N[4]
Structural Elucidation

The structure consists of a benzene ring fused to an oxazole ring, creating the benzoxazole core. A methyl group is substituted at the 5-position of this core, and an ethanamine chain is attached at the 2-position.

Caption: Chemical structure of this compound.

Synthesis and Purification

Retrosynthetic Analysis & Mechanistic Insight

The synthesis of 2-substituted benzoxazoles typically involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[2][6] The key disconnection for the target molecule is at the C2-carbon of the benzoxazole ring, leading back to 2-amino-4-methylphenol and a suitable three-carbon synthon for the ethanamine side chain, such as β-alanine or its derivatives.

The reaction is generally acid-catalyzed. The mechanism involves the initial formation of an amide bond between the amino group of the aminophenol and the carboxylic acid. The subsequent step is an intramolecular nucleophilic attack by the hydroxyl group onto the activated carbonyl carbon, followed by dehydration to form the oxazole ring. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation as it serves as both a catalyst and a dehydrating agent, driving the equilibrium towards the cyclized product.[3]

General Synthetic Protocol

This protocol is a representative method based on established literature procedures for the synthesis of 2-substituted benzoxazoles.[3][6]

Materials:

  • 2-Amino-4-methylphenol

  • N-Boc-β-alanine

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Diethyl ether

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Amide Formation & Cyclization:

    • To a flask containing polyphosphoric acid (approx. 10x weight of the limiting reagent), add 2-amino-4-methylphenol (1.0 eq) and N-Boc-β-alanine (1.1 eq).

    • Heat the mixture with stirring at 150-180°C for 4-6 hours. The high temperature is necessary to overcome the activation energy for both amide formation and the subsequent dehydration/cyclization.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminophenol is consumed.

  • Work-up & Extraction:

    • Allow the reaction mixture to cool to approximately 80°C and pour it carefully onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until the pH is ~8. This step is critical to deprotonate the product and make it soluble in organic solvents.

    • Extract the aqueous slurry with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude Boc-protected product.

  • Purification:

    • Purify the crude intermediate, N-Boc-2-(5-methyl-1,3-benzoxazol-2-yl)ethanamine, using silica gel column chromatography with an appropriate gradient of ethyl acetate in hexanes.

  • Deprotection:

    • Dissolve the purified intermediate in a minimal amount of dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) (approx. 10 eq) or 4M HCl in dioxane and stir at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

  • Final Isolation:

    • Remove the solvent and excess acid under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product, likely as a salt (TFA or HCl salt).

    • For the free base, perform a final aqueous work-up with NaHCO₃ and extract with an organic solvent as in step 2.

    • Concentrate the solvent to yield the final product, this compound.

  • Characterization:

    • Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Synthesis Workflow Diagram

G r1 2-Amino-4-methylphenol s1 Step 1: Condensation & Cyclization r1->s1 r2 N-Boc-β-alanine r2->s1 int1 Boc-protected Intermediate s1->int1 Reagent: PPA Temp: 150-180°C s2 Step 2: Purification (Chromatography) s3 Step 3: Deprotection s2->s3 prod Final Product: This compound s3->prod Reagent: TFA or HCl int1->s2

Caption: General workflow for the synthesis of the target compound.

Chemical Reactivity and Stability

Reactivity of the Benzoxazole Core

The benzoxazole ring system is aromatic and generally stable. It can undergo electrophilic aromatic substitution. Nitration, for example, predominantly occurs at the C6-position.[3] The presence of the electron-donating methyl group at C5 and the oxygen atom within the ring influences the regioselectivity of these reactions.

Reactivity of the Ethanamine Side Chain

The terminal primary amine (-NH₂) is the most reactive site for further functionalization. It behaves as a typical primary amine and will readily undergo:

  • Salt formation: Reacts with acids to form ammonium salts, which can be useful for purification or formulation.

  • Acylation: Reacts with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reacts with alkyl halides to form secondary or tertiary amines.

  • Reductive amination: Reacts with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

This reactivity is the cornerstone of its utility as a building block in combinatorial chemistry and drug development.

Stability and Storage
  • Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]

  • Storage: For long-term stability, it should be stored in a tightly closed container in a dry, well-ventilated place at room temperature.[5][7]

Potential Applications and Biological Context

Role as a Scaffold in Medicinal Chemistry

The primary application of this compound is as an intermediate for chemical research and development.[8][9] The benzoxazole core is a key feature in many compounds with significant biological activity. By using the ethanamine side chain as a handle, researchers can synthesize libraries of novel compounds for screening against various therapeutic targets. Published research on related benzoxazole derivatives has highlighted their potential as:

  • Antimicrobial Agents: Exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][10]

  • Anticancer Agents: Showing cytotoxic properties against various cancer cell lines.[10]

  • Anti-inflammatory and Analgesic Agents: Demonstrating potential to reduce inflammation and pain.[1]

Potential Biological Targets

While the specific biological targets of this molecule are not defined, studies on structurally similar benzoxazoles provide valuable clues. Molecular docking studies of some 2-substituted benzoxazoles suggest that they may act as inhibitors of bacterial DNA gyrase.[2] This enzyme is crucial for bacterial DNA replication and is a validated target for antibiotics. The inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death.

Proposed Mechanism of Action Diagram

G cluster_cell Inside Bacterium compound 2-(R-Benzoxazol-2-yl)ethanamine (Derivative) cell Bacterial Cell compound->cell Enters Cell gyrase DNA Gyrase dna_supercoiled Supercoiled DNA (Replication Blocked) gyrase->dna_supercoiled Inhibition dna_relaxed Relaxed DNA dna_relaxed->gyrase Substrate death Bacterial Cell Death dna_supercoiled->death

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Safety and Handling

This material should be considered hazardous until comprehensive toxicological data is available.[8] Standard laboratory safety protocols should be strictly followed.

Hazard Identification
  • Based on related compounds, it may be harmful if swallowed.[7]

  • May cause skin, eye, and respiratory system irritation.[7][9]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[7][9]

  • Personal Protection: Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[7][9]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[7]

  • Skin Contact: Wash with plenty of soap and water. If irritation occurs, get medical advice.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][9]

  • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[7]

Storage and Disposal
  • Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[7][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its structure combines the biologically active benzoxazole core with a reactive primary amine handle, allowing for straightforward diversification and the synthesis of novel compounds for therapeutic screening. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this scaffold in the development of next-generation pharmaceuticals.

References

  • Krawiecka, M. et al. Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. [Link]

  • NIH National Center for Biotechnology Information. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]

  • NIH PubChem. 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. [Link]

  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • NIH National Center for Biotechnology Information. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • NIH National Center for Biotechnology Information. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). [Link]

Sources

A Technical Guide to the Synthesis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine: A Strategic Approach for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine, a valuable heterocyclic building block in contemporary drug discovery. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] This document outlines a robust and efficient two-step synthetic pathway, commencing with the condensation of 2-amino-4-methylphenol to form a key acetonitrile intermediate, followed by its chemical reduction to the target primary amine. The narrative emphasizes the rationale behind strategic choices in reagents and reaction conditions, offering researchers and drug development professionals a comprehensive protocol rooted in established chemical principles. Detailed experimental procedures, data summaries, and essential safety considerations are presented to ensure reproducibility and safe laboratory practice.

Introduction: The Significance of the Benzoxazole Core

The 1,3-benzoxazole ring system is a prominent heterocyclic motif that commands significant attention in the field of medicinal chemistry.[3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets. Compounds incorporating the benzoxazole core have demonstrated a vast array of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[3][4]

The target molecule, this compound, features an ethylamine substituent at the 2-position. This primary amine provides a crucial handle for further chemical modification, allowing for the construction of diverse compound libraries through techniques such as amide coupling, reductive amination, or sulfonamide formation. The 5-methyl group subtly modifies the electronic and lipophilic properties of the benzoxazole core, potentially influencing pharmacokinetic and pharmacodynamic profiles. This guide details a logical and field-proven pathway for the synthesis of this important intermediate.

Strategic Synthesis Design

A successful synthesis relies on a logical retrosynthetic analysis to identify readily available starting materials and high-yielding forward reaction steps.

Retrosynthetic Analysis

The target molecule can be conceptually disconnected at the C-N bond of the ethylamine side chain and the C-C bond adjacent to the benzoxazole ring. The most logical disconnection, however, is at the bonds forming the heterocyclic ring, which points to 2-amino-4-methylphenol as the key precursor for the substituted benzene portion. The 2-(ethanamine) side chain can be traced back to a more stable and synthetically accessible precursor, such as an acetonitrile group, which can be reliably reduced.

G Target This compound Intermediate (5-Methyl-1,3-benzoxazol-2-yl)acetonitrile Target->Intermediate Nitrile Reduction Precursors 2-Amino-4-methylphenol + Malononitrile Intermediate->Precursors Condensation & Cyclization

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Strategy

Based on the retrosynthetic analysis, a two-step forward synthesis is proposed. This approach is advantageous due to the commercial availability of the starting materials and the high efficiency of the chosen transformations.

  • Step 1: Condensation and Cyclization. The synthesis commences with the reaction of 2-amino-4-methylphenol with malononitrile.[5] This reaction proceeds via an initial condensation followed by an intramolecular cyclization and dehydration to directly form the stable (5-Methyl-1,3-benzoxazol-2-yl)acetonitrile intermediate.

  • Step 2: Nitrile Reduction. The terminal nitrile group of the intermediate is then reduced to the corresponding primary amine using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the final product.

This pathway is selected for its operational simplicity and avoidance of protecting group chemistry that would be necessary if condensing with a β-alanine derivative under harsh acidic conditions.

Synthesis Pathway: A Mechanistic Overview

A thorough understanding of the reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues.

Overall Synthetic Workflow

The diagram below illustrates the complete transformation from starting materials to the final product, highlighting the key intermediate.

Caption: High-level workflow for the two-step synthesis.

Step 1: Synthesis of (5-Methyl-1,3-benzoxazol-2-yl)acetonitrile

The formation of the benzoxazole ring is a cornerstone of this synthesis. The direct condensation of an o-aminophenol with a suitable electrophile is a widely employed and robust method.[6] In this protocol, malononitrile serves as an efficient C2-synthon. The reaction, typically catalyzed by a mild acid like glacial acetic acid in refluxing ethanol, proceeds through a cascade of steps.[5] The amino group of 2-amino-4-methylphenol initiates a nucleophilic attack on one of the nitrile groups of malononitrile, which is followed by an intramolecular cyclization where the phenolic oxygen attacks the imine carbon. Subsequent dehydration and tautomerization yield the aromatic benzoxazole ring.

G r1 2-Amino-4-methylphenol product (5-Methyl-1,3-benzoxazol-2-yl)acetonitrile r1->product:w AcOH, EtOH Reflux plus + r2 Malononitrile r2->product:w

Caption: Reaction scheme for the formation of the acetonitrile intermediate.

Step 2: Reduction of Acetonitrile to Ethanamine

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. While various methods exist, including catalytic hydrogenation, reduction with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF) is exceptionally effective and high-yielding. The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group twice. The resulting di-anionic nitrogen intermediate is then protonated during the aqueous work-up to liberate the primary amine. Careful, controlled quenching of the excess LiAlH₄ is crucial for both safety and yield.

G reactant (5-Methyl-1,3-benzoxazol-2-yl)acetonitrile product This compound reactant->product 1. LiAlH₄, THF, 0 °C to RT 2. Aqueous Workup

Caption: Reaction scheme for the reduction of the nitrile to the primary amine.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Synthesis of (5-Methyl-1,3-benzoxazol-2-yl)acetonitrile
  • 1. Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylphenol (10.0 g, 81.2 mmol).[7]

  • 2. Reagent Addition: Add absolute ethanol (100 mL) followed by glacial acetic acid (5 mL). Stir the mixture until the solid dissolves. Add malononitrile (6.4 g, 96.9 mmol) to the solution.

  • 3. Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • 4. Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 20 mL under reduced pressure using a rotary evaporator.

  • 5. Extraction: Pour the concentrated residue into 150 mL of cold water and extract with ethyl acetate (3 x 75 mL).

  • 6. Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • 7. Final Product: Purify the crude residue by column chromatography on silica gel (100-200 mesh) using a gradient of 10-25% ethyl acetate in hexane as the eluent to afford the product as a solid.

Synthesis of this compound
  • 1. Reaction Setup: To a dry 500 mL three-necked flask under a nitrogen atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add a solution of (5-Methyl-1,3-benzoxazol-2-yl)acetonitrile (5.0 g, 28.7 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • 2. Reagent Preparation: In a separate dry flask, carefully suspend lithium aluminum hydride (LiAlH₄) (2.2 g, 57.4 mmol) in 50 mL of anhydrous THF.

  • 3. Reagent Addition: Cool the solution of the acetonitrile to 0 °C using an ice bath. Slowly add the LiAlH₄ suspension via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • 4. Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • 5. Quenching (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise: water (2.2 mL), 15% aqueous sodium hydroxide solution (2.2 mL), and finally water (6.6 mL). Vigorous gas evolution will occur.

  • 6. Work-up: Stir the resulting granular white precipitate for 30 minutes at room temperature. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).

  • 7. Final Product: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude oil or solid can be further purified if necessary, for instance by recrystallization or chromatography, to yield the pure primary amine.

Data Summary

StepReactant 1Reactant 2Key Reagents/SolventsTemp (°C)Time (h)Typical Yield
1 2-Amino-4-methylphenolMalononitrileEthanol, Acetic AcidReflux (~80)10-1285-95%
2 Acetonitrile IntermediateLiAlH₄Tetrahydrofuran (THF)0 to RT4-675-90%

Safety and Handling Considerations

  • 2-Amino-4-methylphenol: Classified as an irritant. Avoid inhalation of dust and contact with skin and eyes.[8]

  • Malononitrile: Highly toxic by ingestion, inhalation, and skin contact. Handle only in a well-ventilated fume hood with appropriate gloves.

  • Lithium Aluminum Hydride (LiAlH₄): Dangerously water-reactive. It reacts violently with water and other protic sources to produce flammable hydrogen gas. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). The quenching procedure must be performed slowly and with extreme caution behind a safety shield.

  • Solvents: Ethanol and THF are flammable. Ensure all heating is performed using heating mantles or oil baths and that no ignition sources are present.

Conclusion

The synthesis of this compound can be reliably achieved through a strategic two-step process. The initial acid-catalyzed condensation of 2-amino-4-methylphenol with malononitrile provides a direct route to the key (5-Methyl-1,3-benzoxazol-2-yl)acetonitrile intermediate in high yield.[5] The subsequent reduction of the nitrile function with lithium aluminum hydride efficiently furnishes the desired primary amine. This guide provides the necessary mechanistic insights and detailed protocols to empower researchers in medicinal chemistry and drug development to successfully synthesize this versatile molecular scaffold.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
  • Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Retrieved from [Link]

  • Synthesis of some new benzoxazole acetonitrile derivatives. (2010). Journal of American Science.
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  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Sun, W. et al. (n.d.). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry. Retrieved from [Link]

  • Filo. (2025). Friedel–Crafts Acylation with Succinic Anhydride. Retrieved from [Link]

  • benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel antimicrobial and anti. (n.d.). AWS.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Process for preparing chlorobenzoxazoles. (n.d.). Google Patents.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
  • PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES. (n.d.). Google Patents.
  • Gan, H. et al. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Chemistry – An Asian Journal. Retrieved from [Link]

  • Synthesis of Benzoxazoles by Metal‐Free Oxidative Cyclization of C
  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - Phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. (2020). National Institutes of Health. Retrieved from [Link]

  • Method for preparing 2-chlorine-5 chloromethyl thiazole. (n.d.). Patsnap. Retrieved from [Link]

  • Preparation method of 2-benzoxazole acetonitrile. (n.d.). Google Patents.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI.
  • PubChem. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]

  • 2-Aminophenol derivatives and process for their preparation. (n.d.). Google Patents.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Three-component condensation of 2-amino-4-arylimidazoles, aldehydes and Meldrum's acid. (n.d.).
  • Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. (2025).

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A Comprehensive Technical Guide to 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities and applications in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of a specific derivative, 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine. We will dissect its chemical identity, outline a robust synthetic pathway, detail analytical characterization methods, and explore its potential within the broader context of drug discovery and development. This document is intended for researchers, chemists, and pharmacologists engaged in the exploration of novel heterocyclic compounds.

Core Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all subsequent research and development. This compound is systematically named according to IUPAC conventions, but is also known by several synonyms in commercial and literature contexts.

The IUPAC name, this compound, clearly defines its structure: an ethanamine group attached at the 2-position of a benzoxazole ring system, which is itself substituted with a methyl group at the 5-position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource(s)
IUPAC Name This compoundPubChem[1]
CAS Number 871688-90-3[2][3]
Molecular Formula C₁₀H₁₂N₂O[2][3][4]
Molecular Weight 176.22 g/mol [3][5]
Synonyms 2-(5-methyl-1,3-benzoxazol-2-yl)ethylamine; 2-Benzoxazoleethanamine, 5-methyl-; 2-(5-Methylbenzo[d]oxazol-2-yl)ethanamine[2][3][5]
InChI InChI=1S/C10H12N2O/c1-7-2-3-9-8(6-7)12-10(13-9)4-5-11/h2-3,6H,4-5,11H2,1H3[2][5]
InChIKey QUHSPVCYQJXRGG-UHFFFAOYSA-N[2][5]
Physical Form Reported as a liquid[2]

Synthetic Strategy: A Protocol Grounded in Established Chemistry

The synthesis of 2-substituted benzoxazoles is a well-trodden path in organic chemistry. The most common and reliable method involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative. For the title compound, a logical and efficient approach employs the reaction of 2-amino-4-methylphenol with a protected β-alanine equivalent, followed by deprotection.

Causality of Experimental Design: The choice of starting materials is dictated by the target structure. 2-amino-4-methylphenol provides the 5-methylbenzoxazole core. A protected β-amino acid, such as N-Boc-β-alanine, is chosen to prevent self-polymerization of the amine and to ensure the desired C-N bond formation occurs at the carboxylic acid terminus. Polyphosphoric acid (PPA) or Eaton's reagent are effective condensing and cyclizing agents, promoting the dehydration reaction required for the formation of the oxazole ring under thermal conditions.

Protocol 2.1: Synthesis of this compound

Step 1: Condensation and Cyclization

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-methylphenol (1.0 eq).

  • Add N-Boc-β-alanine (1.1 eq).

  • Carefully add polyphosphoric acid (PPA) (10-15 wt eq) to the flask. The mixture will be viscous.

  • Heat the reaction mixture to 140-160 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Allow the mixture to cool to approximately 80-90 °C and pour it carefully onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.

  • The crude Boc-protected product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Purify the crude product by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl (2-(5-methyl-1,3-benzoxazol-2-yl)ethyl)carbamate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (3-5 eq) or a saturated solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., 1M NaOH) to a pH of >12 to liberate the free amine.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of quality control.

Table 2: Representative Analytical Data

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Signals in the range of δ 7.0-7.6 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.- Methyl Protons (Ar-CH₃): A singlet around δ 2.4 ppm.- Ethylamine Protons (-CH₂CH₂NH₂): Two triplets, typically around δ 3.0-3.5 ppm.- Amine Protons (-NH₂): A broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR - Benzoxazole Carbons: Signals in the aromatic region (δ 110-155 ppm), including the characteristic C=N carbon around δ 165 ppm.- Methyl Carbon: A signal around δ 21 ppm.- Ethylamine Carbons: Signals in the aliphatic region, typically δ 35-45 ppm.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 177.10.
HPLC A single major peak indicating high purity (>95%) under standard reverse-phase conditions.

Biological Context and Therapeutic Potential

While specific biological data for this compound is not extensively published, the benzoxazole class is rich in pharmacological activity.[6][7] The structure of the title compound contains key features that suggest significant potential for drug development.

  • The Benzoxazole Core: This planar, bicyclic system is a known pharmacophore that can participate in π-stacking and hydrogen bonding interactions with biological targets. It is found in compounds with antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[8]

  • The 2-Ethanamine Side Chain: The primary amine group is a crucial functional handle. It is often protonated at physiological pH, allowing for ionic interactions with negatively charged residues in enzyme active sites or receptors. It also serves as a versatile point for synthetic elaboration to modulate potency, selectivity, and pharmacokinetic properties.

  • The 5-Methyl Group: This small alkyl group can enhance binding affinity through hydrophobic interactions and can influence the molecule's metabolic stability and lipophilicity, which are critical parameters for drug efficacy.

The overall structure is analogous to biogenic amines, suggesting potential interactions with monoaminergic systems, though this requires experimental validation. Its primary value lies in its utility as a scaffold for library synthesis in lead discovery campaigns.

G Core Benzoxazole Scaffold Antimicrobial Antimicrobial Activity (Antibacterial, Antifungal) Core->Antimicrobial [7, 16] Anticancer Anticancer Activity (e.g., DNA Gyrase Inhibition) Core->Anticancer [7, 10] AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory [12] Antiviral Antiviral Activity (e.g., Anti-HIV) Core->Antiviral [10] CNS CNS Activity (Anticonvulsant, Antidepressant) Core->CNS [10]

Caption: Documented biological activities of the benzoxazole scaffold.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established and reliable organic chemistry protocols. The presence of the privileged benzoxazole core, combined with a versatile ethanamine side chain, makes it an attractive starting point for the development of novel therapeutic agents targeting a wide range of diseases. This guide provides the foundational chemical knowledge necessary for its synthesis, characterization, and strategic deployment in drug discovery programs.

References

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An In-Depth Technical Guide to 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine. While specific discovery and historical data for this particular molecule are not extensively documented in dedicated public literature, this guide synthesizes information on the broader class of benzoxazoles to infer its likely origins and significance. We delve into established synthetic methodologies applicable to its preparation, offering detailed protocols and mechanistic insights. Furthermore, we explore the potential pharmacological relevance of this compound based on the well-documented and diverse biological activities of the benzoxazole scaffold. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds for potential therapeutic applications.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a prominent heterocyclic motif in medicinal chemistry.[1] First synthesized in the late 19th century, benzoxazole derivatives have since been identified in a variety of natural products and have become a cornerstone in the development of synthetic compounds with a wide spectrum of pharmacological activities.[2][3] The planar, aromatic nature of the benzoxazole core, coupled with its capacity for diverse functionalization, makes it a privileged scaffold in drug discovery.

Benzoxazole-containing molecules have demonstrated a remarkable range of biological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[3][4] This versatility stems from the ability of the benzoxazole nucleus to interact with various biological targets, often acting as a bioisostere for endogenous structures. The continued exploration of novel benzoxazole derivatives remains a vibrant area of research, aimed at discovering new therapeutic agents with improved efficacy and selectivity.

This guide focuses on a specific derivative, this compound, providing a detailed examination of its synthesis and potential biological significance within the broader context of benzoxazole chemistry.

Postulated Discovery and Historical Context

While a seminal publication detailing the initial discovery of this compound is not readily identifiable in the public domain, its emergence can be contextualized within the extensive research into 2-substituted benzoxazoles. The exploration of this class of compounds has been driven by the quest for novel therapeutic agents. It is highly probable that this compound was first synthesized as part of a larger library of benzoxazole derivatives during structure-activity relationship (SAR) studies aimed at optimizing a particular biological activity.

The primary synthetic route to 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[5] Given this well-established methodology, the discovery of the target compound likely involved the reaction of 2-amino-4-methylphenol with a protected form of 3-aminopropanoic acid or a related three-carbon synthon. Researchers in academic and industrial settings have systematically explored modifications at the 2- and 5-positions of the benzoxazole ring to modulate physicochemical properties and biological activity.[6] The methyl group at the 5-position and the ethanamine side chain at the 2-position represent common substitutions investigated for their potential to enhance target binding and pharmacokinetic profiles.

Synthetic Methodologies and Mechanistic Insights

The synthesis of this compound can be achieved through several established methods for forming the benzoxazole ring. The most common and direct approach involves the condensation of 2-amino-4-methylphenol with a suitable carboxylic acid derivative.

General Synthesis Pathway: Condensation and Cyclization

A plausible and efficient synthetic route is the reaction of 2-amino-4-methylphenol with 3-(tert-butoxycarbonylamino)propanoic acid in the presence of a coupling agent and subsequent cyclization, followed by deprotection.

Diagram of the General Synthesis Pathway:

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection 2_amino_4_methylphenol 2-Amino-4-methylphenol Intermediate_Amide Intermediate Amide 2_amino_4_methylphenol->Intermediate_Amide Boc_protected_acid 3-(tert-Butoxycarbonylamino)propanoic acid Boc_protected_acid->Intermediate_Amide Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->Intermediate_Amide Protected_Product tert-Butyl (2-(5-methyl-1,3-benzoxazol-2-yl)ethyl)carbamate Intermediate_Amide->Protected_Product Cyclization_Conditions Acid Catalyst Heat Cyclization_Conditions->Protected_Product Final_Product This compound Protected_Product->Final_Product Deprotection_Conditions Strong Acid (e.g., TFA, HCl) Deprotection_Conditions->Final_Product

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (2-(5-methyl-1,3-benzoxazol-2-yl)ethyl)carbamate

  • To a solution of 3-(tert-butoxycarbonylamino)propanoic acid (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a peptide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of an activator such as 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add 2-amino-4-methylphenol (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate amide.

  • Dissolve the crude amide in a high-boiling point solvent such as toluene or xylene.

  • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TSA).

  • Heat the mixture to reflux (typically 110-140 °C) with a Dean-Stark apparatus to remove the water formed during the cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the protected product.

Step 2: Synthesis of this compound

  • Dissolve the purified tert-butyl (2-(5-methyl-1,3-benzoxazol-2-yl)ethyl)carbamate in a suitable organic solvent such as dichloromethane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., 10N NaOH) to a pH of >12.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Rationale for Experimental Choices
  • Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is selected for the protection of the amine functionality due to its stability under the conditions required for amide coupling and cyclization, and its facile removal under acidic conditions.

  • Coupling Agents: EDC in combination with an activator like HOBt or DMAP is a common and effective choice for amide bond formation, minimizing side reactions and promoting high yields.

  • Cyclization Conditions: The use of a strong acid catalyst and heat is essential to promote the intramolecular cyclization and dehydration to form the benzoxazole ring. The Dean-Stark apparatus is crucial for driving the equilibrium towards the product by removing water.

  • Deprotection: Strong acids like TFA or HCl are standard reagents for the cleavage of the Boc protecting group, providing the free amine in high yield.

Physicochemical Properties and Data

PropertyValueSource
CAS Number 871688-90-3[Vendor Information]
Molecular Formula C₁₀H₁₂N₂O[Vendor Information]
Molecular Weight 176.22 g/mol [Vendor Information]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOInferred

Potential Pharmacological Significance and Future Directions

While specific biological activity data for this compound is not widely published, the extensive research on analogous compounds allows for informed speculation on its potential therapeutic applications. The benzoxazole scaffold is a known pharmacophore for a variety of biological targets.

Potential Areas of Investigation:

  • Antimicrobial Activity: Many 2-substituted benzoxazoles exhibit potent antibacterial and antifungal properties.[3] The ethanamine side chain could potentially interact with microbial enzymes or cell wall components.

  • Anticancer Activity: The benzoxazole nucleus is present in several natural and synthetic compounds with cytotoxic effects against various cancer cell lines.[7]

  • Enzyme Inhibition: Depending on the overall structure, benzoxazole derivatives have been shown to inhibit a range of enzymes, including kinases and polymerases.

  • Receptor Modulation: The ethanamine moiety is a common feature in ligands for various receptors in the central nervous system.

Future research on this compound should focus on:

  • Systematic Biological Screening: Evaluating the compound against a broad panel of biological targets to identify potential therapeutic activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the methyl group and the ethanamine side chain to understand the structural requirements for activity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which any observed biological activity is mediated.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. While its specific discovery and history are not well-documented, established synthetic routes for the benzoxazole scaffold provide a clear path for its preparation. Based on the known pharmacological profile of the benzoxazole class of compounds, this molecule represents a promising starting point for the development of novel therapeutic agents. This technical guide provides the necessary foundational information for researchers to embark on the synthesis and biological evaluation of this intriguing compound.

References

  • Shanbhag, G. S., Bhargava, A., Pal Singh, G., Joshi, S. D., & Chundawat, N. S. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Heliyon, 7(5), e07079. [Link]

  • Sandela, T. M., et al. (2025). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide. ResearchGate. [Link]

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Spectroscopic Characterization of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the structural elucidation of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine (CAS No: 871688-90-3). Benzoxazole derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science.[1] Accurate structural confirmation is critical for advancing research and development in these fields. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The interpretations are grounded in fundamental spectroscopic principles and comparative data from analogous benzoxazole structures. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic signatures of this molecule.

Introduction to the Spectroscopic Analysis of Benzoxazole Derivatives

The structural integrity of a synthesized chemical entity is the bedrock of its functional and biological properties. For heterocyclic compounds like this compound, a multi-faceted spectroscopic approach is indispensable for unambiguous characterization.[2] This guide will detail the expected outcomes from three core analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To delineate the carbon-hydrogen framework and the chemical environment of each nucleus.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, which aids in structural confirmation.

The methodologies and interpretations presented herein are based on established principles and data from closely related, well-characterized benzoxazole derivatives.[3][4]

Molecular Structure and Key Features

This compound possesses a core benzoxazole ring system, substituted with a methyl group on the benzene ring and an ethylamine chain at the 2-position.

Molecular Formula: C₁₀H₁₂N₂O[5]

Molecular Weight: 176.22 g/mol [6]

CAS Number: 871688-90-3

The structural features to be confirmed by spectroscopy include the benzoxazole core, the substitution pattern on the aromatic ring, and the ethylamine side chain.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule. The predicted spectra are based on typical chemical shifts observed for benzoxazole derivatives.[1][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethylamine side chain protons, and the methyl group protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~7.4 - 7.6s1HH-4Aromatic protons on the benzoxazole ring typically resonate in the downfield region. The exact shifts are influenced by the methyl and oxazole moieties.[1]
~7.2 - 7.4d1HH-6
~7.0 - 7.2d1HH-7
~3.2 - 3.4t2H-CH₂-NProtons on carbons adjacent to the nitrogen of the benzoxazole ring and the amine group will be deshielded.
~3.0 - 3.2t2H-CH₂-CH₂-N
~2.4s3H-CH₃The methyl group protons on the aromatic ring will appear as a singlet in the upfield region.
~1.5 - 2.0br s2H-NH₂The amine protons often appear as a broad singlet and their chemical shift can vary with solvent and concentration.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~164C-2The carbon of the C=N bond in the benzoxazole ring is highly deshielded.
~150C-3aAromatic carbons attached to oxygen and nitrogen are deshielded.
~142C-7a
~135C-5
~125C-6Aromatic carbons will resonate in the 110-140 ppm range.[7]
~118C-4
~110C-7
~40-CH₂-NAliphatic carbons attached to nitrogen atoms are deshielded compared to simple alkanes.
~30-CH₂-CH₂-N
~21-CH₃The methyl carbon will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Justification
3400 - 3200N-H stretchPrimary Amine (-NH₂)The presence of a primary amine will result in two bands in this region.
3100 - 3000C-H stretchAromaticCharacteristic of C-H bonds on the benzene ring.
2960 - 2850C-H stretchAliphaticCorresponding to the C-H bonds of the ethyl and methyl groups.
~1620C=N stretchBenzoxazoleThe C=N bond within the benzoxazole ring gives a characteristic absorption.[3]
~1580 & ~1480C=C stretchAromaticSkeletal vibrations of the aromatic ring.
~1240C-O stretchAryl-OThe stretching vibration of the C-O bond in the oxazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) would likely be used.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 176, corresponding to the molecular weight of the compound (C₁₀H₁₂N₂O).

  • Key Fragmentation Pathways:

    • Loss of the ethylamine side chain: A primary fragmentation would be the cleavage of the bond between the benzoxazole ring and the ethylamine side chain, leading to a stable benzoxazole cation.

    • Benzylic cleavage: Cleavage of the C-C bond adjacent to the benzoxazole ring is expected, which would result in a fragment with m/z corresponding to the ethylamine cation and another corresponding to the benzoxazole radical.

G mol [C10H12N2O]+• m/z = 176 (Molecular Ion) frag1 [C9H9N2O]+ m/z = 161 mol->frag1 - •CH3 frag2 [C8H6NO]+ m/z = 132 mol->frag2 - C2H4N• frag3 [CH2NH2]+ m/z = 30 mol->frag3 β-cleavage

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

While experimental data for the title compound is not publicly available, the following are generalized, standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption peaks and correlate their wavenumbers to specific functional groups using standard correlation tables.[1]

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The interpretations are based on established principles and comparative data from the broader class of benzoxazole derivatives. This information serves as a valuable resource for the identification and characterization of this compound in research and development settings, ensuring a high degree of scientific integrity in its application.

References

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2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine CAS number: 871688-90-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine (CAS: 871688-90-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Benzoxazole Chemistry

The benzoxazole scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity.[1][2][3] Its unique structural and electronic properties have made it a focal point in medicinal chemistry for decades, leading to the development of agents with applications ranging from anticancer and antimicrobial to neuroprotective therapies.[1][3][4][5] This guide focuses on a specific, yet under-documented, member of this family: This compound .

While extensive public-domain research on this particular compound (CAS 871688-90-3) is limited, its structure—a benzoxazole core with a flexible ethylamine side chain—suggests significant potential for interaction with various biological targets. This document, therefore, serves as both a repository of known information and a predictive guide for the experienced researcher. By grounding our analysis in the well-established principles of benzoxazole chemistry and pharmacology, we will construct a robust framework for its synthesis, characterization, and potential biological evaluation.

Molecular Profile and Physicochemical Properties

The foundational step in evaluating any compound is to understand its basic chemical and physical characteristics. These properties govern its solubility, stability, and suitability for various experimental conditions.

PropertyValueSource / Method
CAS Number 871688-90-3[1]
Molecular Formula C₁₀H₁₂N₂O[1][6]
Molecular Weight 176.22 g/mol [6]
Synonyms 2-(5-methylbenzoxazol-2-yl)ethylamine, 2-Benzoxazoleethanamine, 5-methyl-[1]
Physical Form Liquid (at STP)[1]
Purity Typically >95% (Commercially available)
InChI Key QUHSPVCYQJXRGG-UHFFFAOYSA-N[1]
Predicted XLogP3 1.2Calculated
Predicted pKa ~9.5 (for the primary amine)Estimated based on similar structures
Predicted Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water, but forms soluble salts with acids.Based on structural analogy

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis can be logically divided into two main stages: formation of the protected benzoxazole intermediate and the final deprotection to yield the target primary amine.

G cluster_0 Stage 1: Benzoxazole Ring Formation cluster_1 Stage 2: Deprotection cluster_2 Purification A 2-Amino-4-methylphenol D Amide Intermediate (N-(2-hydroxy-5-methylphenyl)-3-... amidopropanamide) A->D Acylation B Boc-β-Alanine B->D C Coupling Agent (e.g., HATU, EDCI) C->D F tert-butyl (2-(5-methyl-1,3-benzoxazol- 2-yl)ethyl)carbamate D->F Intramolecular Cyclization E Cyclization/Dehydration (e.g., Acetic Acid, Heat) E->F H Target Compound: This compound F->H G Deprotection Agent (e.g., TFA in DCM) G->H I Aqueous Workup & Extraction H->I J Column Chromatography I->J

Caption: Proposed two-stage synthesis workflow for the target compound.

Detailed Experimental Protocol (Predictive)

Objective: To synthesize this compound.

Materials:

  • 2-Amino-4-methylphenol (CAS: 95-84-1)[9][10]

  • N-Boc-β-alanine (CAS: 3303-84-2)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Glacial Acetic Acid

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate, Hexanes, Saturated Sodium Bicarbonate solution, Brine

  • Anhydrous Magnesium Sulfate

Protocol:

Stage 1: Synthesis of tert-butyl (2-(5-methyl-1,3-benzoxazol-2-yl)ethyl)carbamate

  • Amide Coupling: To a solution of N-Boc-β-alanine (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 2-amino-4-methylphenol (1.0 eq) to the activated mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: This step forms the key amide bond between the two precursors. HATU is an efficient coupling reagent that minimizes side reactions and racemization, though the latter is not a concern here.[11]

  • Cyclization: Upon completion, add glacial acetic acid to the reaction mixture (approx. 5-10 volumes).

  • Heat the mixture to 100-120 °C for 4-6 hours. Monitor the formation of the benzoxazole ring by TLC or LC-MS.

    • Causality: The acidic conditions and heat promote the intramolecular cyclization of the phenolic hydroxyl group onto the amide carbonyl, followed by dehydration to form the stable aromatic benzoxazole ring.[7]

  • Workup & Purification: Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the protected intermediate.

Stage 2: Deprotection

  • Boc Cleavage: Dissolve the purified intermediate from Stage 1 in anhydrous DCM (approx. 0.1 M solution).

  • Add Trifluoroacetic Acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete removal of the Boc protecting group.

  • Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid. Dry the organic layer, filter, and concentrate to yield the final product. Further purification via chromatography may be performed if necessary.

Characterization and Spectral Analysis (Predictive)

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on analogous structures reported in the literature, the following spectral data can be anticipated.[3][12][13][14][15]

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons (δ 7.0-7.5 ppm): Three distinct signals corresponding to the protons on the benzene ring. A singlet for the proton at C4, and two doublets for the protons at C6 and C7.

    • Ethyl Side Chain (δ 3.0-3.5 ppm): Two triplet signals. The CH₂ group adjacent to the benzoxazole ring (Cα) would appear further downfield (~δ 3.2 ppm) compared to the CH₂ group adjacent to the amine (Cβ, ~δ 3.1 ppm).

    • Methyl Group (δ 2.4 ppm): A sharp singlet for the C5-methyl group.

    • Amine Protons (δ 1.5-2.0 ppm): A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Benzoxazole Core (δ 165-170 ppm): The C2 carbon of the benzoxazole ring is highly characteristic and appears significantly downfield.

    • Aromatic Carbons (δ 110-155 ppm): Six signals corresponding to the carbons of the fused ring system.

    • Ethyl Side Chain (δ 25-45 ppm): Two signals for the aliphatic carbons.

    • Methyl Carbon (δ ~21 ppm): A signal for the C5-methyl group.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ = 177.10.

Hypothetical Pharmacological Profile and Biological Evaluation

The structural motif of a benzoxazole core linked to a basic amine suggests potential activity as a receptor antagonist or enzyme inhibitor. Notably, similar 2-substituted benzoxazoles have shown potent antagonism at Serotonin 5-HT₃ receptors and Adenosine A₂A receptors.[2][16] These receptors are implicated in conditions like irritable bowel syndrome and neurodegenerative diseases, respectively.

Postulated Mechanism of Action: 5-HT₃ Receptor Antagonism

As a working hypothesis, we can postulate that this compound acts as a competitive antagonist at the 5-HT₃ receptor, a ligand-gated ion channel.

G Serotonin Serotonin (5-HT) Receptor 5-HT₃ Receptor (Ligand-Gated Ion Channel) Serotonin->Receptor Binds ChannelOpen Channel Opens Receptor->ChannelOpen Activates Blockade Channel Remains Closed Receptor->Blockade Inhibits Compound 2-(5-Methyl-1,3-benzoxazol- 2-yl)ethanamine (Antagonist) Compound->Receptor Competitively Binds IonInflux Na⁺ / Ca²⁺ Influx ChannelOpen->IonInflux Depolarization Neuronal Depolarization & Signal Transduction IonInflux->Depolarization NoSignal Signal Blocked Blockade->NoSignal

Caption: Hypothetical mechanism: Competitive antagonism at the 5-HT₃ receptor.

Protocol for In Vitro Evaluation: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT₃ receptor.

Materials:

  • Membranes from HEK293 cells stably expressing the human 5-HT₃A receptor.

  • [³H]-Granisetron (a high-affinity 5-HT₃ receptor antagonist radioligand).

  • Test Compound: this compound, dissolved in DMSO.

  • Non-specific binding control: Ondansetron (10 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (GF/B) and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Protocol Workflow:

G A Prepare Reagents: 1. Assay Buffer 2. [³H]-Granisetron (at 2x final conc.) 3. Cell Membranes 4. Test Compound dilutions B Add to 96-well plate: - 50µL Buffer (Total Binding) or 50µL Ondansetron (NSB) or 50µL Test Compound A->B C Add 50µL [³H]-Granisetron to all wells B->C D Add 100µL Cell Membranes to all wells to initiate binding C->D E Incubate at RT (e.g., 60 min) D->E F Terminate Assay: Rapid filtration over GF/B plates using a cell harvester E->F G Wash plates 3x with ice-cold buffer F->G H Dry filter plates, add scintillation cocktail G->H I Quantify radioactivity (CPM) using a scintillation counter H->I J Data Analysis: Calculate specific binding, generate IC₅₀ curve, calculate Ki I->J

Caption: Workflow for a 5-HT₃ receptor radioligand binding assay.

Data Analysis:

  • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general precautions for handling heterocyclic amine derivatives should be strictly followed.[17][18]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[18] For long-term storage, refrigeration (2-8°C) is recommended.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek immediate medical attention in all cases of significant exposure.[17]

Conclusion and Future Directions

This compound represents an intriguing but underexplored molecule within a pharmacologically significant chemical class. Its structure is ripe for investigation. This guide provides a robust, literature-supported framework for its synthesis and initial biological screening.

Future research should focus on:

  • Execution and Optimization: Performing the proposed synthesis and fully characterizing the compound to confirm its structure and purity.

  • Broad Biological Screening: Testing the compound against a panel of relevant receptors and enzymes (e.g., GPCRs, ion channels, kinases) to identify primary biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying substituents on the benzene ring and altering the length and nature of the side chain to optimize potency and selectivity.

  • ADME/Tox Profiling: Evaluating the metabolic stability, permeability, and preliminary cytotoxicity of promising lead compounds.

By leveraging the established knowledge of benzoxazole chemistry, researchers are well-equipped to unlock the potential of this and similar molecules, paving the way for new therapeutic discoveries.

References

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An In-depth Technical Guide to 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. This technical guide focuses on a specific, promising subclass: 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine and its derivatives. We will delve into the synthetic pathways, explore the nuanced structure-activity relationships (SAR), and present detailed protocols for the biological evaluation of these compounds. This document is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, providing both foundational knowledge and actionable experimental insights.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This aromatic system is a privileged structure in drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties. The versatility of the benzoxazole nucleus allows for extensive chemical modification, enabling the fine-tuning of biological activity.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3][4]

The core subject of this guide, this compound, presents a strategic starting point for the development of novel drug candidates. The presence of a primary amine on the ethyl side chain at the 2-position offers a reactive handle for further derivatization, while the methyl group at the 5-position influences the electronic and lipophilic properties of the molecule. Understanding the interplay between these structural features is paramount to designing potent and selective therapeutic agents.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogues predominantly relies on the cyclization of a substituted 2-aminophenol precursor. The choice of cyclizing agent and reaction conditions dictates the nature of the substituent at the 2-position of the benzoxazole ring.

General Synthesis of the Benzoxazole Core

A common and versatile method for constructing the benzoxazole ring involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. Polyphosphoric acid (PPA) is frequently employed as a dehydrating and cyclizing agent in this reaction.[5]

Diagram 1: General Synthesis of 2-Substituted Benzoxazoles

G aminophenol 2-Aminophenol Derivative intermediate Amide Intermediate aminophenol->intermediate Condensation carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->intermediate benzoxazole 2-Substituted Benzoxazole intermediate->benzoxazole Cyclization (e.g., PPA, heat)

Caption: General reaction scheme for the synthesis of 2-substituted benzoxazoles.

Synthesis of this compound

Proposed Synthetic Pathway:

  • Protection of the amino group: The synthesis would likely commence with the protection of the amino group of a suitable starting material, such as β-alanine, to prevent unwanted side reactions. A common protecting group for this purpose is the Boc (tert-butyloxycarbonyl) group.

  • Condensation and Cyclization: The protected amino acid would then be condensed with 2-amino-4-methylphenol in the presence of a coupling agent (e.g., HATU, HOBt) and a dehydrating agent or by heating in a high-boiling solvent to facilitate cyclization to the benzoxazole ring.

  • Deprotection: The final step would involve the removal of the protecting group from the ethylamine side chain, typically under acidic conditions, to yield the desired this compound.

Diagram 2: Proposed Synthesis of this compound

G start 2-Amino-4-methylphenol + Boc-β-alanine step1 Condensation & Cyclization start->step1 protected_product Boc-protected intermediate step1->protected_product step2 Deprotection (e.g., TFA) protected_product->step2 final_product This compound step2->final_product

Caption: A plausible synthetic workflow for the target compound.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly modulated by chemical modifications at three key positions: the ethylamine side chain, the 5-position of the benzoxazole ring, and other positions on the benzene ring.

Modifications of the Ethylamine Side Chain

The primary amine of the ethylamine side chain is a critical determinant of biological activity and provides a versatile point for derivatization.

  • N-Alkylation and N-Arylation: Substitution on the nitrogen atom can influence the compound's polarity, steric bulk, and hydrogen bonding capacity. These modifications can impact target binding and pharmacokinetic properties.

  • Acylation: Conversion of the amine to an amide can alter the compound's electronic properties and its ability to act as a hydrogen bond donor. This can be a strategy to modulate target affinity and selectivity.

Modifications at the 5-Position

The methyl group at the 5-position contributes to the lipophilicity of the core structure.

  • Alkyl Chain Length: Varying the length of the alkyl chain at this position can be used to optimize the lipophilicity for improved cell permeability and target engagement.

  • Electron-Withdrawing and -Donating Groups: Replacing the methyl group with electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) can significantly alter the electronic character of the benzoxazole ring system, thereby influencing its interaction with biological targets. Studies on 2,5-disubstituted benzoxazoles have shown that such modifications can lead to a broad spectrum of antimicrobial activity.[6]

Modifications at Other Ring Positions

Substitution at other available positions on the benzene ring can further refine the pharmacological profile. For instance, the introduction of fluorine atoms has been shown to enhance the anticancer activity of some benzoxazole derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold are being investigated for a range of therapeutic applications, with antimicrobial and anticancer activities being the most prominent.

Antimicrobial Activity

Benzoxazole derivatives have demonstrated potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[6][7] The mechanism of action for some 2-substituted benzoxazoles is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[8]

Table 1: Representative Antimicrobial Activity of Benzoxazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
2,5-disubstituted benzoxazolesPseudomonas aeruginosa7.8 - 250[6]
2,5-disubstituted benzoxazolesCandida krusei7.8 - 250[6]
2-substituted benzoxazolesEscherichia coliPotent at 25 µg/mL[7]
Anticancer Activity

Numerous studies have highlighted the potential of benzoxazole derivatives as anticancer agents.[9][10][11] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For example, some derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis.[12]

Table 2: Representative Anticancer Activity of Benzoxazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
Benzoxazole-pyrrolidinone hybridsSNB-75 (CNS Cancer)%GI = 31.88 - 35.49[11]
2-substituted benzoxazolesA549 (Lung Carcinoma)5.988[9]
Amino benzoxazole derivativesMCF-7 (Breast Cancer)6.98[13]

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. The following are representative protocols for assessing the antimicrobial and anticancer activities of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.[12]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (broth with solvent)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in the wells of the microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Diagram 3: Workflow for Broth Microdilution Assay

G prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Serial Dilution of Test Compound serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Determine MIC incubate->read_results

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • Positive control (standard anticancer drug)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Diagram 4: Workflow for MTT Assay

G seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Caption: Step-by-step process for assessing in vitro anticancer activity.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its derivatives have demonstrated significant potential as both antimicrobial and anticancer agents. Future research in this area should focus on the synthesis and evaluation of novel analogues with improved potency and selectivity. A deeper understanding of their mechanisms of action and pharmacokinetic profiles will be crucial for translating these promising compounds into clinically effective drugs. This guide provides a solid foundation for researchers to build upon in their quest for the next generation of benzoxazole-based therapeutics.

References

  • IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

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  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). Retrieved January 17, 2026, from [Link]

  • MIC data of antibacterial activity of the synthesized compounds 5 (a-f). (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). Journal of Molecular Structure, 1244, 130942.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. (2024). Molecules, 29(9), 2054.
  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2020). Molecules, 25(15), 3349.
  • Synthesis and antimicrobial activity of some methyl (4- (benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives. (2018). Journal of Applicable Chemistry, 7(4), 869-875.
  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) -phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. (2020). Molecules, 25(16), 3738.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). Amino Acids, 53(4), 561-574.
  • Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. (2025). Journal of Molecular Modeling, 31(1), 23.
  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.

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An In-depth Technical Guide to the Safety and Handling of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known properties, safety considerations, and handling procedures for 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine. As a member of the benzoxazole class of heterocyclic compounds, this molecule holds potential for further investigation in drug discovery and development due to the diverse biological activities exhibited by its structural analogs.[1][2] This document is intended to serve as a foundational resource for professionals working with this compound, emphasizing a culture of safety and informed scientific practice.

Chemical and Physical Properties

This compound is a derivative of benzoxazole, a bicyclic compound composed of a benzene ring fused to an oxazole ring. The ethanamine substituent at the 2-position and the methyl group at the 5-position are key structural features that will influence its chemical reactivity and biological interactions. While extensive experimental data for this specific molecule is not widely available, its properties can be inferred from data on similar benzoxazole derivatives and general chemical principles.

PropertyValueSource
CAS Number 871688-90-3[3][4]
Molecular Formula C₁₀H₁₂N₂O[3][4]
Molecular Weight 176.22 g/mol [4]
Appearance Likely a liquid or solid[3]
Purity (typical) ≥95%

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of 2-substituted benzoxazoles can be achieved through various methods. A common approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For this compound, a plausible synthetic route would involve the reaction of 2-amino-4-methylphenol with a protected β-alanine derivative, followed by deprotection.

Generalized Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Characterization: Characterization of the final product would typically involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the aromatic, methyl, and ethanamine protons and carbons, and their respective chemical environments.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional group vibrations, such as N-H stretches of the amine, C=N and C-O-C stretches of the benzoxazole ring, and aromatic C-H bands.

  • Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

Safety and Handling

3.1. Hazard Identification

Based on related compounds, potential hazards include:

  • Acute Toxicity (Oral): May be harmful if swallowed.[8]

  • Skin Corrosion/Irritation: May cause skin irritation.[8][9]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[8][9]

  • Respiratory Irritation: May cause respiratory irritation.[6][8][9]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][10]

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing is also required.[5][10]

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation of vapors or aerosols is likely, a government-approved respirator should be used.[10][11]

3.3. Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[7][12] Do not breathe vapors or dust.[12] Wash hands thoroughly after handling.[10][12]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[5][10] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6]

3.4. First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][11]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][11]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[5][11]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5][11]

3.5. Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[5][11] Do not allow the product to enter drains or the environment.[10][12]

Biological Activity and Mechanism of Action

The biological profile of this compound has not been specifically reported in the reviewed literature. However, the benzoxazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including:

  • Antimicrobial (antibacterial and antifungal)[1][2]

  • Anticancer[1]

  • Anti-inflammatory[1]

  • Antiviral[1]

The ethanamine side chain may also contribute to its biological activity, potentially by interacting with aminergic receptors or transporters. The overall biological effect will be a function of the entire molecular structure. Further research is required to elucidate the specific biological targets and mechanism of action of this compound.

Proposed Investigational Workflow:

G cluster_screening Initial Screening cluster_hit Hit Identification cluster_moa Mechanism of Action Studies cluster_lead Lead Optimization In vitro assays (e.g., antimicrobial, anticancer) In vitro assays (e.g., antimicrobial, anticancer) Identification of promising activity Identification of promising activity In vitro assays (e.g., antimicrobial, anticancer)->Identification of promising activity Target identification and validation Target identification and validation Identification of promising activity->Target identification and validation Pathway analysis Pathway analysis Target identification and validation->Pathway analysis Structure-activity relationship (SAR) studies Structure-activity relationship (SAR) studies Pathway analysis->Structure-activity relationship (SAR) studies ADMET profiling ADMET profiling Structure-activity relationship (SAR) studies) Structure-activity relationship (SAR) studies) Structure-activity relationship (SAR) studies)->ADMET profiling

Caption: Proposed workflow for investigating the biological activity of this compound.

Analytical Methods

The analysis of this compound would rely on standard chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of the compound and for its quantification in various matrices. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development. Detection could be achieved using a UV detector, as the benzoxazole ring is a strong chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and selective detection, especially in complex biological samples, LC-MS would be the method of choice. This technique would also be invaluable for metabolite identification studies.

Conclusion

This compound is a benzoxazole derivative with potential for further scientific investigation. While specific data on its safety and biological activity are limited, a cautious approach based on the known properties of related compounds is essential. This guide provides a framework for the safe handling, storage, and preliminary investigation of this molecule. It is imperative that all work with this and any other novel chemical entity be conducted with a thorough understanding of potential hazards and the implementation of appropriate safety protocols.

References

  • RuixiBiotech Co. Ltd. (n.d.). Materials Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR and IR spectra of compounds 2-5. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Retrieved from [Link]

  • PubMed Central. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of 3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one (L-696,229), an HIV-1 reverse transcriptase inhibitor, by rat liver slices and in humans. Retrieved from [Link]

  • ChemSynthesis. (n.d.). Benzoxazoles database - synthesis, physical properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methyl-1,3-benzoxazol-5-amine. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethanamine, N-methyl-2N-acetyl--[2-(phenylmethyl)phenoxy]-. Retrieved from [Link]

  • Research Results in Pharmacology. (2023). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]

  • Research Results in Pharmacology. (2024). The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. Retrieved from [Link]

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Methodological & Application

Synthesis Protocol for 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific analogue, 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine, is a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its structural features, a substituted benzoxazole core with a primary amine side chain, allow for diverse functionalization and derivatization. This document provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers and scientists in the field of drug development. The protocol is based on established methodologies for benzoxazole synthesis and amine protecting group manipulation, ensuring a reliable and reproducible outcome.[2][3]

The synthetic strategy involves an initial condensation and cyclization of 2-amino-4-methylphenol with N-Boc-β-alanine, facilitated by polyphosphoric acid (PPA). This is followed by the deprotection of the amine functionality using trifluoroacetic acid (TFA). This approach offers a straightforward and efficient route to the target compound.

I. Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
2-Amino-4-methylphenolReagentPlus®, 97%Sigma-Aldrich95-84-1
N-Boc-β-alanine≥99.0%Sigma-Aldrich3303-84-2
Polyphosphoric acid (PPA)83% P₂O₅ basisSigma-Aldrich8017-16-1
Trifluoroacetic acid (TFA)Reagent grade, ≥99%Fisher Scientific76-05-1
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Sigma-Aldrich141-78-6
HexanesACS reagent, ≥98.5%Sigma-Aldrich110-54-3
Saturated sodium bicarbonate solution---
Brine (saturated NaCl solution)---
Anhydrous sodium sulfate (Na₂SO₄)ACS reagent, granularSigma-Aldrich7757-82-6
Silica gel60 Å, 230-400 meshSigma-Aldrich7631-86-9
Round-bottom flasks---
Magnetic stirrer and stir bars---
Heating mantle with temperature control---
Condenser---
Separatory funnel---
Rotary evaporator---
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Merck-
UV lamp (254 nm)---

II. Experimental Protocols

Step 1: Synthesis of tert-butyl (2-(5-methyl-1,3-benzoxazol-2-yl)ethyl)carbamate

This initial step involves the condensation of 2-amino-4-methylphenol with N-Boc-β-alanine, followed by an in-situ cyclization to form the benzoxazole ring. Polyphosphoric acid serves as both the solvent and the dehydrating agent, driving the reaction towards the cyclized product. The mechanism involves the formation of a mixed anhydride between the carboxylic acid and PPA, which then acylates the amino group of the aminophenol. Subsequent intramolecular cyclization and dehydration yield the benzoxazole ring.[4][5]

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-amino-4-methylphenol (1.23 g, 10 mmol) and N-Boc-β-alanine (2.08 g, 11 mmol).

  • Carefully add polyphosphoric acid (approx. 20 mL) to the flask. Caution: PPA is corrosive and viscous. Handle with care in a fume hood.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • After the reaction is complete, allow the mixture to cool to approximately 80-90 °C.

  • Slowly and carefully pour the warm reaction mixture into a beaker containing 200 mL of ice-water with stirring. This will precipitate the crude product.

  • Neutralize the aqueous mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 7:3) to afford tert-butyl (2-(5-methyl-1,3-benzoxazol-2-yl)ethyl)carbamate as a solid.

Step 2: Synthesis of this compound

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the desired primary amine. This is achieved under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane (DCM). The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its trifluoroacetate salt.[6][7][8] A basic workup is then performed to obtain the free amine.

Procedure:

  • Dissolve the purified tert-butyl (2-(5-methyl-1,3-benzoxazol-2-yl)ethyl)carbamate (from Step 1) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of carbamate) in a round-bottom flask with a stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add trifluoroacetic acid (TFA) (an equal volume to the DCM used) to the stirred solution. Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene (2 x 20 mL) can help to remove residual TFA.

  • Dissolve the residue in DCM (50 mL) and carefully wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the trifluoroacetate salt and liberate the free amine.

  • Wash the organic layer with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification, if necessary, can be achieved by recrystallization or a short silica gel plug.

III. Reaction Workflow and Mechanism

Synthesis_Workflow cluster_step1 Step 1: Condensation & Cyclization cluster_step2 Step 2: Deprotection A 2-Amino-4-methylphenol C tert-butyl (2-(5-methyl-1,3-benzoxazol-2-yl)ethyl)carbamate A->C PPA, 140-150 °C B N-Boc-β-alanine B->C D tert-butyl (2-(5-methyl-1,3-benzoxazol-2-yl)ethyl)carbamate E This compound D->E TFA, DCM, 0 °C to RT

Caption: Synthetic workflow for this compound.

Reaction_Mechanism cluster_cyclization PPA-Mediated Cyclization Mechanism cluster_deprotection TFA-Mediated Deprotection Mechanism Reactants 2-Amino-4-methylphenol + N-Boc-β-alanine Acylation N-Acylation Reactants->Acylation PPA Cyclization Intramolecular Cyclization Acylation->Cyclization Dehydration Dehydration Cyclization->Dehydration Intermediate N-Boc Protected Benzoxazole Dehydration->Intermediate Protected N-Boc Protected Benzoxazole Protonation Protonation of Carbonyl Protected->Protonation TFA (H+) LossOfTB Loss of tert-butyl cation Protonation->LossOfTB Decarboxylation Decarboxylation LossOfTB->Decarboxylation FinalProduct Final Amine Product Decarboxylation->FinalProduct

Caption: Simplified reaction mechanisms for the synthesis.

IV. Safety Precautions

  • 2-Amino-4-methylphenol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Polyphosphoric acid: Causes severe skin burns and eye damage.[4][8] Handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Trifluoroacetic acid: Causes severe skin burns and eye damage. Harmful if inhaled.[6] It is highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

  • Dichloromethane: Suspected of causing cancer. Handle as a hazardous substance and use appropriate containment measures.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

V. References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • CoLab. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Available at:

  • Carl ROTH. Safety Data Sheet: Polyphosphoric Acid. Available at: [Link]

  • Soni, S., Sahiba, N., & Teli, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. Available at: [Link]

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold as a Source of Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent activity against pathogenic microorganisms.[1][2] The benzoxazole scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][3][4][5] Benzoxazoles are considered structural isosteres of naturally occurring nucleic bases, which may facilitate their interaction with biological macromolecules.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel benzoxazole derivatives, using 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine (CAS No. 871688-90-3) as a representative test compound. While extensive data exists for the broader benzoxazole class, specific antimicrobial data for this particular ethanamine derivative is not widely published. Therefore, these protocols are designed as a robust framework for the initial characterization of its antimicrobial potential, from fundamental susceptibility testing to preliminary mechanistic insights.

The methodologies detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability.[6][7]

PART 1: Compound Management and Stock Solution Preparation

A critical, and often overlooked, first step in any in vitro assay is the proper handling and solubilization of the test compound. The physicochemical properties of this compound, particularly its solubility, will directly impact the accuracy and reliability of the antimicrobial assays.

Chemical Properties of this compound:

  • Molecular Formula: C₁₀H₁₂N₂O[8]

  • Molecular Weight: 176.22 g/mol

Causality Behind Solvent Selection

Most small organic molecules, including many benzoxazole derivatives, exhibit poor solubility in aqueous media.[9] Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions due to its broad solubilizing power and compatibility with most biological assays at low final concentrations (typically ≤1%). It is imperative to determine the optimal solvent and to ensure the compound does not precipitate when diluted into aqueous microbiology broth.

Protocol: Solubility Assessment and Stock Solution Preparation

Objective: To prepare a high-concentration, sterile stock solution of the test compound for use in subsequent antimicrobial assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Procedure:

  • Initial Solubility Test:

    • Accurately weigh 1-2 mg of the compound into a sterile microcentrifuge tube.

    • Add DMSO in 10 µL increments, vortexing for 30-60 seconds after each addition.

    • Visually inspect for complete dissolution. The goal is to find the minimum volume of DMSO required to fully solubilize the compound, which informs the maximum achievable stock concentration.

  • Preparation of a 10 mg/mL (or Highest Soluble) Stock Solution:

    • Accurately weigh 10 mg of this compound into a sterile tube.

    • Based on the solubility test, add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL (or the highest concentration at which it remains soluble). For a 10 mg/mL stock, this would be 1 mL of DMSO.

    • Vortex vigorously for 2-3 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of the assays.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

PART 2: Core Antimicrobial Susceptibility Testing Protocols

The foundational evaluation of a novel antimicrobial agent involves determining its efficacy against a panel of clinically relevant microorganisms. The following protocols describe three standard assays: Broth Microdilution for quantitative assessment (MIC), Agar Disk Diffusion for qualitative screening, and Time-Kill Kinetic analysis to differentiate between static and cidal activity.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro after a defined incubation period.[1] This assay involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the test compound in a liquid growth medium.

Broth_Microdilution_Workflow Inoculum Inoculum Inoculate Inoculate Inoculum->Inoculate Incubate Incubate Inoculate->Incubate Compound Compound Compound->Inoculate Media Media Media->Compound Read Read Incubate->Read Determine Determine Read->Determine

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).[10]

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

    • Within 15 minutes, dilute this standardized suspension into Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions in a 96-Well Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add a calculated volume of the compound stock solution to the first well to achieve twice the highest desired final concentration (e.g., for a top concentration of 128 µg/mL, add compound to achieve 256 µg/mL in the first well).

    • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mix thoroughly, and continue this process across the plate, discarding the final 100 µL from the last dilution well. This creates a concentration gradient.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (prepared in Step 1) to each well containing the compound dilutions. The final volume in each well will be 200 µL.

    • Controls:

      • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the inoculum (no compound).

      • Sterility Control: A well containing 200 µL of CAMHB only (no inoculum, no compound).

      • Solvent Control: A well containing inoculum and the highest concentration of DMSO used in the assay to ensure the solvent itself has no antimicrobial effect.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Data Interpretation:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as compared to the turbid growth control.

Agar Disk Diffusion Assay

Principle: The disk diffusion method, standardized by EUCAST, is a qualitative or semi-quantitative test to assess the susceptibility of a bacterium to an antimicrobial agent.[6] A paper disk impregnated with a known amount of the test compound is placed on an agar surface uniformly inoculated with the test organism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of growth inhibition will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.

Disk_Diffusion_Workflow Inoculum Inoculum Plate_Prep Plate_Prep Inoculum->Plate_Prep Apply_Disk Apply_Disk Plate_Prep->Apply_Disk Disk_Prep Disk_Prep Disk_Prep->Apply_Disk Incubate Incubate Apply_Disk->Incubate Measure Measure Incubate->Measure Interpret Interpret Measure->Interpret

Protocol:

  • Preparation of Inoculum and Agar Plates:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Use Mueller-Hinton (MH) agar plates with a depth of 4.0 ± 0.5 mm.

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MH agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform, confluent growth.

    • Allow the plate surface to dry for 3-5 minutes before applying disks.

  • Preparation and Application of Disks:

    • Using the 10 mg/mL stock solution, prepare a working solution to impregnate sterile blank paper disks (6 mm diameter). For a 20 µg disk, apply 2 µL of the 10 mg/mL stock solution onto a disk and allow the solvent to evaporate completely in a sterile environment.

    • Aseptically place the impregnated disk onto the inoculated agar surface. Gently press the disk with sterile forceps to ensure complete contact with the agar.

    • Place a standard antibiotic disk (e.g., Ciprofloxacin) as a positive control.

    • Ensure disks are spaced far enough apart (e.g., >24 mm from center to center) to prevent overlapping of inhibition zones.

  • Incubation and Measurement:

    • Within 15 minutes of applying the disks, invert the plates and incubate at 35-37°C for 16-20 hours.[8]

    • After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) using a ruler or calipers.

  • Data Interpretation:

    • The zone diameter is compared to established breakpoints from EUCAST or CLSI to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R).[6][11] For novel compounds without established breakpoints, the zone size provides a qualitative measure of activity that can be used to compare different derivatives or screen against a large panel of organisms.

Time-Kill Kinetic Assay

Principle: A time-kill assay provides dynamic information about the antimicrobial activity of a compound over time. It is the definitive method to determine whether a compound is bactericidal (causes cell death) or bacteriostatic (inhibits growth). A bactericidal effect is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.[12]

Protocol:

  • Test Setup:

    • Prepare a standardized bacterial inoculum as previously described, diluted in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • In sterile flasks or tubes, add the test compound at concentrations relevant to its MIC (e.g., 1x MIC, 2x MIC, 4x MIC).

    • Include a positive control (a known bactericidal antibiotic) and a no-drug growth control.

  • Sampling and Plating:

    • Incubate all tubes in a shaking incubator at 37°C to ensure aeration.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

    • Perform ten-fold serial dilutions of the aliquot in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates.

  • Colony Counting and Data Analysis:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on the plates that have between 30 and 300 colonies to ensure statistical accuracy.

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the results as log₁₀ CFU/mL versus time (in hours).

  • Interpretation:

    • Bactericidal Activity: A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

    • Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL, often characterized by the maintenance of the initial inoculum level.

    • Growth Control: Should exhibit a normal bacterial growth curve.

PART 3: Data Presentation and Hypothetical Mechanism of Action

Quantitative Data Summary

Effective data presentation is crucial for comparing the efficacy of novel compounds. Experimental findings should be organized into clear, concise tables.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Quality Control Strains

Test Microorganism Gram Stain ATCC Strain No. MIC (µg/mL) of Test Compound Positive Control (Antibiotic) MIC (µg/mL) of Control
Staphylococcus aureus Gram-Positive 25923 [Experimental Result] Ciprofloxacin [Experimental Result]
Escherichia coli Gram-Negative 25922 [Experimental Result] Ciprofloxacin [Experimental Result]
Pseudomonas aeruginosa Gram-Negative 27853 [Experimental Result] Ciprofloxacin [Experimental Result]
Enterococcus faecalis Gram-Positive 29212 [Experimental Result] Vancomycin [Experimental Result]

| Candida albicans | Fungi (Yeast) | 90028 | [Experimental Result] | Fluconazole | [Experimental Result] |

Table 2: Zone of Inhibition (ZOI) of this compound (20 µ g/disk )

Test Microorganism ATCC Strain No. ZOI (mm) of Test Compound Positive Control (Antibiotic) ZOI (mm) of Control
Staphylococcus aureus 25923 [Experimental Result] Ciprofloxacin (5 µg) [Experimental Result]

| Escherichia coli | 25922 | [Experimental Result] | Ciprofloxacin (5 µg) | [Experimental Result] |

Hypothetical Mechanism of Action: DNA Gyrase Inhibition

While the precise mechanism for this compound is yet to be determined, molecular modeling studies on other 2-substituted benzoxazole derivatives suggest that their antibacterial activity may arise from the inhibition of bacterial DNA gyrase.[1][2] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics. The benzoxazole scaffold may interfere with the enzyme's function of introducing negative supercoils into DNA, leading to a disruption of DNA synthesis and ultimately, cell death. Further enzymatic assays and molecular docking studies would be required to validate this hypothesis for the specific compound .

Mechanism_of_Action Compound 2-(5-Methyl-1,3-benzoxazol- 2-yl)ethanamine DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Compound->DNA_Gyrase Inhibits Supercoiled_DNA Negatively Supercoiled DNA (Required for Replication) DNA_Gyrase->Supercoiled_DNA Catalyzes Replication_Fork DNA Replication Fork Stalls DNA_Gyrase->Replication_Fork Inhibition Leads to Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Supercoiled_DNA->Replication_Fork Allows Progression Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death

References

  • Ahmed, N., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). [Link]

  • Zhang, W., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. PubMed. [Link]

  • Kumar, K. A., & Kumar, P. R. (2011). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. ResearchGate. [Link]

  • Peraman, R., et al. (2013). Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-a and IL-6 inhibitor and antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Zhang, W., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry. [Link]

  • Jadhav, R. R., et al. (2011). Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. ResearchGate. [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]

  • EUCAST. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Slideshare. [Link]

  • A-reum, L., et al. (2021). Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. PubMed. [Link]

  • Kothari, A., et al. (2012). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. ASM Journals. [Link]

  • Yildiz-Oren, I., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Lee, A., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC - NIH. [Link]

  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC - NIH. [Link]

  • EUCAST. (2025). Calibrating zone diameters to MIC-values - 2025 update. EUCAST. [Link]

  • EUCAST. (2012). EUCAST 2012 Definitions Interpretations. Scribd. [Link]

  • EUCAST. MIC and Zone Distributions, ECOFFs. EUCAST. [Link]

  • Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

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Application Notes and Protocols for 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the utilization of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine as a novel fluorescent probe. This document outlines the fundamental principles of its fluorescence, its physicochemical properties, and detailed protocols for its application in cellular imaging. The methodologies are designed to be robust and self-validating, empowering researchers to integrate this probe into their workflows with confidence.

Introduction: The Potential of Benzoxazole Derivatives in Fluorescence Microscopy

Benzoxazole derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in various scientific fields, including materials science and pharmacology.[1] Their rigid, conjugated structure often imparts favorable photoluminescent properties, making them excellent candidates for the development of fluorescent probes.[1][2] These probes are instrumental in modern cell biology, allowing for the visualization of dynamic cellular processes with high specificity and sensitivity.[3]

This compound belongs to this promising class of molecules. While specific data on this particular compound is emerging, its structural similarity to other fluorescent benzoxazoles suggests its potential as a valuable tool for biological imaging.[4][5] The core benzoxazole moiety serves as the fluorophore, the component responsible for light emission, while the ethanamine side chain can influence its solubility, cellular uptake, and potential for targeted labeling.[6] This document will, therefore, provide a foundational understanding and practical protocols based on the established principles of benzoxazole-based fluorescent probes.

Principles of Fluorescence

Fluorescence spectroscopy is a powerful analytical technique that relies on the emission of light by a substance that has absorbed light or other electromagnetic radiation.[7] The process can be broken down into three key stages:

  • Excitation: A molecule, in its ground electronic state, absorbs a photon of light, promoting an electron to a higher energy, excited singlet state.[8]

  • Non-radiative Relaxation: The excited molecule rapidly loses some of its vibrational energy to the surrounding environment, relaxing to the lowest vibrational level of the excited singlet state.[8]

  • Emission: The molecule returns to its ground electronic state by emitting a photon. This emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.[9]

The intensity and wavelength of the emitted fluorescence are highly sensitive to the local environment of the fluorophore, making fluorescent probes exquisite reporters of cellular structures and functions.[10]

Physicochemical and Spectroscopic Properties

While detailed experimental data for this compound is not extensively published, we can infer its likely properties based on its structure and data from similar benzoxazole derivatives.

Table 1: Predicted Physicochemical and Spectroscopic Properties of this compound

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₁₀H₁₂N₂O[11]
Molecular Weight 176.22 g/mol [11]
Appearance Likely a liquid or low-melting solid[11]
Solubility Expected to be soluble in organic solvents (e.g., DMSO, ethanol) and moderately soluble in aqueous buffers at acidic pH due to the amine group.General chemical principles
Excitation Maximum (λex) Estimated in the UV-A to near-UV range (340-380 nm)Based on similar benzoxazole fluorophores.[5]
Emission Maximum (λem) Estimated in the blue to green region of the visible spectrum (420-500 nm)Based on similar benzoxazole fluorophores.[5]
Quantum Yield (Φ) Moderate to high in non-polar environments, potentially quenched in aqueous solutions.A common characteristic of benzoxazole dyes.[4]
Stokes Shift Expected to be significant (>50 nm)A general feature of fluorescent molecules.[9]

Note: These are predicted properties. It is imperative for the end-user to experimentally determine the precise spectroscopic characteristics of their specific batch of the compound.

Proposed Mechanism of Action as a Cellular Probe

The ethanamine side chain of this compound is likely to be protonated at physiological pH, rendering the molecule cationic. This positive charge can facilitate its interaction with and accumulation in organelles with negative membrane potentials, such as mitochondria. Furthermore, the lipophilic benzoxazole core can promote passive diffusion across cellular membranes.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_organelle Organelle (e.g., Mitochondria) Probe_ext Probe (Cationic at physiological pH) Probe_cyto Probe in Cytoplasm Probe_ext->Probe_cyto Passive Diffusion Membrane Lipid Bilayer Probe_org Accumulated Probe (Enhanced Fluorescence) Probe_cyto->Probe_org Electrophoretic Accumulation Organelle_mem Organelle Membrane (Negative Potential)

Caption: Proposed mechanism of cellular uptake and accumulation.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental conditions.

Preparation of Stock Solution

Rationale: A concentrated stock solution in an appropriate solvent is essential for accurate and reproducible dilutions. Dimethyl sulfoxide (DMSO) is a common choice for organic fluorescent probes due to its high solvating power and miscibility with aqueous media.

Protocol:

  • Weigh out a precise amount of this compound.

  • Dissolve the compound in high-quality, anhydrous DMSO to prepare a 1-10 mM stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Live-Cell Staining Protocol

Rationale: This protocol outlines the general steps for staining live cells. The optimal concentration of the probe and incubation time will vary depending on the cell type and experimental goals. It is crucial to perform a concentration-response titration to determine the ideal staining conditions that provide a bright signal with minimal cytotoxicity.

Protocol:

  • Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture overnight to allow for adherence.

  • On the day of the experiment, prepare a fresh working solution of the probe by diluting the DMSO stock solution in a serum-free medium or an appropriate buffer (e.g., Hank's Balanced Salt Solution, HBSS). A starting concentration range of 1-10 µM is recommended.

  • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).[12]

  • Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. Protect from light during incubation.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.[12]

  • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

  • Proceed with fluorescence microscopy.

G Start Start: Seed Cells on Imaging Dish Prepare_Probe Prepare Probe Working Solution (1-10 µM in serum-free medium) Start->Prepare_Probe Wash1 Wash Cells with PBS Prepare_Probe->Wash1 Incubate Incubate with Probe (15-60 min, 37°C) Wash1->Incubate Wash2 Wash Cells with PBS (2-3 times) Incubate->Wash2 Add_Medium Add Fresh Imaging Medium Wash2->Add_Medium Image Fluorescence Microscopy Add_Medium->Image

Caption: Workflow for live-cell staining.

Fluorescence Microscopy and Image Acquisition

Rationale: Proper microscope setup is critical for obtaining high-quality images while minimizing phototoxicity and photobleaching.

Protocol:

  • Use a fluorescence microscope equipped with appropriate filter sets for the predicted excitation and emission wavelengths of the probe (e.g., a DAPI or a custom filter set).

  • To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[13]

  • Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

  • For time-lapse imaging, use an environmental chamber to maintain the cells at 37°C and 5% CO₂.[13]

Troubleshooting

Table 2: Common Issues and Solutions

IssuePossible CauseSuggested Solution
No or weak fluorescence signal - Incorrect filter set- Probe concentration too low- Incubation time too short- Photobleaching- Verify filter specifications- Increase probe concentration- Increase incubation time- Reduce excitation intensity and exposure time
High background fluorescence - Probe concentration too high- Incomplete washing- Autoflourescence from medium or cells- Decrease probe concentration- Increase the number of washes- Use phenol red-free medium[13] and acquire an unstained control image
Cell death or morphological changes - Probe-induced cytotoxicity- Phototoxicity- Decrease probe concentration and/or incubation time- Reduce excitation light intensity and exposure time

Conclusion

This compound holds considerable promise as a novel fluorescent probe for cellular imaging. The protocols and principles outlined in these application notes provide a solid foundation for researchers to begin exploring its utility. As with any new tool, empirical optimization is key to achieving the best results. The inherent versatility of the benzoxazole scaffold suggests that this probe could be a valuable addition to the molecular imaging toolbox, enabling new insights into the complex world of cell biology.

References

  • Facile Synthesis of 2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one as Blue Fluorescent Brighteners. (2012). South African Journal of Chemistry. [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (2024). Biotechnology Research and Innovation Journal. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). Frontiers in Chemistry. [Link]

  • Principles and Theory of Fluorescence Spectroscopy. (n.d.). HORIBA. [Link]

  • Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. (2020). RSC Advances. [Link]

  • What Is Fluorescence Spectroscopy? Principles Overview. (n.d.). Agilent. [Link]

  • Fluorescence Live Cell Imaging. (2017). Methods in Molecular Biology. [Link]

  • Synthesis and Fluorescence Study of Some New Blue Light Emitting 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones. (2014). SOP Transactions on Organic Chemistry. [Link]

  • An Introduction to Fluorescence Spectroscopy. (n.d.). UCI Department of Chemistry. [Link]

  • A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn 2+ and Cd 2+. (2022). Molecules. [Link]

  • Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. (2018). Molecules. [Link]

  • Fluorescent Probes for Live Cell Imaging. (2018). International Journal of Molecular Sciences. [Link]

  • Spectroscopic and Theoretical Studies of Fluorescence Effects in 2-Methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole Induced by Molecular Aggregation. (2017). Molecules. [Link]

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Application Notes and Protocols for the Evaluation of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the investigation of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine as a potential anti-cancer agent. While direct anti-tumorigenic studies on this specific molecule are not extensively documented in current literature, the benzoxazole scaffold is a well-recognized pharmacophore in the development of novel oncology therapeutics.[1][2][3] Derivatives of benzoxazole have demonstrated efficacy against a variety of cancer cell lines through diverse mechanisms, including the inhibition of key signaling pathways and induction of apoptosis.[4][5][6] This guide, therefore, presents a series of robust in-vitro protocols to systematically evaluate the anti-cancer properties of this compound, using it as a representative compound for this promising class of molecules. The methodologies detailed herein are designed to be adaptable for the screening of other novel benzoxazole derivatives.

Introduction: The Therapeutic Potential of Benzoxazoles in Oncology

Benzoxazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[3] In the realm of oncology, these compounds have emerged as promising candidates for the development of targeted therapies.[7][8] The benzoxazole nucleus is a key structural motif in a variety of molecules that exhibit potent anti-proliferative and cytotoxic effects against numerous cancer cell types.[9]

The anti-cancer activity of benzoxazole derivatives is often attributed to their ability to interact with various molecular targets crucial for cancer cell survival and proliferation.[4][10] Notably, certain benzoxazole analogues have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[4][6] By inhibiting VEGFR-2, these compounds can effectively suppress the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis. Other reported mechanisms of action for this class of compounds include the inhibition of topoisomerase II and the induction of apoptotic cell death.[5]

Given the established anti-cancer potential of the benzoxazole scaffold, this compound warrants thorough investigation as a potential novel therapeutic agent. The protocols outlined in this document provide a systematic approach to characterizing its biological activity in relevant cancer models.

Proposed Mechanism of Action: A Hypothesis for Investigation

Based on the known activities of structurally related benzoxazole derivatives, a plausible mechanism of action for this compound involves the inhibition of a critical receptor tyrosine kinase, such as VEGFR-2, and the subsequent induction of apoptosis. This hypothesis forms the basis for the experimental protocols detailed below.

Proposed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Compound This compound Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Proposed signaling pathway for this compound.

In-Vitro Evaluation Protocols

The following protocols provide a framework for the initial in-vitro characterization of the anti-cancer effects of this compound. It is recommended to perform these assays on a panel of cancer cell lines representing different tumor types to assess the compound's spectrum of activity.

Cell Viability Assays: MTT and XTT

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound. The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture

  • Solubilization buffer (for MTT assay)

  • Microplate reader

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate for the desired duration.

  • XTT Reagent Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm (with a reference wavelength of 650 nm).

  • Data Analysis: Calculate the percentage of cell viability.

Apoptosis Detection by Western Blotting

To investigate whether the observed cytotoxicity is due to the induction of apoptosis, Western blotting can be employed to detect key apoptotic markers such as cleaved caspases and cleaved PARP.

  • Cancer cells treated with this compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and anti-β-actin (as a loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

  • Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Data Presentation and Interpretation

Quantitative Data Summary

The results from the cell viability assays should be used to calculate the half-maximal inhibitory concentration (IC₅₀) values.

Cell LineCompoundIncubation Time (h)IC₅₀ (µM) [Hypothetical]
MCF-7This compound4815.2
A549This compound4825.8
HCT116This compound4818.5
Experimental Workflow Visualization

Experimental_Workflow Start Start: Compound Synthesis and Characterization Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Viability_Assay Cell Viability Assays (MTT/XTT) Cell_Culture->Viability_Assay IC50_Determination Determine IC50 Values Viability_Assay->IC50_Determination Mechanism_Study Mechanism of Action Studies IC50_Determination->Mechanism_Study Apoptosis_Assay Apoptosis Assay (Western Blot) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle_Analysis Further_Studies Further In-Vivo Studies Apoptosis_Assay->Further_Studies Cell_Cycle_Analysis->Further_Studies

Caption: A generalized workflow for the in-vitro evaluation of novel anti-cancer compounds.

Conclusion and Future Directions

The protocols described in this application note provide a robust starting point for the comprehensive evaluation of this compound as a potential anti-cancer agent. Positive results from these initial in-vitro studies, such as potent cytotoxicity and induction of apoptosis, would provide a strong rationale for more advanced preclinical investigations. Future studies could include cell cycle analysis, kinase inhibition assays, and ultimately, in-vivo efficacy studies in animal models of cancer. The exploration of this and other novel benzoxazole derivatives holds significant promise for the discovery of new and effective cancer therapeutics.

References

  • Jauhari, P., & Bhavani, A. (2008). Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Medicinal Chemistry Research, 17(1), 1-10.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics, 39(14), 5123-5137.
  • BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. (n.d.). An-Najah National University Institutional Repository.
  • Oksuzoglu, E., et al. (2008). Synthesis, characterisation and biological evaluation of some 2-arylbenzoxazoleacetic acid derivatives as promising anticancer agents. European Journal of Medicinal Chemistry, 43(7), 1378-1387.
  • Ghorab, M. M., et al. (2019). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1333-1342.
  • Jauhari, P., et al. (2008). Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents.
  • El-Sayed, M. A., et al. (2022). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 235-248.
  • Xiang, P., et al. (2012).
  • Abdel-rahman, H. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410.
  • Keri, R. S., et al. (2021). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (n.d.).
  • Demmer, C. S., & Bunch, L. (2015). Biological activity of 3-(2-benzoxazol-5-yl)

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Application Notes & Protocols for 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Context

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Their versatility often stems from their ability to mimic natural biomolecules, allowing them to interact with various enzymes and receptors.[1]

This document provides detailed protocols for the in vitro characterization of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine , a specific benzoxazole derivative. Given the established potential of this chemical class, particularly as anticancer agents that can inhibit key enzymes like tyrosine kinases or induce apoptosis[1], these protocols are designed to systematically evaluate the compound's cytotoxic and anti-proliferative effects on cancer cell lines.[6][7] Our approach is to build a foundational understanding of the compound's activity, starting with basic cytotoxicity and moving towards more mechanistic assays.

These guidelines are intended for researchers, scientists, and drug development professionals aiming to explore the therapeutic potential of novel chemical entities.

Part 1: Compound Profile and Preparation

Before initiating any cellular assays, it is critical to understand the physicochemical properties of the test compound and to prepare it correctly.

Compound Specifications
PropertyValueSource(s)
IUPAC Name This compound
Synonym(s) 2-(5-methyl-1,3-benzoxazol-2-yl)ethylamine[8]
CAS Number 871688-90-3
Molecular Formula C₁₀H₁₂N₂O[8]
Molecular Weight 176.22 g/mol
Appearance Liquid[8]
Protocol: Stock Solution Preparation

Rationale: Accurate and consistent compound concentration is fundamental to reproducible results. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing capacity and compatibility with most cell culture media at low final concentrations (<0.5%).

Materials:

  • This compound

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated precision pipettes

Procedure:

  • Initial Solubilization: Prepare a high-concentration primary stock solution, for example, 10 mM. To do this, add the appropriate volume of DMSO to a pre-weighed amount of the compound.

    • Calculation Example for 10 mM Stock: For 1 mg of compound (MW = 176.22), the volume of DMSO needed is: (1 mg / 176.22 g/mol ) / (10 mmol/L) = 0.000567 L = 567 µL.

  • Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C to aid dissolution. Visually inspect for any undissolved particulate matter.

  • Sterilization: While not always necessary if using anhydrous, sterile DMSO and aseptic technique, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter if required.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

Part 2: Foundational Assays: Cytotoxicity and Viability

The first step in characterizing a novel compound is to determine its effect on cell viability and establish a dose-response relationship. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Workflow for Initial Compound Screening

The following diagram outlines the general workflow for evaluating a novel compound in cell culture.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare 10 mM Stock in DMSO prep_dilutions Prepare Serial Dilutions of Compound prep_compound->prep_dilutions prep_cells Culture & Harvest Adherent Cells seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate incubate_adhere Incubate 24h (Cell Adherence) seed_plate->incubate_adhere add_compound Treat Cells with Compound Dilutions incubate_adhere->add_compound prep_dilutions->add_compound incubate_treat Incubate 24-72h (Treatment Period) add_compound->incubate_treat add_reagent Add Viability Reagent (e.g., MTT) incubate_treat->add_reagent read_plate Measure Absorbance (Plate Reader) add_reagent->read_plate calc_viability Calculate % Viability vs. Vehicle Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50

Caption: General workflow for in vitro screening of a novel compound.

Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)[1][7]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[10]

  • Sterile 96-well flat-bottom plates

  • Compound stock solution and sterile culture medium for dilutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using standard trypsinization methods.[11][12]

    • Perform a cell count (e.g., using a hemocytometer).

    • Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal density should be determined empirically to ensure cells are in an exponential growth phase at the end of the assay.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[9]

  • Compound Treatment:

    • Prepare 2X serial dilutions of the compound in complete culture medium from your DMSO stock. For example, create a concentration range from 200 µM down to ~0.1 µM.

    • Crucially, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%). This control is essential for normalizing the data.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions (or vehicle control). Also include wells with medium only (no cells) as a blank control.

    • Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.[9]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.

G cluster_cell cluster_reagents cell Mitochondrion NAD(P)H-dependent Oxidoreductases Formazan Formazan (Purple, Insoluble) cell:f1->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->cell:f1 Uptake

Caption: Principle of the MTT assay for measuring cell viability.

Part 3: Advanced Protocols: Investigating Anticancer Mechanisms

If this compound demonstrates significant cytotoxicity, the next logical step is to investigate its mechanism of action. Based on literature for similar benzoxazole derivatives, promising avenues include the induction of apoptosis and cell cycle arrest.[6]

Protocol: Apoptosis Analysis by Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Annexin V: A protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Procedure Outline:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ and 2X IC₅₀ for 24-48 hours. Include an untreated and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The results will quadrant the cell population:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells (often due to mechanical damage)

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound. A significant increase in the Annexin V+ populations compared to the control indicates apoptosis induction.[6]

Protocol: Cell Cycle Analysis

Principle: This method uses a fluorescent dye like Propidium Iodide (PI) to stain cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA. By analyzing a population of cells with flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.

Procedure Outline:

  • Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol. This permeabilizes the cells and preserves their structure.

  • Staining: Wash the fixed cells and treat them with RNase A to prevent staining of double-stranded RNA. Then, stain the cells with a PI solution.

  • Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Generate a histogram of DNA content. Analyze the histogram using cell cycle analysis software to deconvolute the G0/G1, S, and G2/M peaks and calculate the percentage of cells in each phase. Compare the cell cycle distribution of treated cells to control cells to identify any potential arrest points.[6]

Proposed Mechanistic Pathway for Investigation

Many benzoxazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that control proliferation and angiogenesis.[1][6] A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] While the specific targets of this compound are unknown, a logical next step would be to investigate its effect on such pathways.

G cluster_pathway Downstream Signaling Cascade cluster_response Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 (Tyrosine Kinase Receptor) VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates RAS RAS/RAF/MEK/ERK Pathway VEGFR2->RAS PI3K PI3K/AKT Pathway VEGFR2->PI3K Proliferation Cell Proliferation PLCg->Proliferation RAS->Proliferation Migration Migration RAS->Migration Survival Survival PI3K->Survival Compound Benzoxazole Derivative (Hypothesized Inhibitor) Compound->VEGFR2 Inhibits Kinase Activity

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

References

  • El-Naggar, M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]

  • Varghese, S., et al. (2021). Advanced Cell Culture Techniques for Cancer Drug Discovery. Cancers, 13(5), 1148. [Link]

  • Abdelgawad, M. A., et al. (2016). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. Research Journal of Pharmacy and Technology, 9(1), 1-8. [Link]

  • Yıldız, İ., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112969. [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]

  • Schröder, C. (2019). Cell Culture. In Methods in Molecular Biology. Humana Press. [Link]

  • Jo, H., et al. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (198), e65789. [Link]

  • Noolvi, M. N., et al. (2015). Synthesis of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-vitro evaluation of their antitumor and antibacterial activities. Arabian Journal of Chemistry. [Link]

  • Shakyawar, D., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 1-17. [Link]

  • PubChem. (n.d.). 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • Anusha, P., et al. (2017). Synthesis and Biological Evaluation of Benzoxazole Derivatives as New Anti Microbial Agents. Indo American Journal of Pharmaceutical Sciences, 4(11), 4370-4375. [Link]

  • ResearchGate. (2018). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. [Link]

  • Journal of Basic and Applied Research in Biomedicine. (2020). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. [Link]

  • PubMed. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

Quantitative Analysis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine: A Guide to Method Development and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine, a member of the pharmacologically significant benzoxazole class of compounds.[1] Given the therapeutic potential of benzoxazole derivatives, robust and reliable analytical methods are crucial for pharmacokinetic studies, quality control, and metabolic profiling.[2][3] This guide details two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. We delve into the causality behind method development choices, from sample preparation to instrumental parameters, and provide detailed, self-validating protocols.

Introduction: The Analytical Imperative

This compound (CAS: 871688-90-3) is a heterocyclic amine featuring the benzoxazole scaffold. This core structure is a "privileged pharmacophore," found in numerous compounds with a wide array of biological activities, including anti-inflammatory and antimicrobial properties.[1][4] The development of any new chemical entity requires precise and accurate quantification in various matrices, most notably biological fluids (plasma, urine) and pharmaceutical formulations.

The primary analytical challenges involve achieving high selectivity against endogenous matrix components, ensuring sensitivity to detect physiologically relevant concentrations, and maintaining reproducibility. This application note serves as a foundational guide, leveraging established analytical principles for amine-containing heterocyclic compounds to propose robust and transferable methods.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is the first step in logical method development.

PropertyValueSource
CAS Number 871688-90-3[5][6]
Molecular Formula C₁₀H₁₂N₂O[5]
Molecular Weight 176.22 g/mol [6]
Structure A benzoxazole ring linked to an ethanamine side chain-
Predicted Nature Basic, due to the primary amine group-
Chromophore The benzoxazole ring system allows for strong UV absorbance-

Core Analytical Strategies: HPLC-UV and LC-MS/MS

The choice of an analytical technique is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. We propose two complementary methods.

  • HPLC-UV: A workhorse method ideal for analyzing bulk drug substances, dissolution testing, and content uniformity in pharmaceutical formulations where analyte concentrations are relatively high. Its selection is justified by the presence of the benzoxazole ring, a strong chromophore that enables sensitive UV detection.

  • LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices like plasma or urine.[7] Its unparalleled selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the confident detection of the analyte at picogram-to-nanogram levels, making it essential for pharmacokinetic and toxicological studies.[8]

General Workflow for Sample Analysis

The diagram below outlines the universal workflow from sample receipt to final data analysis, applicable to both proposed methods.

Analytical_Workflow General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (e.g., Plasma, Formulation) Spike Spike with Internal Standard (IS) Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC System Evap->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify Report Final Report Quantify->Report

Caption: General workflow for quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for robustness and reliability in quality control settings.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility in reversed-phase chromatography, which is ideal for retaining and separating moderately polar compounds like our target analyte.

  • Mobile Phase: A gradient elution using acetonitrile and a low-pH aqueous buffer (e.g., water with phosphoric or formic acid) is employed.[9] The acidic modifier serves two key purposes: it protonates residual silanols on the silica backbone to reduce peak tailing and protonates the analyte's primary amine, ensuring consistent interaction with the stationary phase and sharp, symmetrical peak shapes.

  • Detection: The benzoxazole moiety is expected to have a maximum UV absorbance (λmax) in the range of 270-290 nm. An initial scan using a photodiode array (PDA) detector is essential to determine the optimal wavelength for maximum sensitivity.

Detailed Protocol: HPLC-UV Quantification in a Formulation

Objective: To determine the concentration of this compound in a simulated pharmaceutical tablet.

1. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (ACS Grade)

  • Water (18 MΩ·cm or HPLC Grade)

  • Reference Standard: this compound (≥95% purity)[6]

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Accurately weigh and crush a simulated tablet.

  • Transfer a portion of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

  • Add ~70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. Instrumental Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard, reliable instrumentation.
Column C18, 4.6 x 150 mm, 5 µm particle sizeGeneral purpose reversed-phase column.
Mobile Phase A Water with 0.1% Phosphoric AcidAcid modifier for good peak shape.
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidOrganic solvent for elution.
Gradient 5% B to 95% B over 10 minutesEnsures elution of the analyte and washout of contaminants.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CImproves reproducibility of retention time.
Injection Vol. 10 µLStandard injection volume.
UV Detector Photodiode Array (PDA)Monitor at analyte's λmax (e.g., 275 nm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides the high sensitivity and selectivity required for bioanalysis (e.g., determining drug concentration in plasma).

Rationale for Method Design
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the logical choice. The basic ethanamine side chain will readily accept a proton in the acidic mobile phase to form the protonated molecule [M+H]⁺, which is the precursor ion.

  • Fragmentation and MRM: In the mass spectrometer's collision cell, the precursor ion is fragmented to produce stable, characteristic product ions. Monitoring a specific precursor → product ion transition is known as Multiple Reaction Monitoring (MRM). This technique filters out nearly all chemical noise, providing exceptional selectivity. For validation, a second "qualifier" transition is typically monitored to confirm analyte identity.[8]

  • Sample Preparation: Biological samples require extensive cleanup. Solid-Phase Extraction (SPE) is a highly effective and reproducible technique for removing proteins, salts, and phospholipids from plasma, which can interfere with ionization (ion suppression) and contaminate the instrument.[10]

MRM_Principle Principle of Multiple Reaction Monitoring (MRM) LC LC Eluent (Analyte + Matrix) Source ESI Source (Ionization) LC->Source Q1 Quadrupole 1 (Q1) Selects Precursor Ion [M+H]⁺ (m/z 177.2) Source->Q1 Noise Matrix Ions (Filtered Out at Q1 & Q3) Q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q1->Noise Rejected Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Fragment Ions Detector Detector (Signal) Q3->Detector Specific Product Ion Q3->Noise Rejected

Caption: Logical flow of analyte selection and detection in an LC-MS/MS system using MRM.

Detailed Protocol: LC-MS/MS Quantification in Human Plasma

Objective: To determine the concentration of this compound in human plasma samples.

1. Reagents and Materials:

  • Acetonitrile and Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (K₂EDTA anticoagulant)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a related compound with similar extraction and ionization behavior can be used.

  • Mixed-mode Cation Exchange SPE Cartridges

2. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in methanol.

  • Calibration Curve: Spike blank human plasma with working standards to create a calibration curve from 0.1 ng/mL to 200 ng/mL.

  • Sample Processing:

    • Pipette 100 µL of plasma sample (or standard) into a microcentrifuge tube.

    • Add 25 µL of the IS working solution (e.g., at 100 ng/mL).

    • Add 200 µL of 0.1% formic acid in water, and vortex to mix. This step lyses cells and precipitates some proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with an acidic aqueous solution, followed by methanol.

    • Elute the analyte and IS with 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

3. Instrumental Conditions:

ParameterRecommended SettingRationale
LC-MS/MS System Agilent 6460 Triple Quadrupole or equivalentHigh sensitivity and specificity.
Column C18, 2.1 x 50 mm, 1.8 µm particle sizeSmaller dimensions for faster analysis and lower solvent use.
Mobile Phase A Water with 0.1% Formic AcidLC-MS compatible acid modifier.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for elution.
Gradient 5% B to 95% B over 5 minutesRapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures stable retention times.
Ionization Mode ESI PositiveAnalyte contains a basic amine.
Precursor Ion [M+H]⁺ m/z 177.2Calculated for C₁₀H₁₂N₂O.
Product Ions To be determined by infusion and fragmentationRequires experimental optimization.
MRM Transitions Quantifier: 177.2 → Product 1; Qualifier: 177.2 → Product 2For confident quantification and identification.

Method Validation: Establishing Trustworthiness

A protocol is only trustworthy if it is validated. Any developed method must be rigorously validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). This process establishes the performance characteristics of the method.

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity Demonstrates that the method can differentiate the analyte from matrix components.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range Establishes the concentration range over which the method is accurate and precise.Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of measured values to the true value.Mean recovery of 85-115% (100 ± 15%) of the nominal concentration.
Precision Repeatability of measurements (intra- and inter-day).Coefficient of variation (CV) or Relative Standard Deviation (RSD) ≤ 15%.
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria.
Matrix Effect Assesses the impact of matrix components on the ionization of the analyte.CV of IS-normalized matrix factor should be ≤ 15%.
Stability Ensures the analyte is stable during sample collection, storage, and processing.Analyte concentration should be within ±15% of the initial value.

Conclusion

The analytical methods proposed in this guide provide a robust framework for the reliable quantification of this compound. The HPLC-UV method offers a practical solution for routine analysis in less complex matrices, while the LC-MS/MS protocol delivers the high sensitivity and selectivity essential for bioanalytical applications in drug development. The causality-driven approach to method design, coupled with rigorous validation, will ensure the generation of high-quality, reproducible data for researchers and scientists in the pharmaceutical field.

References

  • BenchChem. (2025).
  • CymitQuimica. (n.d.). 2-(5-Methylbenzo[d]oxazol-2-yl)ethanamine. CymitQuimica.
  • Sigma-Aldrich. (n.d.). This compound. Merck.
  • Slideshare. (n.d.).
  • Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl)
  • Journal of Pharmaceutical and Allied Sciences. (2025). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4- oxadiazol.
  • Elsevier. (2022).
  • BenchChem. (2025). A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. BenchChem.
  • Whitehead, A. P., et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. PubMed Central.
  • SIELC Technologies. (n.d.). Separation of Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- on Newcrom R1 HPLC column. SIELC.
  • Heliyon. (2021). Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS. HELDA - University of Helsinki.
  • Tchegnitegni, B. T., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. 0jCpPDZZmzcyHv79g8=)

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Application Notes and Protocols for DNA Gyrase Inhibition Studies of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the investigation of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine as a potential inhibitor of bacterial DNA gyrase. DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it a prime target for the development of novel antibacterial agents.[3] The benzoxazole scaffold has emerged as a promising pharmacophore for targeting this enzyme.[3][4] This document outlines the foundational principles, detailed experimental protocols, and data interpretation strategies necessary to thoroughly characterize the inhibitory activity of this compound against DNA gyrase. The protocols herein are designed to be self-validating, incorporating essential controls and causality-driven experimental choices to ensure the generation of robust and reliable data.

Introduction: The Rationale for Targeting DNA Gyrase with Benzoxazole Derivatives

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action.[5] Bacterial DNA gyrase represents a clinically validated and highly attractive target for such endeavors.[6][7] This enzyme catalyzes the ATP-dependent negative supercoiling of DNA, a topological change required to relieve the torsional stress generated during DNA replication and transcription.[2] Inhibition of DNA gyrase leads to the disruption of these fundamental cellular processes, ultimately resulting in bacterial cell death.[6][7]

The benzoxazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[3][4][8] Several studies have demonstrated that benzoxazole derivatives can effectively inhibit bacterial DNA topoisomerases, including DNA gyrase.[3] The planar nature of the benzoxazole ring allows for potential intercalation into the DNA or interaction with the enzyme's active site, while the substituents on the ring system can be modified to optimize potency, selectivity, and pharmacokinetic properties.[4] this compound is a novel compound within this class, and its structural features suggest a potential for potent and selective inhibition of DNA gyrase. These application notes will guide the researcher through a systematic evaluation of this compound's inhibitory properties.

Physicochemical Properties of this compound

A thorough understanding of the test compound's physicochemical properties is crucial for accurate experimental design and interpretation of results. While specific experimental data for this compound is not widely available, properties can be estimated based on its chemical structure and data from analogous compounds.

PropertyEstimated Value/InformationSource/Justification
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol Calculated
Appearance Likely a solid at room temperatureBased on similar benzoxazole derivatives
Solubility Expected to be soluble in organic solvents like DMSO and methanol. Aqueous solubility may be limited.General characteristic of similar organic compounds.
Stability Store in a cool, dry place, protected from light.Standard practice for organic compounds.
Purity ≥95% recommended for biological assaysTo ensure observed activity is due to the target compound.

Proposed Mechanism of DNA Gyrase Inhibition

Benzoxazole derivatives can inhibit DNA gyrase through multiple potential mechanisms. The primary modes of action to investigate are:

  • Inhibition of ATP-dependent Supercoiling: The compound may bind to the ATPase domain of the GyrB subunit, preventing the hydrolysis of ATP that is necessary for the enzyme's catalytic cycle.[10][11]

  • Stabilization of the Cleavage Complex: Similar to fluoroquinolone antibiotics, the compound might intercalate at the DNA gate and stabilize the transient double-stranded DNA break, forming a covalent enzyme-DNA complex.[6][7] This leads to lethal DNA lesions.

  • Competitive Inhibition with DNA: The compound could bind to the DNA-binding site of the enzyme, preventing the substrate DNA from associating with the gyrase.

The following experimental protocols are designed to elucidate which of these mechanisms is predominant for this compound.

DNA_Gyrase_Inhibition_Pathway cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Inhibition by this compound DNA_Binding DNA Binding ATP_Binding ATP Binding & Hydrolysis DNA_Binding->ATP_Binding DNA_Cleavage DNA Cleavage & Strand Passage ATP_Binding->DNA_Cleavage DNA_Ligation DNA Ligation & Release DNA_Cleavage->DNA_Ligation DNA_Ligation->DNA_Binding Inhibitor This compound Inhibit_ATP Inhibition of ATPase Activity Inhibitor->Inhibit_ATP Targets GyrB Stabilize_Cleavage Stabilization of Cleavage Complex Inhibitor->Stabilize_Cleavage Targets GyrA/DNA Interface Inhibit_DNA_Binding Inhibition of DNA Binding Inhibitor->Inhibit_DNA_Binding Targets DNA Binding Site Inhibit_ATP->ATP_Binding Stabilize_Cleavage->DNA_Cleavage Inhibit_DNA_Binding->DNA_Binding

Caption: Proposed mechanisms of DNA gyrase inhibition.

Experimental Workflow for Inhibitor Characterization

A systematic approach is essential for the comprehensive evaluation of a potential DNA gyrase inhibitor. The following workflow outlines the key stages of investigation.

Experimental_Workflow Start Start: Compound Synthesis & Purification Supercoiling_Assay DNA Gyrase Supercoiling Inhibition Assay Start->Supercoiling_Assay IC50_Determination IC50 Determination Supercoiling_Assay->IC50_Determination Cleavage_Assay DNA Gyrase Cleavage Assay IC50_Determination->Cleavage_Assay ATPase_Assay DNA Gyrase ATPase Assay IC50_Determination->ATPase_Assay Mechanism_Elucidation Mechanism of Action Elucidation Cleavage_Assay->Mechanism_Elucidation ATPase_Assay->Mechanism_Elucidation End End: Characterized Inhibitor Mechanism_Elucidation->End

Caption: Experimental workflow for inhibitor evaluation.

Detailed Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay is the primary screen to determine if this compound inhibits the catalytic activity of DNA gyrase. The assay monitors the conversion of relaxed plasmid DNA to its supercoiled form, which can be resolved by agarose gel electrophoresis.[2]

5.1.1. Reagents and Materials

ReagentStock ConcentrationFinal ConcentrationVendor (Example)
E. coli DNA Gyrase1 U/µL1 UnitInspiralis
Relaxed pBR322 DNA0.5 µg/µL0.25 µgInspiralis
5X Assay Buffer175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% (w/v) Glycerol, 0.5 mg/mL Albumin1XInspiralis
This compound10 mM in DMSOVariableSynthesized/Purchased
DMSO100%≤5%Sigma-Aldrich
6X DNA Loading Dye1XThermo Fisher Scientific
Agarose1% (w/v) in TBE bufferBio-Rad
TBE Buffer (10X)0.89 M Tris base, 0.89 M Boric acid, 20 mM EDTA1X
Ethidium Bromide10 mg/mL0.5 µg/mL

5.1.2. Step-by-Step Protocol

  • Prepare a master mix: For the required number of reactions, prepare a master mix containing 5X assay buffer and relaxed pBR322 DNA.

  • Aliquot the master mix: Aliquot the master mix into individual reaction tubes.

  • Add the inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO) and a positive control (e.g., ciprofloxacin).

  • Initiate the reaction: Add DNA gyrase to each tube to start the reaction.

  • Incubate: Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction: Terminate the reactions by adding 6X DNA loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TBE buffer. Run the gel at 80-100V until the dye front has migrated approximately two-thirds of the gel length.

  • Visualize the results: Stain the gel with ethidium bromide and visualize under UV light.

5.1.3. Data Interpretation and Expected Results

  • No Inhibition: The lane will show predominantly supercoiled DNA, which migrates faster than relaxed DNA.

  • Partial Inhibition: A mixture of relaxed and supercoiled DNA will be observed.

  • Complete Inhibition: The lane will show only relaxed DNA.

The concentration of the inhibitor that results in a 50% reduction in supercoiling activity is the IC₅₀ value.

5.1.4. Troubleshooting

ProblemPossible CauseSolution
No supercoiling in the positive controlInactive enzyme or degraded ATPUse a fresh aliquot of enzyme and/or add fresh ATP to the reaction buffer.[12]
Smearing of DNA bandsNuclease contaminationEnsure all reagents and equipment are nuclease-free.[12]
Altered DNA migrationPresence of intercalating agents in the gel or bufferUse fresh buffer and a clean gel apparatus.[12]
DNA Gyrase Cleavage Assay

This assay determines if the inhibitor stabilizes the covalent DNA-gyrase complex, a hallmark of quinolone-like activity.[6][7]

5.2.1. Reagents and Materials

ReagentStock ConcentrationFinal ConcentrationVendor (Example)
E. coli DNA Gyrase1 U/µL1 UnitInspiralis
Supercoiled pBR322 DNA0.5 µg/µL0.25 µgInspiralis
5X Cleavage Buffer175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 32.5% (w/v) Glycerol1XInspiralis
This compound10 mM in DMSOVariableSynthesized/Purchased
SDS10% (w/v)0.2%
Proteinase K20 mg/mL0.1 mg/mL
6X DNA Loading Dye1XThermo Fisher Scientific
Agarose1% (w/v) in TBE bufferBio-Rad

5.2.2. Step-by-Step Protocol

  • Set up reactions: Combine 5X cleavage buffer, supercoiled pBR322 DNA, and varying concentrations of the inhibitor in reaction tubes.

  • Add enzyme: Add DNA gyrase to each tube.

  • Incubate: Incubate at 37°C for 30 minutes.

  • Trap the cleavage complex: Add SDS to a final concentration of 0.2% and Proteinase K to 0.1 mg/mL.

  • Incubate: Incubate at 37°C for another 30 minutes to digest the gyrase.

  • Analyze by electrophoresis: Add 6X DNA loading dye and analyze the samples on a 1% agarose gel.

5.2.3. Data Interpretation and Expected Results

  • No Cleavage: The lane will show mainly supercoiled DNA.

  • Cleavage Complex Stabilization: The appearance of a linear DNA band indicates that the inhibitor has trapped the gyrase in a cleavage complex.

5.2.4. Troubleshooting

ProblemPossible CauseSolution
No linear DNA with positive control (e.g., ciprofloxacin)Suboptimal assay conditionsOptimize enzyme and inhibitor concentrations. Ensure the absence of ATP, which can reverse the cleavage complex.
Incomplete protein digestionInactive Proteinase KUse a fresh stock of Proteinase K.
DNA Gyrase ATPase Assay

This assay measures the effect of the inhibitor on the ATP hydrolysis activity of the GyrB subunit.[10][11] A common method is a coupled-enzyme assay where ATP hydrolysis is linked to the oxidation of NADH, which can be monitored spectrophotometrically.[10]

5.3.1. Reagents and Materials

ReagentStock ConcentrationFinal ConcentrationVendor (Example)
E. coli DNA Gyrase1 U/µL50 nMInspiralis
Relaxed pBR322 DNA0.5 µg/µL10 nMInspiralis
5X ATPase Buffer250 mM Tris-HCl (pH 7.5), 500 mM KCl, 30 mM MgCl₂, 25 mM DTT1X
ATP50 mM1 mM
NADH10 mM0.2 mM
Phosphoenolpyruvate100 mM2.5 mM
Pyruvate Kinase/Lactate Dehydrogenase10 U/mL of eachSigma-Aldrich
This compound10 mM in DMSOVariableSynthesized/Purchased

5.3.2. Step-by-Step Protocol

  • Prepare reaction mix: In a 96-well plate, prepare a reaction mix containing ATPase buffer, NADH, phosphoenolpyruvate, pyruvate kinase/lactate dehydrogenase, and relaxed DNA.

  • Add inhibitor: Add varying concentrations of the inhibitor to the wells.

  • Add gyrase: Add DNA gyrase to all wells except the negative control.

  • Initiate reaction: Start the reaction by adding ATP.

  • Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 30-60 minutes using a plate reader.

5.3.3. Data Interpretation and Expected Results

  • No Inhibition: A steady decrease in absorbance at 340 nm will be observed as NADH is consumed.

  • Inhibition: The rate of absorbance decrease will be reduced in the presence of the inhibitor.

The rate of ATP hydrolysis can be calculated from the rate of change in absorbance using the Beer-Lambert law.

5.3.4. Troubleshooting

ProblemPossible CauseSolution
High background ATPase activityContaminating ATPasesEnsure high purity of the DNA gyrase preparation.
No change in absorbanceInactive coupling enzymes or degraded cofactorsUse fresh aliquots of enzymes and cofactors.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial characterization of this compound as a DNA gyrase inhibitor. By systematically performing the supercoiling, cleavage, and ATPase assays, researchers can determine the compound's potency and elucidate its primary mechanism of action. Positive results from these in vitro assays would warrant further investigation, including determination of its antibacterial spectrum against a panel of clinically relevant bacteria, assessment of its cytotoxicity against eukaryotic cells to determine selectivity, and subsequent lead optimization studies to improve its pharmacological properties.

References

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Hsieh, T. J., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 5(9), 834–847. [Link]

  • Hsieh, T. J., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. National Institutes of Health. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. Retrieved from [Link]

  • Khan, A., et al. (2023). Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. ResearchGate. Retrieved from [Link]

  • Collin, F., et al. (2011). DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 55(4), 1593–1598. [Link]

  • Shanbhag, G. S., et al. (2023). benzoxazol-2-yl. AWS. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase ATPase Linked Assay. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. National Institutes of Health. Retrieved from [Link]

  • Inspiralis. (n.d.). S.aureus Gyrase Cleavage Assay. Retrieved from [Link]

  • Ashley, R. E., et al. (2017). Mechanisms for Defining Supercoiling Set Point of DNA Gyrase Orthologs. Journal of Biological Chemistry, 292(28), 11843–11854. [Link]

  • Blower, T. R., et al. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Medicinal Chemistry, 15(1), 169–181. [Link]

  • Laponogov, I., et al. (2018). DNA Topoisomerase Inhibitors: Trapping a DNA-Cleaving Machine in Motion. Molecules, 23(10), 2562. [Link]

  • Muhammed, M. T., et al. (2021). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Novel Benzoxazole Derivatives as DNA Gyrase Inhibitors. Letters in Drug Design & Discovery, 18(9), 868-878. [Link]

  • Hiasa, H., et al. (2005). Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to Novobiocin Resistance. Journal of Biological Chemistry, 280(30), 27768–27776. [Link]

  • Shanbhag, G. S., et al. (2023). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 13(1), 1341. [Link]

  • ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • Tse-Dinh, Y. C., et al. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 49(12), 4977–4983. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Fass, R. J., et al. (1996). DNA Cleavage Activities of Staphylococcus aureus Gyrase and Topoisomerase IV Stimulated by Quinolones and 2-Pyridone. Antimicrobial Agents and Chemotherapy, 40(6), 1367–1373. [Link]

  • Sandela, T. M., et al. (2025). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide. ResearchGate. Retrieved from [Link]

  • Ashley, R. E., et al. (2018). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology, 1703, 111–125. [Link]

  • ProFoldin. (2025). Comprehensive Overview of the E. coli Gyrase ATPase Assay Kit Plus: Mechanisms, Applications, and Innovations. Retrieved from [Link]

  • Inspiralis Ltd. (n.d.). Supercoiling Assays. Retrieved from [Link]

  • Sandela, T. M., et al. (2025). Synthesis and characterization of 2- (Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4- oxadiazol. ResearchGate. Retrieved from [Link]

  • Tingey, A. P., & Maxwell, A. (1996). Identifying the catalytic residue of the ATPase reaction of DNA gyrase. Proceedings of the National Academy of Sciences, 93(25), 14464–14469. [Link]

  • PubChem. (n.d.). 2(3H)-Benzoxazolone. National Institutes of Health. Retrieved from [Link]

  • ChemSynthesis. (n.d.). Benzoxazoles database - synthesis, physical properties. Retrieved from [Link]

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Application Notes & Protocols: A Comprehensive Guide to In Vitro Cytotoxicity Assessment of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of preclinical drug discovery and chemical safety assessment.[1][2] This document provides a detailed framework and validated protocols for assessing the in vitro cytotoxicity of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine, a member of the pharmacologically significant benzoxazole class.[3][4][5] Benzoxazole derivatives have demonstrated a wide array of biological activities, including potential anticancer effects, making a thorough understanding of their cytotoxic profile essential.[5][6] This guide presents a multi-assay strategy, beginning with a primary assessment of metabolic viability (MTT assay), followed by mechanistic assays to investigate membrane integrity (LDH release) and induction of apoptosis (Caspase-3/7 activity). The methodologies herein are designed to provide researchers, scientists, and drug development professionals with the robust tools necessary to generate reliable and reproducible cytotoxicity data.

Foundational Principles of Cytotoxicity Testing

Before proceeding to specific protocols, it is crucial to understand the core principles that underpin in vitro cytotoxicity assessment. Cytotoxicity refers to the quality of being toxic to cells. In vitro assays quantify this effect by measuring different indicators of cell health, viability, and death.[7][8] A comprehensive assessment typically involves a tiered approach, as a single assay provides only one perspective on the complex biological response to a chemical agent.[2]

  • Cell Viability vs. Cytotoxicity: Cell viability is a measure of the proportion of live, healthy cells in a population.[7][9] Assays measuring metabolic activity or ATP content are indicators of viability. Cytotoxicity assays, conversely, measure markers associated with cell death, such as the loss of membrane integrity.[7][10]

  • Mechanisms of Cell Death: A compound can induce cell death through various mechanisms, primarily necrosis (uncontrolled cell death leading to membrane rupture) or apoptosis (programmed, controlled cell death). Distinguishing between these pathways provides critical insight into the compound's mechanism of action.

This guide employs a logical workflow to build a comprehensive cytotoxic profile for this compound.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis Cell_Culture Cell Line Selection & Maintenance MTT Primary Screening: MTT Assay (Metabolic Viability) Cell_Culture->MTT Compound_Prep Compound Stock & Serial Dilutions Compound_Prep->MTT LDH Mechanism Insight: LDH Assay (Membrane Integrity) MTT->LDH If cytotoxic Caspase Mechanism Insight: Caspase-3/7 Assay (Apoptosis) MTT->Caspase If cytotoxic Dose_Response Dose-Response Curves MTT->Dose_Response LDH->Dose_Response Caspase->Dose_Response IC50 IC50 Value Calculation Dose_Response->IC50 Interpretation Integrated Data Interpretation IC50->Interpretation G Compound This compound (Potential Apoptosis Inducer) Cell Target Cell Compound->Cell Pathway Intrinsic or Extrinsic Apoptotic Pathway Cell->Pathway Stress Signal Procaspase Procaspase-3/7 (Inactive) Pathway->Procaspase activates Caspase Active Caspase-3/7 Procaspase->Caspase cleavage Substrate Caspase-Glo® Substrate (DEVD-Aminoluciferin) Caspase->Substrate cleaves Luciferase Luciferase Enzyme Substrate->Luciferase releases Aminoluciferin Signal Luminescent Signal (Light) Luciferase->Signal

Figure 2: Principle of the Caspase-Glo® 3/7 Luminescent Assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays. The cell density and treatment protocol are similar to the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by mixing the buffer and lyophilized substrate. Allow it to equilibrate to room temperature. [11]3. Assay Execution ("Add-Mix-Measure"):

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. [11] * Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. This single addition both lyses the cells and introduces the substrate. [12] * Mix the contents by placing the plate on an orbital shaker at a low speed for 1-2 minutes.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis, Presentation, and Interpretation

Raw Data Processing and Normalization
  • MTT Assay:

    • Subtract the average absorbance of the blank (medium only) controls from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance_Test / Absorbance_Vehicle) * 100

  • LDH Assay:

    • Subtract the average absorbance of the medium background control from all readings.

    • Calculate the percentage of cytotoxicity using the formula:

      • % Cytotoxicity = [(Test_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100

  • Caspase-3/7 Assay:

    • Subtract the average luminescence of the no-cell control.

    • Express results as "Fold Change" relative to the vehicle control:

      • Fold Change = Luminescence_Test / Luminescence_Vehicle

IC50 Value Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that causes a 50% reduction in a measured biological process (e.g., cell viability). [13][14]It is a standard measure of a compound's potency.

  • Plot Data: Using graphing software (e.g., GraphPad Prism, Origin), plot the normalized response (% Viability or % Cytotoxicity) against the logarithm of the compound concentration.

  • Non-linear Regression: Fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve. [15]3. Calculate IC50: The software will calculate the IC50 value from the fitted curve. This is the concentration at which the curve passes through the 50% response level. [15]

Data Presentation and Interpretation

Summarize the calculated IC50 values in a clear, tabular format for easy comparison across different cell lines and assays.

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineAssay TypeEndpoint MeasuredIncubation Time (h)IC50 (µM)
MCF-7 MTTMetabolic Viability4812.5 ± 1.1
(Breast Cancer)LDHMembrane Integrity4845.2 ± 3.5
Caspase-3/7Apoptosis Induction2415.8 ± 1.9
HepG2 MTTMetabolic Viability4821.3 ± 2.4
(Liver Cancer)LDHMembrane Integrity48> 100
Caspase-3/7Apoptosis Induction2425.1 ± 2.8
L-6 MTTMetabolic Viability4889.7 ± 7.6
(Myoblast)LDHMembrane Integrity48> 100
Caspase-3/7Apoptosis Induction24> 100

Interpretation of Hypothetical Data:

  • The compound shows greater potency against the MCF-7 cancer cell line compared to HepG2 and is significantly less toxic to the non-cancerous L-6 cell line, suggesting some level of cancer cell selectivity.

  • In MCF-7 cells, the IC50 for apoptosis induction (Caspase-3/7) is similar to the IC50 for viability reduction (MTT), suggesting that apoptosis is a primary mechanism of cell death.

  • The much higher IC50 value for the LDH assay compared to the MTT assay in both cancer cell lines indicates that the compound likely induces a cytostatic effect or apoptosis rather than immediate necrotic cell lysis. [16]

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf - NIH. Available from: [Link]

  • Principles & Applications of cell viability assays (MTT Assays) . Slideshare. Available from: [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol . OPS Diagnostics. Available from: [Link]

  • MTT Proliferation Assay Protocol . ResearchGate. Available from: [Link]

  • In Vitro Cytotoxicity Assay Protocol . Scribd. Available from: [Link]

  • Six Common Methods for Cell Viability Assay: Principles, Applications . AntBio. Available from: [Link]

  • LDH cytotoxicity assay . Protocols.io. Available from: [Link]

  • LDH Assay . Cell Biologics Inc. Available from: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells . NCBI - NIH. Available from: [Link]

  • How can I calculate IC50 for a cytotoxic substance? . ResearchGate. Available from: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting . Creative Biolabs. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. Available from: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay . Creative Bioarray. Available from: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays . CLYTE Technologies. Available from: [Link]

  • The Importance of IC50 Determination . Visikol. Available from: [Link]

  • Cell Viability Assay | Essential Methods & Applications . baseclick GmbH. Available from: [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit . Molecular Devices. Available from: [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual . NCBI Bookshelf - NIH. Available from: [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities . PubMed. Available from: [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives . International Journal of Research and Review. Available from: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities . Available from: [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device . PMC - NIH. Available from: [Link]

  • Biological activities of benzoxazole and its derivatives . ResearchGate. Available from: [Link]

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Application Notes and Protocols for Antifungal Screening of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal agents, presents a significant global health challenge. This necessitates the discovery and development of novel antifungal compounds. The benzoxazole scaffold has emerged as a promising pharmacophore due to its diverse biological activities, including potent antifungal effects.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antifungal screening of a specific benzoxazole derivative, 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine . The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.[5][6][7][8][9] We detail methodologies for preliminary screening, quantitative determination of inhibitory and fungicidal concentrations, and best practices for data interpretation and quality control.

Introduction: The Rationale for Screening Benzoxazole Derivatives

Fungal pathogens, particularly species of Candida, Aspergillus, and Cryptococcus, are responsible for a significant burden of morbidity and mortality, especially in immunocompromised populations. The limited arsenal of antifungal drugs and the emergence of resistance underscore the urgent need for new therapeutic options. Benzoxazole derivatives have attracted considerable attention in medicinal chemistry due to their broad-spectrum biological activities.[2][4] Studies have demonstrated that various substituted benzoxazoles exhibit significant antifungal activity, making them a fertile ground for drug discovery.[10][11][12][13][14][15]

The subject of this guide, this compound, possesses the core benzoxazole structure that is critical for exploring novel antifungal efficacy. A structured, stepwise screening process is essential to characterize its antifungal potential accurately. This process, outlined below, moves from qualitative primary screening to quantitative determination of potency and cidality.

Foundational Concepts in Antifungal Susceptibility Testing

Before proceeding to the protocols, it is crucial to understand the key metrics used to quantify antifungal activity:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[16] This is the primary measure of a compound's potency and is considered a fungistatic endpoint.

  • Minimum Fungicidal Concentration (MFC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial population.[16] This metric determines whether a compound is fungicidal (kills the fungus) or merely fungistatic (inhibits its growth). A compound is generally considered fungicidal if the MFC is no more than four times the MIC.[16]

The overall workflow for characterizing the antifungal activity of a novel compound is depicted below.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Potency cluster_2 Phase 3: Cidality Assessment cluster_3 Phase 4: Data Analysis primary_screen Application Note 1: Disk Diffusion Assay mic_det Application Note 2: Broth Microdilution for MIC primary_screen->mic_det Active? mfc_det Application Note 3: Subculture for MFC mic_det->mfc_det Potent? analysis Data Interpretation & Reporting mfc_det->analysis

Caption: High-level workflow for antifungal compound screening.

Application Note 1: Preliminary Antifungal Screening via Disk Diffusion

Objective: To perform a rapid, qualitative assessment of the antifungal activity of this compound against selected fungal pathogens.

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of the target fungus. If the compound is active, it will diffuse into the agar and inhibit fungal growth, resulting in a clear "zone of inhibition" around the disk. The size of the zone correlates with the compound's activity.[17][18][19]

Materials
  • Test Compound: this compound

  • Solvent Control: Dimethyl sulfoxide (DMSO), sterile

  • Positive Control: Fluconazole or Amphotericin B disks (commercial)

  • Fungal Strains: Candida albicans (e.g., ATCC 90028), Aspergillus fumigatus (e.g., ATCC 204305)

  • Media: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB agar) for Candida spp.[6] Sabouraud Dextrose Agar (SDA) for Aspergillus spp.

  • Equipment: Sterile blank paper disks (6 mm), sterile swabs, incubator, McFarland standard (0.5).

Step-by-Step Protocol
  • Inoculum Preparation:

    • From a fresh 24-48 hour culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1-5 x 10⁶ CFU/mL for yeast).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 5-15 minutes.

  • Compound Application:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO).

    • Aseptically apply a defined volume (e.g., 20 µL) of the test compound solution onto a sterile blank paper disk.

    • Prepare a solvent control disk using 20 µL of sterile DMSO.

  • Disk Placement and Incubation:

    • Carefully place the compound-impregnated disk, the solvent control disk, and a positive control disk onto the inoculated agar surface.

    • Gently press the disks to ensure full contact with the agar.

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Result Measurement:

    • After incubation, measure the diameter (in mm) of the zone of complete growth inhibition around each disk.

Interpretation
  • Active: A clear zone of inhibition is observed around the test compound disk, and no zone is present around the solvent control disk.

  • Inactive: No zone of inhibition is observed.

  • Invalid: A zone of inhibition is observed around the solvent control disk, or the positive control fails to produce an expected zone size.

Application Note 2: Quantitative Susceptibility via Broth Microdilution (MIC)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound, providing a quantitative measure of its potency. This protocol is based on the CLSI M27 guidelines.[7][8][9][20]

Principle: The fungus is exposed to serial dilutions of the test compound in a 96-well microtiter plate. The MIC is determined as the lowest concentration that inhibits visible fungal growth after a specified incubation period.[21][22]

Materials
  • Test Compound & Controls: As above, including a known antifungal like Fluconazole or Amphotericin B.

  • Fungal Strains: Candida albicans (ATCC 90028), Candida parapsilosis (ATCC 22019), Candida krusei (ATCC 6258) are recommended for quality control.[23][24][25]

  • Media: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer.[6]

  • Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipette, spectrophotometer, plate shaker, incubator.

Step-by-Step Protocol
  • Plate Preparation:

    • Prepare a 2X working solution of the test compound in RPMI-1640. For a final test range of 64 µg/mL to 0.125 µg/mL, the highest 2X concentration would be 128 µg/mL.

    • Add 100 µL of RPMI-1640 to wells 2 through 11 of the microtiter plate.

    • Add 200 µL of the highest 2X compound concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a fungal suspension as described in 3.2.1.

    • Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL. This requires preparing an intermediate 2X inoculum (1-5 x 10³ CFU/mL).

  • Plate Inoculation:

    • Add 100 µL of the 2X fungal inoculum to wells 1 through 11. This dilutes the compound to its final 1X concentration and brings the inoculum to its target density.

    • Add 100 µL of sterile RPMI-1640 to well 12 (sterility control).

  • Incubation:

    • Seal the plate and incubate at 35°C for 24-48 hours.[21] For azoles, a 24-hour reading is often preferred to avoid the "trailing" effect.[26]

  • MIC Reading:

    • Visually inspect the wells. The MIC is the lowest drug concentration in which there is a prominent decrease in turbidity (≥50% growth reduction) compared to the drug-free growth control in well 11.

Caption: Example 96-well plate setup for a single-compound MIC assay.

Application Note 3: Determining Fungicidal Activity (MFC)

Objective: To determine if this compound is fungicidal or fungistatic by establishing its Minimum Fungicidal Concentration (MFC).

Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto drug-free agar. The MFC is the lowest concentration from the MIC plate that results in no fungal growth (or a 99.9% kill rate) on the agar plate.[27][28][29][30]

Materials
  • Completed MIC plate from Application Note 2.

  • SDA or other suitable non-selective agar plates.

  • Micropipette and sterile tips.

  • Incubator.

Step-by-Step Protocol
  • Identify Target Wells: From the completed MIC assay plate, identify the well corresponding to the MIC and all wells with higher concentrations that showed growth inhibition.

  • Subculture:

    • Homogenize the contents of each target well by gently pipetting up and down.

    • Aseptically withdraw a fixed volume (e.g., 10-20 µL) from each of these wells.[28]

    • Spot-inoculate the aliquot onto a labeled sector of an SDA plate. Also, plate an aliquot from the growth control well to confirm organism viability.

  • Incubation:

    • Incubate the SDA plates at 35°C until robust growth is visible in the spot from the growth control (typically 24-48 hours).

  • MFC Reading:

    • Examine the spots on the agar plate. The MFC is defined as the lowest concentration of the compound that yields no growth or fewer than three colonies, corresponding to a kill rate of approximately 99.9%.[27][28][29]

Data Presentation and Interpretation

Quantitative data from these assays should be tabulated for clear comparison.

Table 1: Hypothetical Antifungal Activity Profile

Fungal StrainCompoundMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
C. albicans ATCC 90028Test Compound8162Fungicidal
Fluconazole (Control)1>64>64Fungistatic
A. fumigatus ATCC 204305Test Compound16>64>4Fungistatic
Amphotericin B (Control)0.512Fungicidal

Interpretation Guide:

  • MFC/MIC ≤ 4: The compound is considered fungicidal .

  • MFC/MIC > 4: The compound is considered fungistatic .

Hypothesized Mechanism of Action

While the specific molecular target of this compound requires dedicated investigation, many antifungal agents containing azole-like heterocyclic scaffolds function by inhibiting ergosterol biosynthesis.[4] A primary target for such compounds is the cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51) .[31][32][33]

This enzyme is critical for converting lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[31][33] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and arresting fungal growth.[34][35] In silico studies and further biochemical assays would be required to confirm if this compound acts via this mechanism.

References

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology. Available at: [Link]

  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules. Available at: [Link]

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs. Available at: [Link]

  • Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. PubMed Central. Available at: [Link]

  • Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Scilit. Available at: [Link]

  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. ResearchGate. Available at: [Link]

  • EUCAST breakpoints for antifungals. EUCAST. Available at: [Link]

  • Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme. PubMed. Available at: [Link]

  • Fungi (AFST). EUCAST. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PubMed Central. Available at: [Link]

  • Comparative Evaluation of Disk Diffusion with Microdilution Assay in Susceptibility Testing of Caspofungin against Aspergillus and Fusarium Isolates. PubMed Central. Available at: [Link]

  • Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. UTTAR PRADESH JOURNAL OF ZOOLOGY. Available at: [Link]

  • Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. Available at: [Link]

  • Comparative Evaluation of Disc Diffusion and E-test with Broth Micro-dilution in Susceptibility testing of Amphotericin B, Voriconazole and Caspofungin against Clinical Aspergillus isolates. National Journal of Laboratory Medicine. Available at: [Link]

  • Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. PubMed. Available at: [Link]

  • Evaluation of a novel colorimetric broth microdilution method for antifungal susceptibility testing of yeast isolates. PubMed Central. Available at: [Link]

  • Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012. Journal of Clinical Microbiology. Available at: [Link]

  • Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. PubMed Central. Available at: [Link]

  • Pilot study on identification of Aspergillus species and its antifungal drug sensitivity testing by disc diffusion method. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • CLSI M27 A3 : 3ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL. Techstreet. Available at: [Link]

  • Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study | Request PDF. ResearchGate. Available at: [Link]

  • Clinical breakpoint table. EUCAST. Available at: [Link]

  • Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. PubMed. Available at: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. Available at: [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology. Available at: [Link]

  • (PDF) EUCAST breakpoints for antifungals. ResearchGate. Available at: [Link]

  • CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. ANSI Webstore. Available at: [Link]

  • Sterol 14-demethylase. Wikipedia. Available at: [Link]

  • Comparison of Two Microdilution Methods for Testing Susceptibility of Candida spp. to Voriconazole. PubMed Central. Available at: [Link]

  • Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. PubMed Central. Available at: [Link]

  • Comparison study of broth macrodilution and microdilution antifungal susceptibility tests. R Discovery. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. Journal of Medical Microbiology. Available at: [Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. PubMed Central. Available at: [Link]

  • Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline. ResearchGate. Available at: [Link]

  • Benzoxazole derivatives with antifungal activity. ResearchGate. Available at: [Link]

  • In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. PubMed Central. Available at: [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central. Available at: [Link]

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Application Notes & Protocols: High-Throughput Screening of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine and its Analogs for Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the high-throughput screening (HTS) of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine and its derivatives to identify novel inhibitors of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Benzoxazole scaffolds are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4] Given the structural features of this compound, which resemble known monoamine neurotransmitters, we hypothesize its potential as a modulator of MAO enzymes. These enzymes are critical targets in the treatment of neurological and psychiatric disorders.[5] This document details robust, fluorescence-based HTS assays amenable to the rapid and reliable identification of lead compounds for drug discovery programs.

Introduction: The Scientific Rationale

Monoamine oxidases (MAOs) are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[5][6] Two isoforms, MAO-A and MAO-B, are distinguished by their substrate preferences and inhibitor specificities.[5] Dysregulation of MAO activity is implicated in a range of pathologies, including depression, anxiety, Parkinson's disease, and Alzheimer's disease.[5] Consequently, the discovery of novel and selective MAO inhibitors remains a significant therapeutic goal.

The benzoxazole moiety is a versatile heterocyclic scaffold known to interact with various biological targets.[2][4][7] The title compound, this compound, features a key ethylamine side chain, a common structural motif in endogenous MAO substrates. This structural analogy provides a strong impetus for investigating its potential as a MAO inhibitor. High-throughput screening offers an efficient means to assess the inhibitory activity of this compound and a library of its analogs against both MAO-A and MAO-B.

This application note will focus on a one-step, fluorescence-based assay that is highly suitable for HTS campaigns due to its simplicity, sensitivity, and reproducibility.[8][9] The assay relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.[9]

Assay Principle and Workflow

The HTS assay for MAO inhibition is based on a coupled enzymatic reaction. In the primary reaction, MAO enzymes oxidize a substrate (e.g., tyramine or a specific substrate for each isoform), producing an aldehyde, an amine, and hydrogen peroxide (H₂O₂). In the secondary reaction, horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin). The resulting fluorescence intensity is directly proportional to the MAO activity. Potential inhibitors will decrease the rate of H₂O₂ production, leading to a reduction in the fluorescent signal.

Below is a diagram illustrating the overall experimental workflow for the high-throughput screening of potential MAO inhibitors.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening & Data Acquisition cluster_analysis Data Analysis Compound_Plate Compound Library Plate (this compound & analogs) Dispensing Dispense Compounds & Controls to Assay Plate Compound_Plate->Dispensing Assay_Plate 384-well Assay Plate Reagent_Prep Reagent Preparation (MAO-A/B, Substrate, Probe, HRP) Reagent_Prep->Dispensing Incubation_1 Pre-incubation (Compound + MAO Enzyme) Dispensing->Incubation_1 Reaction_Start Add Substrate/Probe Mix to Initiate Reaction Incubation_1->Reaction_Start Incubation_2 Kinetic Read or Endpoint Incubation Reaction_Start->Incubation_2 Detection Measure Fluorescence (Plate Reader) Incubation_2->Detection Data_Normalization Data Normalization (% Inhibition Calculation) Detection->Data_Normalization Hit_Identification Hit Identification (Z'-factor, Thresholding) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination for Hits) Hit_Identification->Dose_Response Selectivity_Analysis Selectivity Profiling (MAO-A vs. MAO-B) Dose_Response->Selectivity_Analysis

Caption: High-throughput screening workflow for MAO inhibitors.

Detailed Protocols

Materials and Reagents
ReagentSupplierCatalog NumberStorage
Recombinant Human MAO-ASigma-AldrichM7316-80°C
Recombinant Human MAO-BSigma-AldrichM7441-80°C
This compoundVariesVariesRT
Clorgyline (MAO-A inhibitor control)Sigma-AldrichC7957-20°C
Selegiline (Deprenyl) (MAO-B inhibitor control)Sigma-AldrichM003-20°C
Tyramine (MAO substrate)Sigma-AldrichT2879RT
Amplex® Red ReagentThermo FisherA12222-20°C
Horseradish Peroxidase (HRP)Sigma-AldrichP8375-20°C
Dimethyl Sulfoxide (DMSO), HTS GradeSigma-AldrichD2650RT
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)In-houseN/A4°C
384-well black, flat-bottom platesCorning3712RT
Preparation of Stock Solutions
  • Compound Stock: Prepare a 10 mM stock solution of this compound and any analogs in 100% DMSO.

  • Control Inhibitor Stocks: Prepare 10 mM stock solutions of clorgyline and selegiline in 100% DMSO.

  • Enzyme Working Solutions: On the day of the assay, dilute recombinant MAO-A and MAO-B in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Substrate Stock: Prepare a 100 mM stock solution of tyramine in deionized water.

  • Detection Reagent Mix: Prepare a fresh detection reagent mix containing Amplex® Red and HRP in assay buffer. Protect this solution from light.

High-Throughput Screening Protocol for MAO-A Inhibition

This protocol is designed for a 384-well plate format.

  • Compound Plating:

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the 10 mM compound stock solutions from the library plates to the 384-well assay plates. This will result in a final assay concentration of 10 µM in a 50 µL reaction volume.

    • Include wells for positive control (clorgyline) and negative control (DMSO vehicle).

  • Enzyme Addition:

    • Add 25 µL of the MAO-A working solution to each well of the assay plate.

  • Pre-incubation:

    • Centrifuge the plates briefly to ensure all components are at the bottom of the wells.

    • Incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Add 25 µL of the detection reagent mix containing the MAO substrate (tyramine) to all wells to start the reaction. The final concentrations of the key reagents should be optimized, but typical starting points are 1 mM tyramine, 50 µM Amplex® Red, and 1 U/mL HRP.

  • Signal Detection:

    • Immediately transfer the plates to a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) every 5 minutes for a total of 60 minutes (kinetic read). Alternatively, an endpoint reading can be taken after a 60-minute incubation at room temperature, protected from light.

HTS Protocol for MAO-B Inhibition

The protocol for MAO-B is identical to that for MAO-A, with the following substitutions:

  • Enzyme: Use the recombinant human MAO-B working solution.

  • Positive Control: Use selegiline instead of clorgyline.

Data Analysis and Interpretation

The primary data analysis involves calculating the percent inhibition for each compound.

Percent Inhibition (%) = [1 - (Signal_Compound - Signal_Background) / (Signal_Negative_Control - Signal_Background)] * 100

Where:

  • Signal_Compound: Fluorescence signal in the presence of the test compound.

  • Signal_Negative_Control: Fluorescence signal in the presence of DMSO (no inhibition).

  • Signal_Background: Fluorescence signal in the absence of MAO enzyme.

A Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 indicates an excellent assay suitable for HTS.[8][9]

Z' = 1 - [ (3 * SD_Negative_Control + 3 * SD_Positive_Control) / |Mean_Negative_Control - Mean_Positive_Control| ]

Compounds exhibiting significant inhibition (e.g., >50%) are considered "hits" and should be selected for further characterization.

Hit Confirmation and Secondary Assays

Confirmed hits from the primary screen should be subjected to secondary assays to determine their potency and selectivity.

IC₅₀ Determination
  • Perform dose-response experiments for each hit compound against both MAO-A and MAO-B.

  • A serial dilution of the compound is prepared and tested in the same assay format as the primary screen.

  • The resulting data is plotted as percent inhibition versus compound concentration, and the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) is calculated using a non-linear regression analysis.

CompoundTargetIC₅₀ (nM) [Example Data]
This compoundMAO-A85
This compoundMAO-B1250
ClorgylineMAO-A2.5
SelegilineMAO-B8.0
Selectivity Index

The selectivity of a compound for one MAO isoform over the other is an important parameter. The selectivity index (SI) is calculated as follows:

SI = IC₅₀ (MAO-B) / IC₅₀ (MAO-A)

A high SI value indicates selectivity for MAO-A, while a low SI value (<<1) indicates selectivity for MAO-B.

Cell-Based Assays for Further Validation

While biochemical assays are excellent for primary screening, it is crucial to validate the activity of lead compounds in a more physiologically relevant context.[10][11][12][13] Cell-based assays can provide insights into cell permeability, off-target effects, and cytotoxicity.

A potential cell-based workflow is depicted below:

Cell_Based_Workflow cluster_cell_prep Cell Culture & Plating cluster_treatment_assay Treatment & Viability Assay cluster_data_analysis Data Analysis Cell_Culture Culture Neuronal Cell Line (e.g., SH-SY5Y) Cell_Plating Seed Cells into 96-well Plates Cell_Culture->Cell_Plating Compound_Treatment Treat Cells with Hit Compounds Cell_Plating->Compound_Treatment Incubation Incubate for 24-48 hours Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., ATP-based luminescence) Incubation->Viability_Assay Cytotoxicity_Curve Generate Cytotoxicity Curves (CC50 Determination) Viability_Assay->Cytotoxicity_Curve Therapeutic_Index Calculate Therapeutic Index (CC50 / IC50) Cytotoxicity_Curve->Therapeutic_Index

Caption: Workflow for cell-based cytotoxicity assessment.

Conclusion

The protocols outlined in this application note provide a robust and efficient strategy for the high-throughput screening of this compound and its analogs as potential monoamine oxidase inhibitors. The fluorescence-based biochemical assay is a reliable method for primary screening and potency determination, while subsequent cell-based assays are essential for evaluating the cytotoxicity and therapeutic potential of promising lead compounds. This comprehensive approach will facilitate the identification of novel drug candidates for the treatment of a variety of neurological disorders.

References

  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760–766. [Link]

  • Valley, M. P., et al. (2006). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ASSAY and Drug Development Technologies, 4(3), 305-312. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of Monoamine Oxidase A and B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

  • Gollapalle, L., et al. (2013). High throughput screening to identify natural human monoamine oxidase B inhibitors. Phytotherapy Research, 27(3), 419-427. [Link]

  • Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 75-87. [Link]

  • Nexcelom Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • An, W. F., & Tolliday, N. (Eds.). (2010). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Humana Press. [Link]

  • An, W. F., & Tolliday, N. (2010). Introduction to cell-based high-throughput screening. Methods in Molecular Biology, 655, 1-12. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Broad Institute. [Link]

  • Johnson, D. S., et al. (2011). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 309-313. [Link]

  • Shanbhag, G. S., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 39(14), 5133-5147. [Link]

  • Mlostoń, G., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. Molecules, 25(16), 3734. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. PubChem. Retrieved from [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25335-25368. [Link]

  • Wujec, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 11(1), 2217. [Link]

  • Giordano, A., et al. (2019). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. ACS Medicinal Chemistry Letters, 10(4), 601-605. [Link]

  • Giordano, A., et al. (2019). Identification of the 2-Benzoxazol-2-yl-phenol Scaffold as New Hit for JMJD3 Inhibition. ACS Medicinal Chemistry Letters, 10(4), 601–605. [Link]

  • Balani, S. K., et al. (1994). Metabolism of 3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2 (1H)-one (L-696,229), an HIV-1 reverse transcriptase inhibitor, by rat liver slices and in humans. Drug Metabolism and Disposition, 22(2), 200-205. [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of the final product. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized for its unique structural motif in the development of novel therapeutic agents. The synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide provides a comprehensive resource to address these challenges in a structured, question-and-answer format.

Reaction Overview

The most common and efficient route to synthesize this compound involves the condensation and subsequent cyclization of 4-methyl-2-aminophenol with a suitable three-carbon synthon that bears a protected amine functionality. A common choice for this synthon is N-protected β-alanine or its activated derivatives. The general reaction scheme is as follows:

Reaction_Scheme reactant1 4-Methyl-2-aminophenol intermediate Amide Intermediate reactant1->intermediate Coupling Agent reactant2 +  N-protected β-alanine derivative reactant2->intermediate product Protected this compound intermediate->product Cyclization/Dehydration final_product This compound product->final_product Deprotection

Caption: General synthetic route for this compound.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in benzoxazole synthesis can arise from multiple factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • 4-Methyl-2-aminophenol: This starting material is susceptible to oxidation, which can result in the formation of colored impurities that inhibit the reaction.[2]

      • Solution: Use freshly purchased, high-purity 4-methyl-2-aminophenol. If the material is old or discolored (typically pinkish or brown), it should be purified by recrystallization from hot water or a mixed solvent system like ethanol/water. Store the purified material under an inert atmosphere (nitrogen or argon) and protected from light.

    • N-protected β-alanine derivative: The purity of the coupling partner is also critical. Impurities in the acid, acid chloride, or ester can lead to side reactions.

      • Solution: Ensure the purity of the β-alanine derivative using standard analytical techniques (NMR, melting point). If necessary, purify it by recrystallization or chromatography.

  • Inefficient Coupling Reaction: The initial formation of the amide intermediate may be incomplete.

    • Solution:

      • Choice of Coupling Agent: If using a carboxylic acid, employ an efficient coupling agent such as EDC/HOBt, HATU, or convert the acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride.

      • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze activated intermediates. The reaction temperature and time should also be optimized. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials.

  • Suboptimal Cyclization Conditions: The dehydration and ring-closing step is often the most critical for yield.

    • Solution:

      • Temperature: Many benzoxazole syntheses require elevated temperatures to drive the cyclization to completion.[3] A temperature range of 100-150 °C is common. Consider a solvent with a high boiling point like toluene, xylene, or DMF.

      • Catalyst: While thermal cyclization is possible, acidic catalysts can significantly improve the rate and yield. Common catalysts include polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), or Lewis acids.[4][5] The choice and loading of the catalyst should be optimized.

      • Water Removal: The cyclization is a dehydration reaction. Removing water as it is formed can drive the equilibrium towards the product. Using a Dean-Stark apparatus with a solvent like toluene is a common strategy.

  • Product Degradation: The final product may be unstable under the reaction or workup conditions.

    • Solution: Analyze the reaction mixture at different time points to check for product degradation. If degradation is observed, consider milder reaction conditions (lower temperature, shorter reaction time) or a different catalyst system.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side products and how can I minimize them?

The formation of side products is a common issue that complicates purification and reduces the yield.

  • Incomplete Cyclization: The amide intermediate may persist if the cyclization is not complete.

    • How to Identify: The amide intermediate will have a different Rf value on TLC and will be more polar than the benzoxazole product.

    • Solution: Increase the reaction temperature, prolong the reaction time, or add a catalyst to promote cyclization.

  • Formation of Bis-acylated Product: The 2-aminophenol can potentially be acylated on both the amine and the hydroxyl group.

    • How to Identify: This side product will have a significantly higher molecular weight.

    • Solution: This is more likely to occur if using a highly reactive acylating agent like an acid chloride. Control the stoichiometry of the reactants carefully and consider a slower addition of the acylating agent at a lower temperature.

  • Polymerization: Under harsh acidic conditions and high temperatures, starting materials or intermediates can polymerize, leading to an intractable tar-like residue.

    • Solution: Optimize the amount of acid catalyst and avoid excessively high temperatures or prolonged reaction times.

  • Oxidation Products: As mentioned, the 2-aminophenol starting material is prone to oxidation, leading to colored impurities.

    • Solution: Perform the reaction under an inert atmosphere.

Question 3: My final product is difficult to purify. What are the recommended purification strategies?

Purification of this compound can be challenging due to its basic nature and potential for co-eluting impurities.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. Due to the basic nature of the amine, it may streak on the silica gel. To mitigate this, a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide can be added to the eluent system.[1]

    • Example Eluent System: A gradient of 0% to 10% methanol in dichloromethane with 0.5% triethylamine.

  • Recrystallization:

    • Solvent Selection: If the crude product is sufficiently pure, recrystallization can be an effective final purification step. Common solvents for recrystallization of benzoxazole derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[1]

  • Acid-Base Extraction:

    • Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. The neutral impurities will remain in the organic layer. Then, basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate to deprotonate the amine, which can then be extracted back into an organic solvent. This is a highly effective method for removing non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the β-alanine?

The choice of protecting group is crucial. The ideal protecting group should be stable to the coupling and cyclization conditions but easily removable without affecting the benzoxazole core.

  • Boc (tert-butoxycarbonyl): This is a common and effective choice. It is stable to many reaction conditions and can be readily removed with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane.

  • Cbz (carboxybenzyl): Also a good option, it is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation, which is generally compatible with the benzoxazole ring system.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system that gives good separation between the starting materials, intermediate, and product. For visualization, UV light is effective as the benzoxazole ring is UV active. Staining with potassium permanganate or ninhydrin (if the amine is deprotected) can also be used.

Q3: What are the key safety precautions to take during this synthesis?

  • 4-Methyl-2-aminophenol: Can be toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many of the solvents used (e.g., dichloromethane, toluene, DMF) are flammable and/or toxic. Work in a well-ventilated fume hood.

  • Reagents: Coupling agents and acid chlorides can be corrosive and moisture-sensitive. Handle with care.

  • High Temperatures: Use appropriate heating equipment and take precautions against burns.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-β-alanyl-(4-methyl-2-aminophenol) (Amide Intermediate)

  • To a solution of N-Boc-β-alanine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-methyl-2-aminophenol (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Cyclization to form N-Boc-2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

  • Dissolve the crude amide intermediate from the previous step in toluene.

  • Add p-toluenesulfonic acid monohydrate (0.1 eq) as a catalyst.

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Monitor the reaction by TLC for the disappearance of the amide intermediate and the formation of the benzoxazole product.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., gradient of 0-30% ethyl acetate in hexanes).

Protocol 3: Deprotection to Yield this compound

  • Dissolve the purified N-Boc protected benzoxazole in a minimal amount of DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 10-20 eq) or a saturated solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Data Presentation

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Solution
Low YieldImpure starting materialsRecrystallize 4-methyl-2-aminophenol; ensure purity of β-alanine derivative.
Incomplete couplingUse an effective coupling agent (EDC/HOBt, HATU); ensure anhydrous conditions.
Incomplete cyclizationIncrease temperature; use an acid catalyst (p-TSA, PPA); remove water (Dean-Stark).
Multiple Side ProductsIncomplete cyclizationIncrease reaction time/temperature for cyclization.
Bis-acylationControl stoichiometry; slow addition of acylating agent.
PolymerizationOptimize catalyst loading; avoid excessive heat.
Purification DifficultiesStreaking on silica gelAdd a basic modifier (triethylamine, NH4OH) to the eluent.
Co-eluting impuritiesEmploy acid-base extraction to remove non-basic impurities.

Visualization of Key Processes

Troubleshooting_Workflow start Low Yield or Impurities Observed check_sm 1. Verify Purity of Starting Materials (4-methyl-2-aminophenol, N-protected β-alanine) start->check_sm purify_sm Purify Starting Materials (Recrystallization, Chromatography) check_sm->purify_sm Impure check_coupling 2. Analyze Coupling Step (TLC for unreacted starting materials) check_sm->check_coupling Purity OK purify_sm->check_sm optimize_coupling Optimize Coupling Conditions (Coupling agent, anhydrous conditions) check_coupling->optimize_coupling Incomplete check_cyclization 3. Analyze Cyclization Step (TLC for amide intermediate) check_coupling->check_cyclization Coupling Complete optimize_coupling->check_coupling optimize_cyclization Optimize Cyclization Conditions (Temperature, catalyst, water removal) check_cyclization->optimize_cyclization Incomplete check_purification 4. Review Purification Method check_cyclization->check_purification Cyclization Complete optimize_cyclization->check_cyclization optimize_purification Optimize Purification (Modify eluent, acid-base extraction) check_purification->optimize_purification Ineffective success Improved Yield and Purity check_purification->success Purification Effective optimize_purification->check_purification

Caption: A systematic workflow for troubleshooting low yield and impurity issues.

References

  • AWS. benzoxazol-2-yl. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Library of Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - PubMed Central. National Library of Medicine. Retrieved from [Link]

  • Semantic Scholar. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Retrieved from [Link]

  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. synthesis and evaluation of new benzoxazole derivatives for their antimicrobial and anticancer activity. Retrieved from [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC. National Library of Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Library of Medicine. Retrieved from [Link]

  • MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • De Gruyter. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important benzoxazole derivative. By understanding the underlying chemical principles, you can optimize your purification strategies for higher yield and purity.

Introduction to Purification Challenges

This compound, with its basic ethanamine side chain and heterocyclic benzoxazole core, presents a unique set of purification challenges. The primary goal of any purification strategy is the effective removal of unreacted starting materials, reaction byproducts, and any potential degradation products. The polarity of the molecule, conferred by the amine group, often necessitates careful selection of chromatographic conditions and crystallization solvents to achieve high purity.

This guide provides troubleshooting advice and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include unreacted starting materials such as 2-amino-4-methylphenol and precursors for the ethanamine side chain. Side products from incomplete cyclization or over-alkylation can also be present. It is crucial to characterize your crude product by techniques like LC-MS or NMR to identify the specific impurities in your reaction mixture.

Q2: My compound appears to be an oil, making crystallization difficult. What should I do?[1]

A2: It is not uncommon for this compound to be a liquid or a low-melting solid at room temperature.[1] If direct crystallization of the freebase is challenging, consider converting it to a salt (e.g., hydrochloride or oxalate salt). Salts of amines often have higher melting points and are more crystalline. This can be achieved by treating a solution of your compound in an appropriate solvent (like isopropanol or ethyl acetate) with an acid (e.g., HCl in ether or oxalic acid). The resulting crystalline salt can then be isolated by filtration and, if necessary, the freebase can be regenerated by treatment with a base.

Q3: What are the recommended starting conditions for column chromatography purification?

A3: For silica gel column chromatography, a good starting point for the elution of moderately polar compounds like this is a gradient of ethyl acetate in a non-polar solvent like hexane or heptane.[2][3] Given the basicity of the amine, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can prevent peak tailing and improve separation by neutralizing acidic sites on the silica gel. A typical starting gradient could be 10-20% ethyl acetate in hexane, gradually increasing the polarity.

Q4: How can I remove highly colored impurities from my product?

A4: Highly colored impurities are often large, conjugated organic molecules. A common and effective method for their removal is treatment with activated charcoal.[4] Dissolve your crude product in a suitable organic solvent, add a small amount of activated charcoal (typically 1-5% by weight), and stir for 15-30 minutes at room temperature. The charcoal can then be removed by filtration through a pad of celite. Be aware that activated charcoal can also adsorb your desired product, so use it sparingly and you may need to optimize the amount used to minimize product loss.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification of this compound.

Problem 1: Co-elution of a closely related impurity during column chromatography.

Symptoms:

  • A single, broad peak or a peak with a shoulder is observed on the chromatogram.

  • Fractions containing the main product are still contaminated with an impurity as determined by TLC or HPLC.

Causality and Solution:

Co-elution typically occurs when the impurity has a polarity very similar to the desired product. To resolve this, you need to enhance the selectivity of your chromatographic system.

Step-by-Step Protocol:

  • Solvent System Modification:

    • Change Solvent Polarity: If you are using an ethyl acetate/hexane system, try switching to a different solvent system with different selectivities, such as dichloromethane/methanol or toluene/acetone.[5]

    • Introduce a Modifier: As mentioned in the FAQs, adding a small amount of triethylamine can improve peak shape. Alternatively, for certain impurities, adding a small amount of an acidic modifier like acetic acid (if your compound is stable to it) can alter the retention times.

  • Stationary Phase Variation:

    • Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Alternatively, reverse-phase chromatography (C18 silica) with a mobile phase of acetonitrile/water or methanol/water may provide the necessary selectivity.[6]

Data Presentation: Comparison of Chromatographic Conditions

Stationary PhaseMobile Phase SystemModifierExpected Outcome
Silica GelEthyl Acetate/Hexane0.5% TriethylamineImproved peak shape, potential resolution of basic impurities.
Silica GelDichloromethane/MethanolNoneDifferent selectivity, may resolve impurities that co-elute in other systems.
Alumina (Neutral)Ethyl Acetate/HexaneNoneGood for basic compounds, avoids issues with acidic silica.
C18 SilicaAcetonitrile/Water0.1% Formic Acid or TFAReverse-phase separation, ideal for polar impurities.

Visualization of the Troubleshooting Workflow:

G start Co-eluting Impurity Detected solvent_mod Modify Mobile Phase (e.g., DCM/MeOH, add modifier) start->solvent_mod check1 Is Separation Improved? solvent_mod->check1 stationary_phase Change Stationary Phase (e.g., Alumina, C18) check1->stationary_phase No success Pure Product Obtained check1->success Yes check2 Is Separation Improved? stationary_phase->check2 check2->success Yes failure Consider Preparative HPLC check2->failure No

Caption: Troubleshooting workflow for co-eluting impurities.

Problem 2: Product degradation on silica gel.

Symptoms:

  • Low recovery of the desired product after column chromatography.

  • Appearance of new, more polar spots on the TLC plate of the collected fractions.

Causality and Solution:

The slightly acidic nature of silica gel can sometimes lead to the degradation of acid-sensitive compounds. The amine group in your compound might interact strongly with the silica, or the benzoxazole ring could be susceptible to opening under acidic conditions, especially if heated during solvent removal.

Step-by-Step Protocol:

  • Neutralize the Silica Gel:

    • Before packing the column, you can pre-treat the silica gel with a solution of triethylamine in your non-polar solvent (e.g., 1% triethylamine in hexane), then wash with the non-polar solvent until the eluent is neutral. This will cap the acidic silanol groups.

  • Use an Alternative Stationary Phase:

    • As mentioned previously, switching to a more inert stationary phase like neutral alumina can prevent degradation.

  • Minimize Contact Time:

    • Perform the chromatography as quickly as possible. Use a slightly more polar solvent system to hasten the elution of your compound. Flash chromatography is preferred over gravity chromatography.

Visualization of the Logic for Stationary Phase Selection:

G cluster_choices Stationary Phase Options compound This compound (Basic Amine) silica Silica Gel (Acidic Surface) compound->silica Potential for Strong Interaction/ Degradation alumina Neutral Alumina (Neutral Surface) compound->alumina Good Choice for Basic Compounds c18 C18 Reverse Phase (Non-polar Surface) compound->c18 Alternative Polarity Separation

Caption: Logic for selecting an appropriate stationary phase.

Problem 3: Difficulty in removing a non-polar impurity by crystallization.

Symptoms:

  • The product crystallizes, but NMR or HPLC analysis shows the persistence of a non-polar impurity.

  • Oiling out occurs when trying to crystallize from a highly non-polar solvent.

Causality and Solution:

Non-polar impurities are often entrapped in the crystal lattice or are highly soluble in the solvents that are good for crystallizing your product. The key is to find a solvent system where the product has moderate solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at low temperatures.

Step-by-Step Protocol:

  • Solvent Screening for Recrystallization:

    • Single Solvent Method: Test the solubility of your impure product in a range of solvents at room temperature and at their boiling points. Good single solvents for recrystallization of moderately polar compounds include ethanol, isopropanol, acetonitrile, or ethyl acetate.[3]

    • Mixed Solvent Method: If a single solvent is not effective, use a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a small amount of the "good" solvent to redissolve the solid and then allow the solution to cool slowly. A common pair for a compound like this could be ethanol/water or ethyl acetate/hexane.

  • Trituration:

    • If crystallization is still problematic, trituration can be effective. This involves stirring the impure solid or oil in a solvent in which the desired product is poorly soluble, but the impurity is soluble. For a non-polar impurity, a non-polar solvent like hexane or diethyl ether would be a good choice. The purified product can then be isolated by filtration.

Experimental Workflow for Recrystallization:

G start Impure Solid with Non-polar Impurity dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethanol) start->dissolve add_poor Add 'Poor' Solvent (e.g., Water or Hexane) until Turbid dissolve->add_poor reheat Reheat to Clarify add_poor->reheat cool Slow Cooling to Room Temp reheat->cool ice_bath Cool in Ice Bath cool->ice_bath filter Filter Crystals ice_bath->filter dry Dry Under Vacuum filter->dry

Caption: Step-by-step workflow for two-solvent recrystallization.

By systematically addressing these common purification challenges, researchers can significantly improve the purity and yield of this compound, ensuring the quality of the material for subsequent applications.

References

  • Google Patents. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • ACS Omega. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Available at: [Link]

  • National Institutes of Health. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Available at: [Link]

  • MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Available at: [Link]

  • SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column. Available at: [Link]

  • National Institutes of Health. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. Benzoxazoles are not merely synthetic targets; they are privileged structures in drug discovery and materials science, making the reliability of their synthesis paramount.[1][2][3]

This document moves beyond standard protocols to address the nuanced challenges that arise during experimentation. We will explore the causality behind common synthetic failures and provide logical, field-proven troubleshooting strategies. Our approach is rooted in a deep understanding of reaction mechanisms and a commitment to robust, reproducible chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?

A low yield is the most common issue in benzoxazole synthesis, and it can be attributed to several factors ranging from starting material quality to suboptimal reaction conditions.[4] A systematic investigation is the key to identifying the root cause.

Core Areas to Investigate:

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in the 2-aminophenol or the coupling partner (e.g., carboxylic acid, aldehyde) can poison catalysts or lead to competing side reactions.[4][5]

    • Actionable Advice: Assess the purity of your starting materials via melting point analysis or spectroscopy (NMR, GC-MS). If impurities are detected, purify the reagents by recrystallization or column chromatography before use.

  • Suboptimal Reaction Conditions: The delicate balance of temperature, time, and concentration is crucial for successful cyclization.

    • Temperature: Many benzoxazole syntheses require elevated temperatures to overcome the activation energy for the final dehydration/aromatization step.[5][6] However, excessively high temperatures can cause degradation. For instance, reactions using Polyphosphoric Acid (PPA) often require heating to 150-180 °C, while some modern catalytic methods proceed at lower temperatures.[7][8]

    • Reaction Time: Incomplete reactions are a common source of low yields. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time.[4]

  • Inefficient Water Removal: The final step of most benzoxazole syntheses is a dehydration reaction. Inadequate removal of water can shift the equilibrium back towards the intermediate, hindering product formation.

    • Actionable Advice: When not using a strong dehydrating agent like PPA, consider using a Dean-Stark apparatus for azeotropic water removal, especially in solvent-based reactions. For smaller scales, adding activated molecular sieves can be effective.

  • Atmosphere and Moisture Sensitivity: While many protocols are robust, some reagents and intermediates can be sensitive to oxygen or moisture.[4][5] This can lead to the formation of oxidative byproducts or hydrolysis of activated intermediates.

    • Actionable Advice: If you suspect sensitivity, perform the reaction under an inert atmosphere of nitrogen or argon. Ensure all solvents are anhydrous.

Troubleshooting Workflow for Low Yields

Below is a logical workflow to diagnose and resolve low-yield issues in your benzoxazole synthesis.

G start Low Yield Reported check_purity 1. Assess Purity of Starting Materials start->check_purity monitor_rxn 2. Monitor Reaction Progress via TLC start->monitor_rxn re_eval_cond 3. Re-evaluate Reaction Conditions start->re_eval_cond impure Impurities Detected? check_purity->impure incomplete Incomplete Reaction? monitor_rxn->incomplete check_temp Is Temperature Optimal? re_eval_cond->check_temp impure->monitor_rxn No purify Action: Purify Reagents (Recrystallization, Chromatography) impure->purify Yes success Yield Improved purify->success incomplete->re_eval_cond No Improvement extend_time Action: Extend Reaction Time or Increase Temperature incomplete->extend_time Yes check_catalyst Action: Check Catalyst Activity/Loading incomplete->check_catalyst Yes extend_time->success check_catalyst->success adjust_temp Action: Adjust Temperature (Gradual Increase/Decrease) check_temp->adjust_temp No check_solvent Consider Solvent Effects & Inert Atmosphere check_temp->check_solvent Yes adjust_temp->success check_solvent->success

Caption: A systematic workflow for troubleshooting low yields.

Q2: I suspect significant side-product formation is reducing my yield. What are common side products and how can they be minimized?

Side-product formation is a frequent issue that directly competes with your desired reaction pathway.[4] The nature of these byproducts is dependent on your chosen synthetic route.

Common Side Products & Mitigation Strategies:

  • Uncyclized Schiff Base: In syntheses involving the condensation of a 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and fail to cyclize, especially if the subsequent cyclization/oxidation step is inefficient.[4]

    • Causality: The conversion of the benzoxazoline intermediate to the aromatic benzoxazole is often the rate-limiting step. Insufficient heat or a poor oxidizing agent can cause the reaction to stall.

    • Mitigation: Ensure reaction conditions are sufficient to drive the final aromatization. This may involve increasing the temperature, using a suitable catalyst, or performing the reaction in the presence of a mild oxidant if the mechanism requires it (e.g., air, O2).[9]

  • Polymerization: Under harsh acidic or high-temperature conditions, both starting materials and intermediates can be prone to polymerization, resulting in an intractable tar-like substance.[4]

    • Causality: Highly reactive species generated in situ can undergo intermolecular reactions instead of the desired intramolecular cyclization.

    • Mitigation: Carefully control the reaction temperature and the rate of reagent addition. Using a milder catalyst or solvent can also prevent polymerization.[6]

  • N-Acylation vs. O-Acylation: When using acylating agents, acylation can sometimes occur on the nitrogen atom of the 2-aminophenol, but if the subsequent cyclization-dehydration is not efficient, this intermediate may be isolated or lead to other byproducts.

    • Mitigation: The choice of condensing agent is critical. Reagents like PPA or Eaton's reagent are designed to facilitate both the amide formation and the subsequent cyclization in one pot.[9][10]

General Benzoxazole Synthesis Mechanism

Understanding the core mechanism is key to diagnosing issues. Most syntheses from 2-aminophenols and aldehydes or carboxylic acids follow a similar pathway.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Aminophenol I1 Schiff Base / Amide R1->I1 Condensation R2 Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) R2->I1 I2 Benzoxazoline I1->I2 Intramolecular Cyclization P1 2-Substituted Benzoxazole I2->P1 Oxidation / Dehydration (-H₂O)

Caption: General mechanism for benzoxazole formation.[11][12]

Q3: I am using Polyphosphoric Acid (PPA) and facing issues with a viscous reaction mixture and a difficult work-up. What are the best practices and alternatives?

PPA is a classic and effective reagent for the condensation of 2-aminophenols with carboxylic acids, acting as both a catalyst and a dehydrating agent.[9][10] However, its high viscosity and challenging work-up are well-known drawbacks.

Best Practices for PPA:

  • Temperature Control: Pre-heat the PPA to around 60-80 °C before adding your reactants. This lowers its viscosity, allowing for more efficient stirring and mixing.

  • Mechanical Stirring: Use an overhead mechanical stirrer instead of a magnetic stir bar, which is often insufficient to mix the viscous slurry effectively.

  • Work-up Procedure: The work-up is critical. Pour the hot reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA in a controlled manner and precipitates the crude product. Neutralize the acidic aqueous layer with a base (e.g., NaHCO₃ or NaOH solution) before extraction.[10]

Alternatives to PPA:

If PPA remains problematic, several modern alternatives offer milder conditions and simpler work-ups:

  • Eaton's Reagent (P₂O₅ in MeSO₃H): Less viscous than PPA and often effective at lower temperatures.

  • Triflic Anhydride (Tf₂O) Activation: A powerful method that involves activating a tertiary amide with Tf₂O, followed by reaction with 2-aminophenol. This is a versatile route to 2-substituted benzoxazoles.[2][13]

  • Catalytic Methods: Numerous catalytic systems, including those based on Brønsted acidic ionic liquids or various metal catalysts, can promote the reaction under solvent-free or greener solvent conditions, simplifying the work-up significantly.[6][14]

Q4: My crude product seems fine, but I'm losing a significant amount during purification. What are some effective purification strategies for benzoxazoles?

Product loss during purification is a common bottleneck that can negate an otherwise successful reaction.[4] Choosing the right purification strategy is essential.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common and effective method.

    • Solvent System: A gradient of hexane and ethyl acetate is typically a good starting point for many 2-substituted benzoxazoles.[4] The polarity can be adjusted based on the substituents on your molecule.

    • Pro-Tip: Dry-loading the crude product onto silica gel can often improve separation and result in sharper bands compared to wet-loading.

  • Recrystallization: If your crude product is of reasonable purity (>85-90%), recrystallization is an excellent method for obtaining highly pure material.

    • Solvent Selection: Experiment with different solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a system where your compound is soluble when hot but sparingly soluble when cold.

  • Acid-Base Extraction: Benzoxazoles are weakly basic due to the lone pair on the nitrogen atom.[9] This property can sometimes be exploited for purification.

    • Procedure: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and extract with a dilute acidic solution (e.g., 1M HCl). The protonated benzoxazole will move to the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base and re-extract the pure benzoxazole back into an organic solvent. This method is highly dependent on the stability and pKa of your specific derivative.

Comparative Data on Synthesis Methods

The choice of synthetic method can significantly impact yield, reaction time, and conditions. The following table summarizes quantitative data from various established protocols to aid in method selection.

Synthesis MethodPrecursorsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Condensation with Carboxylic Acido-Aminophenol, Benzoic AcidPolyphosphoric Acid (PPA)None150-1804-585-95[7][8]
Condensation with Aldehydeo-Aminophenol, BenzaldehydeBrønsted Acidic Ionic Liquid GelNone1305~98[6]
Tf₂O-Promoted Amide Activation2-Aminophenol, Tertiary AmideTf₂O, 2-FluoropyridineDichloromethane (DCM)Room Temp1~95[2]
Nanocatalyzed Synthesiso-Aminophenol, AldehydeLAIL@MNPNone (Sonication)700.5~90[14][15]

Validated Experimental Protocols

Protocol 1: Classical Synthesis of 2-Phenylbenzoxazole using PPA

This protocol is a robust, traditional method for gram-scale synthesis.

  • Setup: Place polyphosphoric acid (PPA, ~40 g) into a round-bottom flask equipped with an overhead mechanical stirrer.

  • Heating: Heat the PPA to 80 °C with stirring to reduce its viscosity.

  • Reagent Addition: Add 2-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol) to the flask.[10]

  • Reaction: Increase the temperature to 150 °C and stir the mixture for 4 hours. Monitor the reaction by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool slightly (to ~100 °C) and pour it slowly into a beaker containing 400 g of crushed ice under vigorous stirring.

  • Neutralization & Extraction: A precipitate should form. Neutralize the acidic slurry with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude solid by recrystallization from ethanol to yield pure 2-phenylbenzoxazole.

Protocol 2: Modern Synthesis of 2-Benzylbenzoxazole via Tf₂O Activation

This protocol demonstrates a mild and highly efficient modern approach.[2]

  • Setup: To a solution of N,N-dimethyl-2-phenylacetamide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-fluoropyridine (1.0 mmol).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the stirred solution. Maintain the temperature at 0 °C and stir for 15 minutes to generate the activated intermediate.

  • Coupling: Add 2-aminophenol (0.5 mmol) to the reaction mixture in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour. Monitor progress by TLC.

  • Quenching & Work-up: Quench the reaction with triethylamine (0.5 mL). Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 2-benzylbenzoxazole.[2]

References

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Troubleshooting low yield in benzoxazole synthesis. Benchchem.
  • Troubleshooting low yield in benzoxazole cycliz
  • A general mechanism for benzoxazole synthesis.
  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility.
  • Benzoxazoles. World Journal of Pharmaceutical Sciences.
  • Review of synthesis process of benzoxazole and benzothiazole deriv
  • Mechanism for the formation of benzoxazole.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • What is most feasible method to synthesise benzoxazole
  • Review of synthesis process of benzoxazole and benzothiazole deriv
  • Synthesis and Pharmacological evaluation of new Benzoxozole Deriv
  • What is most feasible method to synthesise benzoxazole
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
  • Process for the purification of substituted benzoxazole compounds.
  • A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. Benchchem.
  • Studies in the Synthesis of Benzoxazole Compounds. CORE.
  • Can someone suggest to me some method to purify it or other method for N-alkylation of benzoazole?
  • Technical Support Center: Benzoxazole Condens

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Technical Support Center: Solubility Enhancement for 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges for successful biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. Benzoxazole derivatives are known for their rigid and hydrophobic core, which contributes to poor solubility in water.[1] The molecule's relatively low polarity makes it more compatible with organic solvents than with aqueous media.

Q2: What are the key physicochemical properties of this compound to consider?

Q3: What is the first step I should take to improve the solubility of my compound?

A3: The initial and most straightforward approach is to adjust the pH of your solvent.[2][3] Since this compound is a basic compound, decreasing the pH of the aqueous solution will increase its solubility.[4][] This is because the amine functional group will be protonated, forming a more polar and thus more water-soluble salt.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

Strategy 1: pH Adjustment

This is the most common and effective first step for solubilizing basic compounds like this compound.

Q4: How do I properly perform pH-based solubilization?

A4: Follow this step-by-step protocol:

Protocol for pH-Mediated Solubilization:

  • Prepare an Acidic Stock Solution: Instead of dissolving the compound directly in a neutral buffer, first, dissolve it in a small amount of a dilute acidic solution, such as 0.1 N HCl. This will protonate the amine group, forming a soluble hydrochloride salt.

  • Neutralization/Buffering: Once the compound is fully dissolved in the acidic solution, you can then dilute this acidic stock into your final aqueous buffer (e.g., PBS, pH 7.4) for your biological assay. The buffer will neutralize the acid, but the compound should remain in solution, especially at lower final concentrations.

  • Final pH Check: After dilution, always check the final pH of your solution to ensure it is within the acceptable range for your specific assay.

Causality: The increased solubility in acidic conditions is a direct result of the acid-base chemistry of the ethanamine side chain.[2] By protonating this group, you introduce a positive charge, significantly increasing the molecule's polarity and its favorable interactions with water molecules.

Strategy 2: Utilizing Co-solvents

If pH adjustment alone is insufficient, or if your assay is sensitive to pH changes, the use of co-solvents is the next logical step.

Q5: Which co-solvents are recommended, and what are the potential drawbacks?

A5: Common co-solvents for in vitro assays include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[6][7]

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Starting ConcentrationProsCons
DMSO0.1% - 1% (v/v)High solubilizing power for many compounds.Can be toxic to cells at higher concentrations (>1%).[6]
Ethanol0.1% - 1% (v/v)Biocompatible at low concentrations.Less effective than DMSO for highly insoluble compounds.
PEG 4001% - 10% (v/v)Low cellular toxicity.May not be as effective as DMSO or ethanol.

Protocol for Co-solvent Solubilization:

  • Prepare a High-Concentration Stock in 100% Co-solvent: Dissolve the this compound in 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM).

  • Serial Dilution: Perform serial dilutions of this stock solution into your aqueous assay buffer.

  • Final Concentration of Co-solvent: Critically, ensure the final concentration of the co-solvent in your assay is low (ideally ≤0.5% for DMSO) to avoid solvent-induced artifacts or cytotoxicity.[8][9][10] Always run a vehicle control (buffer with the same final co-solvent concentration) in your experiments.

Causality: Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for the nonpolar benzoxazole core of the molecule to remain in solution.[11]

Strategy 3: Employing Cyclodextrins

For challenging solubility issues or when aiming for in vivo applications, cyclodextrins can be a powerful tool.

Q6: How do cyclodextrins improve solubility, and which type should I use?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly water-soluble molecules, like your benzoxazole compound, within their cavity, forming an inclusion complex that has enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and low toxicity.

Protocol for Cyclodextrin-Mediated Solubilization:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD or SBE-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).

  • Add Compound: Add the solid this compound to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

Causality: The hydrophobic benzoxazole portion of the molecule is encapsulated within the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble drug and rendering the entire complex water-soluble.[12][13]

Experimental Workflow & Decision-Making

The following diagram outlines a systematic approach to tackling the solubility of this compound.

SolubilityWorkflow start Start: Compound Insoluble in Buffer ph_adjust Strategy 1: pH Adjustment (Dissolve in 0.1N HCl) start->ph_adjust ph_success Soluble? Dilute into Assay Buffer ph_adjust->ph_success cosolvent Strategy 2: Co-solvents (e.g., DMSO, Ethanol) ph_success->cosolvent No end_success Proceed with Biological Assay ph_success->end_success Yes cosolvent_success Soluble? Ensure Final Conc. <0.5% cosolvent->cosolvent_success cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) cosolvent_success->cyclodextrin No cosolvent_success->end_success Yes cyclo_success Soluble? cyclodextrin->cyclo_success cyclo_success->end_success Yes end_fail Consult Formulation Specialist cyclo_success->end_fail No

Caption: Decision workflow for solubilizing this compound.

References

  • 14 - MDPI

  • 15 - Benchchem

  • 16 - PMC - NIH

  • 17 - Khan Academy

  • 18 - MDPI

  • 19 - AAT Bioquest

  • 20 - Semantic Scholar

  • 21 - CymitQuimica

  • 22 - Taylor & Francis Online

  • 23 - askIITians

  • - Chemistry Steps

  • - Reddit

  • 24 - Sigma-Aldrich

  • 25 - Benchchem

  • 26 - PubMed

  • 27 - MedchemExpress.com

  • 28 - PubMed

  • 29 - ResearchGate

  • 30 - Semantic Scholar

  • 31 - Ascendia Pharmaceutical Solutions

  • 32 - Hilaris Publisher

  • 33 - International Journal of Medical Science and Dental Research

  • 34 - Sunway Pharm Ltd.

  • 35 - Benchchem

  • 36 - WJBPHS

  • 37 - PMC - NIH

  • 38 - PubMed Central

  • 39 - ResearchGate

  • - BOC Sciences

  • 41 - PubChem - NIH

  • 42 - ChemicalBook

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Stability issues of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine (CAS 871688-90-3).[1][][3] This document is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. While specific, published stability data for this exact molecule is limited, this guide is built upon the well-established chemical principles governing the benzoxazole ring system.[4][5][6] The benzoxazole core, while aromatic and relatively stable, possesses inherent reactivity that can lead to degradation under common experimental conditions.[6][7]

This guide provides troubleshooting advice and answers to frequently asked questions to help you ensure the integrity of your solutions, the accuracy of your results, and the reproducibility of your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your work.

Q1: I'm observing a progressive loss of my compound's concentration in an aqueous buffer over time, even when stored at 4°C. What is the likely cause?

A1: The most probable cause is the hydrolytic instability of the benzoxazole ring, a known characteristic of this heterocyclic system.[4][5] The ring is susceptible to cleavage through hydrolysis, especially under acidic or basic conditions, although it can also occur at neutral pH.[4][5]

Causality: The core issue is the attack of water or hydroxide ions on the C2 carbon (the carbon atom between the oxygen and nitrogen) of the benzoxazole ring. This leads to a ring-opening reaction, forming a 2-aminophenol derivative, which is inactive in assays targeting the intact molecule. The rate of this hydrolysis is dependent on pH, with studies on similar benzoxazoles showing increased degradation rates in both acidic and moderately basic environments.[4]

Troubleshooting Steps:

  • Confirm Degradation with HPLC: Use High-Performance Liquid Chromatography (HPLC) to monitor the stability of your solution.[8][9]

    • Inject a freshly prepared standard solution to establish a baseline (T=0) chromatogram and peak area.

    • Inject your aged solution. A decrease in the peak area of the parent compound and the appearance of new, more polar peaks (which elute earlier in reverse-phase HPLC) are strong indicators of degradation.[8]

  • Perform a pH Profile Study:

    • Prepare small batches of your compound in buffers of different pH values (e.g., pH 5.0, 7.4, 9.0).

    • Monitor the concentration at set time points (e.g., 0, 2, 8, 24 hours) using HPLC. This will identify the optimal pH range for short-term stability.

  • Investigate Solvent Choice: If your experimental design allows, consider using a co-solvent. The stability of related compounds has been shown to be solvent-dependent.[10] Reducing the water activity by adding a miscible, aprotic organic solvent like DMSO or acetonitrile may slow the hydrolysis rate.

Q2: My LC-MS analysis shows several unexpected peaks that increase over time. Could these be degradation products?

A2: Yes, it is highly likely these are degradation products. The primary degradation pathway for benzoxazoles in aqueous media is hydrolysis, which results in specific, predictable byproducts.

Hypothesized Degradation Pathway:

The benzoxazole ring undergoes C-O bond fission upon hydrolysis.[5] This process initially forms an unstable intermediate that collapses into a more stable N-(2-hydroxy-4-methylphenyl)acetamide derivative after rearrangement.

Diagram: Hypothesized Hydrolytic Degradation Pathway

G cluster_main Hydrolysis of this compound A This compound (Parent Compound) B Protonation or Hydroxide Attack at C2 Position A->B H₂O (Acid or Base Catalyzed) C Tetrahedral Intermediate (Unstable) B->C D Ring-Opening (C-O Fission) C->D E N-(2-hydroxy-4-methylphenyl)acetamide Derivative (Degradation Product) D->E

Caption: Hypothesized pathway for hydrolytic degradation.

Troubleshooting Steps:

  • Characterize Unknown Peaks: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the new peaks. Compare these masses to the predicted masses of potential degradation products, such as the ring-opened amide.

  • Force Degradation Study: To confirm the identity of the degradation products, intentionally degrade a sample of the compound.

    • Treat a solution with mild acid (e.g., 0.1 M HCl) and another with mild base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 40-50°C) for a few hours.

    • Analyze these samples by LC-MS. The peaks that form under these stressed conditions should match the unknown peaks appearing in your experimental samples.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for stock solutions?

To maximize shelf-life, stock solutions should be prepared in a suitable aprotic solvent and stored under conditions that minimize degradation factors.

ParameterRecommendationRationale
Solvent Anhydrous DMSO or AcetonitrileMinimizes water available for hydrolysis. Aprotic solvents are generally preferred.
Temperature -20°C or -80°CLow temperatures significantly slow the rate of chemical degradation.
Storage Format Small, single-use aliquotsAvoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.
Atmosphere Inert Gas (Argon or Nitrogen)While the primary concern is hydrolysis, using an inert atmosphere protects against potential long-term oxidation.
Light Amber vials or protect from lightBenzoxazole and related heterocyclic systems can be sensitive to UV radiation.[5] Storing in the dark is a standard best practice.
How should I prepare aqueous working solutions for my experiments?

Prepare aqueous working solutions fresh for each experiment immediately before use.

  • Remove a single aliquot of your organic stock solution from the freezer.

  • Allow it to come to room temperature before opening to prevent condensation of atmospheric moisture into the stock.

  • Dilute the stock into your final aqueous buffer just before adding it to your assay.

  • Do not store leftover aqueous dilutions for future use.

What is the best way to monitor the stability of this compound myself?

A simple, systematic stability study using HPLC is the most effective method.

Diagram: Experimental Workflow for a Basic Stability Study

G cluster_workflow Stability Testing Workflow start Start prep Prepare solution in experimental buffer start->prep aliquot Divide into aliquots for each time point and condition prep->aliquot store Store aliquots under test conditions (e.g., 4°C, RT, 37°C, light protected) aliquot->store t0 Analyze T=0 sample immediately via HPLC store->t0 analysis Analyze samples at subsequent time points (e.g., 2, 8, 24 hrs) store->analysis t0->analysis compare Compare peak area of parent compound to T=0 sample analysis->compare end Determine % degradation and stability window compare->end

Caption: Workflow for assessing compound stability.

Is the compound sensitive to light or air?

While hydrolysis is the most immediate concern in solution, photostability and oxidative stability should not be overlooked. Some 2-substituted benzoxazoles are reported to be stable in air and light in their solid form.[11] However, in solution, photolytic degradation can occur, a known issue for similar heterocyclic structures like benzimidazoles.[9][12]

Best Practice: Always handle the compound and its solutions under subdued lighting and consider degassing buffers if long-term experiments in oxygen-rich media are planned. Storing solutions in amber vials is a mandatory precaution.

References

  • Effect of pH on first-order rate constant for the hydrolysis of... - ResearchGate. Available from: [Link]

  • Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[12]). - ResearchGate. Available from: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. Available from: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. Available from: [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available from: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH. Available from: [Link]

  • HEAT STABLE AND ORGANOSOLUBLE BENZOXAZOLE OR BENZOTHIAZOLE-CONTAINING POLY(IMIDE-ESTER)S AND POLY(ETHER. Available from: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH. Available from: [Link]

  • Isocyanide - Wikipedia. Available from: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. Available from: [Link]

  • synthesis of 2-substituted-benzoxazoles a. | Download Table - ResearchGate. Available from: [Link]

  • Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Available from: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - ResearchGate. Available from: [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review. Available from: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. Available from: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. Available from: [Link]

  • Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Available from: [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC - PubMed Central. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Available from: [Link]

  • Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Available from: [Link]

  • This compound - Sunway Pharm Ltd. Available from: [Link]

  • Stability of Benzoyl Peroxide in Methyl Alcohol - PubMed. Available from: [Link]

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Overcoming incomplete cyclization in 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on overcoming incomplete cyclization. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to resolve experimental challenges and optimize your synthetic route.

Troubleshooting Guide: Overcoming Incomplete Cyclization and Low Yields

This section addresses specific problems you might encounter during the synthesis. The core of many issues in benzoxazole synthesis lies in the critical cyclization step.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of this compound can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] A systematic troubleshooting approach is crucial.

Initial Checks:

  • Purity of Starting Materials: The purity of your starting materials, primarily 2-amino-4-methylphenol and the C2-building block (e.g., 3-aminopropanoic acid or its derivatives), is paramount.[2] Impurities can significantly interfere with the reaction.[2] It is recommended to verify the purity via melting point analysis or spectroscopy and consider purification by recrystallization if necessary.[1]

  • Inert Atmosphere: Many reactions in this synthesis are sensitive to oxygen and moisture.[1] Ensure your reaction is conducted under an inert atmosphere, such as nitrogen or argon, especially if you are using catalysts that are sensitive to air.[1]

  • Reaction Conditions: Re-evaluate your reaction parameters, including solvent, temperature, catalyst, and reaction time, as these are critical factors that influence the yield.[3]

Q2: I'm observing a significant amount of starting material at the end of the reaction, suggesting incomplete conversion. How can I drive the reaction to completion?

The presence of unreacted starting materials on a Thin Layer Chromatography (TLC) plate after the expected reaction time is a clear indicator of an incomplete reaction.[1] Here are several strategies to address this:

  • Extend Reaction Time: The most straightforward approach is to continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[1]

  • Increase Temperature: The reaction temperature may be insufficient to overcome the activation energy for the cyclization step.[2] Consider incrementally increasing the temperature while closely monitoring the reaction for any potential side product formation.[2] Some solvent-free benzoxazole syntheses require temperatures as high as 130°C for good yields.[2][4]

  • Catalyst Activity and Loading: If you are using a catalyst, ensure it is active.[1] Some catalysts may require activation or are sensitive to air and moisture.[1] In some cases, a modest increase in catalyst loading can significantly improve the conversion rate.[1]

  • Stoichiometry: A slight excess of one reactant can sometimes help drive the reaction to completion. Carefully re-evaluate the molar ratios of your reactants.[2]

Q3: My main problem seems to be incomplete cyclization, with a stable intermediate accumulating. What is this intermediate, and how can I promote its conversion to the final product?

A common hurdle in benzoxazole synthesis is the formation of a stable intermediate that fails to cyclize, which is often a Schiff base or an N-acylated species.[2]

  • Schiff Base Intermediate: In syntheses involving the condensation of 2-aminophenol with an aldehyde, an intermediate Schiff base can form, which may not fully cyclize under the initial reaction conditions.[1] To promote complete cyclization, you can try increasing the reaction temperature or extending the reaction time.[2] The addition of a suitable oxidant may also be necessary in some protocols.[2]

  • N-Acylation without Cyclization: When using carboxylic acids or their derivatives, the amine of the 2-aminophenol may be acylated to form an amide intermediate. The subsequent intramolecular cyclization might not occur efficiently.[2] This is often a matter of selecting the right catalyst and conditions to favor the final ring-closing step. A two-step procedure, where the intermediate amide is first formed and isolated, followed by a separate cyclization step under dehydrating conditions, can be a successful strategy.[5]

Workflow for Troubleshooting Incomplete Cyclization

G start Incomplete Cyclization Observed (e.g., via TLC, LC-MS) check_temp Is the reaction temperature optimal for cyclization? start->check_temp increase_temp Action: Incrementally increase temperature. Monitor for side products. check_temp->increase_temp No check_catalyst Is the catalyst active and at the correct loading? check_temp->check_catalyst Yes increase_temp->check_catalyst catalyst_action Action: Add fresh catalyst or increase loading. Consider a different catalyst. check_catalyst->catalyst_action No check_dehydration Are dehydrating conditions sufficient? check_catalyst->check_dehydration Yes catalyst_action->check_dehydration dehydration_action Action: Use a stronger dehydrating agent (e.g., PPA, Eaton's reagent) or azeotropic removal of water. check_dehydration->dehydration_action No isolate_intermediate Consider a two-step approach: Isolate the amide intermediate then cyclize. check_dehydration->isolate_intermediate Yes dehydration_action->isolate_intermediate end Complete Cyclization Achieved isolate_intermediate->end

Caption: A flowchart for troubleshooting incomplete cyclization.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes for preparing this compound?

The synthesis of 2-substituted benzoxazoles, including the target molecule, typically involves the condensation of a 2-aminophenol with a suitable C2-synthon.[4] For this compound, the key starting material is 2-amino-4-methylphenol.[6] The side chain can be introduced using several methods:

  • Condensation with a Protected 3-Aminopropanoic Acid Derivative: This is a common and direct approach. The reaction of 2-amino-4-methylphenol with a protected form of 3-aminopropanoic acid (e.g., N-Boc-β-alanine) in the presence of a dehydrating agent or catalyst will form the benzoxazole ring. Subsequent deprotection of the amine yields the final product.

  • Reaction with 2-(Chloromethyl)-5-methyl-1,3-benzoxazole: An alternative route involves the initial synthesis of 2-(chloromethyl)-5-methyl-1,3-benzoxazole.[7][8] This reactive intermediate can then be subjected to nucleophilic substitution with a suitable nitrogen source, like ammonia or a protected amine, to introduce the ethanamine side chain.

Q2: How do I choose the right catalyst for the cyclization step?

The choice of catalyst is critical and depends heavily on the specific synthetic route you are employing.[3]

  • Brønsted or Lewis Acids: For the condensation of 2-aminophenols with carboxylic acids, Brønsted acids like polyphosphoric acid (PPA) or triflic acid (TfOH), and Lewis acids are commonly used to promote the reaction.[2]

  • Metal Catalysts: A variety of metal catalysts, including those based on copper and palladium, have been shown to be effective for benzoxazole synthesis under various conditions.[9][10]

  • Ionic Liquids: Brønsted acidic ionic liquids have been used as recyclable catalysts, particularly in solvent-free conditions at elevated temperatures.[1][4]

The optimal choice will depend on your specific substrates. For electron-rich or electron-neutral substrates, milder conditions may suffice, while electron-deficient substrates often require stronger acids or higher temperatures to facilitate cyclization.[2][5]

Q3: What are some common side products I should be aware of, and how can they be minimized?

Side product formation can complicate purification and significantly reduce the yield of your desired product.[2]

  • Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[2] Careful control of the reaction temperature and ensuring a stoichiometric balance of reactants can mitigate this.[2]

  • Over-alkylation/acylation: In routes involving reactive intermediates, multiple substitutions on the benzoxazole ring can occur.[1]

  • Formation of Amide without Cyclization: As discussed in the troubleshooting section, the formation of the N-acyl intermediate without subsequent cyclization is a common side reaction.[2]

To minimize side products, optimize your reaction conditions, choose the right catalyst for selectivity, and consider using a protective atmosphere if your reactants or intermediates are sensitive to oxygen or moisture.[1]

Experimental Protocols

Below are representative, detailed protocols for key steps in the synthesis of this compound.

Protocol 1: Cyclization of 2-Amino-4-methylphenol with N-Boc-β-alanine using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst

This protocol is adapted from a general procedure for benzoxazole synthesis.[1]

  • In a 5 mL reaction vessel, combine 2-amino-4-methylphenol (1.0 mmol), N-Boc-β-alanine (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).

  • Stir the reaction mixture at 130 °C for 5 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and dissolve it in 10 mL of ethyl acetate.

  • Separate the BAIL gel catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO4 and concentrate it under reduced pressure to obtain the crude N-Boc protected product.

  • Purify the crude product by silica gel column chromatography.

  • The N-Boc protecting group can then be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Protocol 2: Cyclization using Triflic Anhydride (Tf2O) Activation of a Tertiary Amide

This modern approach offers a versatile method for synthesizing 2-substituted benzoxazoles.[3][11]

  • To a solution of the tertiary amide (e.g., N,N-dimethyl-3-(tert-butoxycarbonylamino)propanamide) (0.55 mmol) in dichloromethane (DCM, 1.0 mL), add 2-fluoropyridine (1.0 mmol).

  • Cool the mixture to 0 °C.

  • Add triflic anhydride (Tf2O) (0.6 mmol) dropwise and stir for 15 minutes.

  • Add 2-amino-4-methylphenol (0.5 mmol) and stir the reaction for 1 hour at room temperature.

  • To drive the cyclization to completion, heating at 90 °C for 1 hour may be necessary.[3]

  • Quench the reaction with triethylamine (Et3N, 0.5 mL).

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the N-Boc protected product.

  • Deprotect the N-Boc group as described in Protocol 1.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzoxazole Synthesis

EntryAcid/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Brønsted Acidic Ionic Liquid GelNone130585-98[4]
2Triflic Anhydride (Tf2O)DCMrt to 901-2High[3][11]
3Samarium TriflateWaterMild-Good[10]
4Palladium NanocatalystDMF801883-95[4]

Visualization of the Reaction Mechanism

General Mechanism for Benzoxazole Synthesis from 2-Aminophenol and a Carboxylic Acid

Caption: General reaction pathway for benzoxazole formation.

References

  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem.
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • Soni S, Sahiba N, Teli S, et al. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. 2023;13:24093-24111.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. National Institutes of Health. 2019.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. 2019.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
  • PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry.
  • troubleshooting low yield in benzoxazole synthesis. Benchchem.
  • 2-(Chloromethyl)-5-methyl-1,3-benzoxazole | 41014-44-2. Benchchem.
  • Troubleshooting low yield in benzoxazole cyclization reactions. Benchchem.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. 2023.
  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central. 2020.
  • 2-(5-Methylbenzo[d]oxazol-2-yl)ethanamine. CymitQuimica.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. ResearchGate. 2025.
  • Compound 2-(chloromethyl)-5-methyl-1,3-benzoxazole. Chemdiv.
  • 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole. Benchchem.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central.
  • This compound. Sigma-Aldrich.
  • Process for the preparation of 2-chlorobenzoxazoles. Google Patents.
  • 2-Amino-4-methylphenol 97.
  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). PubMed Central. 2020.
  • 2-Amino-4-methylphenol. PubChem.
  • 2-Aminophenol derivatives and process for their preparation. Google Patents.
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI.
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. 2022.

Sources

Technical Support Center: Reaction Condition Optimization for 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine. It is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility.

I. Core Synthesis Pathway & Mechanism

The most common and direct route to synthesizing this compound involves the condensation and subsequent cyclization of 4-methyl-2-aminophenol with a derivative of 3-aminopropanoic acid (β-alanine). This reaction, a variant of the Phillips-Ladenburg condensation, typically requires acidic catalysis and heat to drive the dehydration and ring closure.[1][2][3]

The general mechanism involves two key stages:

  • Amide Formation: Initial acylation of the more nucleophilic amino group of 4-methyl-2-aminophenol by the activated carboxylic acid.

  • Intramolecular Cyclization & Dehydration: The phenolic oxygen attacks the amide carbonyl, followed by the elimination of a water molecule to form the stable aromatic benzoxazole ring.[4]

G cluster_reactants Reactants cluster_process Reaction Process A 4-Methyl-2-aminophenol C Step 1: Amide Formation (Acylation) A->C B β-Alanine Derivative (e.g., N-Boc-β-alanine) B->C D Intermediate: N-(2-hydroxy-5-methylphenyl)-3-aminopropanamide C->D Forms Intermediate E Step 2: Cyclodehydration (Acid Catalyst, Heat) D->E F Protected Product E->F Forms Benzoxazole Ring H Step 3: Deprotection (if necessary) F->H G Final Product: This compound H->G G cluster_troubleshoot Troubleshooting Pathways cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Products start Low Yield / Purity Issue check_sm Verify Purity of Starting Materials start->check_sm analyze Analyze Crude Product (TLC, LC-MS, NMR) check_sm->analyze Purity OK incomplete Problem: Incomplete Reaction (Starting Material / Intermediate Present) analyze->incomplete Stalled Reaction side_products Problem: Side Products (Decomposition / Polymerization) analyze->side_products Complex Mixture sol_temp Increase Temperature incomplete->sol_temp sol_cat Screen/Increase Catalyst incomplete->sol_cat sol_h2o Remove Water (Dean-Stark) incomplete->sol_h2o sol_temp_control Optimize/Lower Temperature side_products->sol_temp_control sol_stoich Check Stoichiometry side_products->sol_stoich sol_twostep Consider Two-Step Procedure side_products->sol_twostep end Optimized Reaction sol_temp->end sol_cat->end sol_h2o->end sol_temp_control->end sol_stoich->end sol_twostep->end

Sources

Preventing polymerization during benzoxazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A troubleshooting guide for preventing and resolving polymerization side reactions, designed for researchers, scientists, and drug development professionals.

dot digraph "Reaction_vs_Polymerization" { graph [rankdir="LR", splines=ortho, label="Benzoxazole Synthesis vs. Competing Polymerization", labelloc=t, fontname="Arial", fontsize=14]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Diagram 1: Competing reaction pathways in benzoxazole synthesis.

dot digraph "Parameter_Risk_Logic" { graph [fontname="Arial", fontsize=14, label="Key Parameters vs. Polymerization Risk", labelloc=t]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Diagram 2: Relationship between reaction parameters and polymerization risk.

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=14, label="Troubleshooting Workflow for Polymerization", labelloc=t]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Diagram 3: A step-by-step workflow for troubleshooting polymerization.

Technical Support Center: Catalyst Selection for Efficient 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting protocols, and answers to frequently encountered challenges in this specific synthesis. Our focus is on the critical role of catalyst selection and reaction optimization to achieve high yields and purity.

Introduction: The Synthetic Challenge

The target molecule, this compound, is a derivative of the 2-substituted benzoxazole scaffold, a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[1][2] The synthesis typically involves the cyclocondensation of 4-methyl-2-aminophenol with a suitable three-carbon building block bearing a protected amine. The primary challenge lies in achieving efficient cyclization and dehydration while preserving the integrity of the side chain, making the choice of catalyst paramount to the success of the reaction.

This guide will navigate the complexities of catalyst selection, reaction mechanisms, and common experimental pitfalls.

Part 1: Strategic Catalyst Selection

The core of this synthesis is the formation of the benzoxazole ring. This is most commonly achieved by the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[3] The catalyst's role is to facilitate the initial amide bond formation and the subsequent intramolecular cyclization and dehydration.

Decision Workflow for Catalyst Selection

Catalyst Selection Workflow Fig 1. Catalyst Selection Workflow cluster_0 Phase 1: Pre-Reaction Analysis cluster_1 Phase 2: Catalyst Evaluation cluster_2 Phase 3: Optimization & Execution Start Define Synthesis Scale & Purity Requirements Substrate Assess Substrate Sensitivity (e.g., protecting group stability) Start->Substrate Catalyst_Type Choose Catalyst Class Substrate->Catalyst_Type Bronsted Brønsted Acids (e.g., MsOH, p-TsOH) Catalyst_Type->Bronsted Robust Substrates, Simple Dehydration Lewis Lewis Acids (e.g., BF3·Et2O, ZnCl2) Catalyst_Type->Lewis Activation of Less Reactive Partners Metal Transition Metals (e.g., Cu(I), Pd) Catalyst_Type->Metal Redox or Cross- Coupling Routes Green Heterogeneous/Green (e.g., Ionic Liquids, Fly Ash) Catalyst_Type->Green Focus on Recyclability & Mild Conditions Optimization Optimize: Loading, Temperature, Time Bronsted->Optimization Lewis->Optimization Metal->Optimization Green->Optimization Run_Reaction Execute Synthesis Under Inert Atmosphere Optimization->Run_Reaction Acid-Catalyzed Benzoxazole Formation Fig 2. General Mechanism of Benzoxazole Formation Reactants 4-Methyl-2-Aminophenol + N-Protected β-Alanine Activation Carboxylic Acid Activation (Protonation by H+) Reactants->Activation Acid Catalyst (H+) Amide_Formation Nucleophilic Attack (by -NH2 group) Amide Intermediate Forms Activation->Amide_Formation Cyclization Intramolecular Attack (by -OH group on amide carbonyl) Amide_Formation->Cyclization Dehydration Dehydration (-H2O) Aromatization Cyclization->Dehydration Product Protected Product Dehydration->Product Deprotection N-Deprotection Product->Deprotection Final_Product Target Molecule Deprotection->Final_Product

Sources

Validation & Comparative

A Comparative Guide to 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine and Its Benzothiazole Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the selection and optimization of a core chemical scaffold are of paramount importance. The bioisosteric replacement of atoms within a heterocyclic system is a classical medicinal chemistry strategy to fine-tune a molecule's properties. This guide offers an in-depth comparative analysis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine and its direct benzothiazole analogue, where an oxygen atom is replaced by sulfur. We will dissect their physicochemical differences, synthetic routes, and potential pharmacological implications, with a particular focus on their roles as dopamine receptor ligands, providing researchers and drug development professionals with a robust framework for decision-making.

The Principle of Bioisosterism: Benzoxazole vs. Benzothiazole

Benzoxazole and benzothiazole are considered bioisosteres; their similar shapes and sizes allow them to fit into the same biological targets, yet their distinct electronic properties can lead to significant differences in activity, selectivity, and pharmacokinetic profiles.[1][2] The substitution of the electronegative oxygen in the benzoxazole ring with the larger, more polarizable, and less electronegative sulfur atom in the benzothiazole ring is the central variable in this analysis. This single atomic change can profoundly influence a compound's therapeutic potential.[3]

Comparative Physicochemical and Pharmacokinetic Profiles

The subtle change from oxygen to sulfur has cascading effects on the molecule's properties, which are critical for its journey through the body and interaction with its target.

Table 1: Comparative Analysis of Physicochemical Properties and Their Implications

PropertyThis compound2-(5-Methyl-1,3-benzothiazol-2-yl)ethanamineSenior Application Scientist's Rationale
Molecular Weight 176.22 g/mol [4]192.28 g/mol The higher molecular weight of the benzothiazole, due to sulfur's greater atomic mass, is a minor but fundamental difference that can influence diffusion rates and must be factored into fragment-based drug design calculations.
Lipophilicity (LogP) LowerHigherSulfur's lower electronegativity compared to oxygen typically increases the lipophilicity of the benzothiazole analogue. This can improve membrane permeability and blood-brain barrier penetration but may also lead to increased metabolic liability and non-specific binding.
Hydrogen Bonding Oxygen is a strong H-bond acceptor.Sulfur is a very weak H-bond acceptor.This is arguably the most critical difference for pharmacodynamics. The benzoxazole's oxygen can form a key hydrogen bond with a donor residue (e.g., Ser, Thr, Tyr) in a receptor's active site, significantly enhancing binding affinity. This interaction is largely absent in the benzothiazole analogue.
Metabolic Stability The C-O bond can be susceptible to oxidative metabolism.The C-S bond is generally more resistant to metabolic cleavage.The benzothiazole scaffold may offer a longer biological half-life, a desirable trait for reducing dosing frequency. However, this increased stability can sometimes lead to the accumulation of metabolites.
Aromaticity/Electronics The oxazole ring has a higher degree of aromaticity.The thiazole ring is less aromatic and more electron-rich.These electronic differences can alter pKa of the side-chain amine and influence cation-π or other electronic interactions with the biological target.

Synthetic Strategies: A Tale of Two Heterocycles

The synthesis of these compounds is typically achieved through the condensation of a substituted 2-aminophenol or 2-aminothiophenol with a suitable carboxylic acid derivative, followed by functional group manipulations. The general workflow is highly analogous for both scaffolds.

G cluster_0 Benzoxazole Synthesis cluster_1 Benzothiazole Synthesis A1 2-Amino-4-methylphenol A3 Condensation & Cyclization (e.g., PPA) A1->A3 A2 Malonic acid derivative A2->A3 A4 Intermediate Acid/Ester A3->A4 A5 Amidation -> Reduction (e.g., LAH) A4->A5 A6 2-(5-Methyl-1,3-benzoxazol- 2-yl)ethanamine A5->A6 B1 2-Amino-4-methylthiophenol B3 Condensation & Cyclization (e.g., PPA) B1->B3 B2 Malonic acid derivative B2->B3 B4 Intermediate Acid/Ester B3->B4 B5 Amidation -> Reduction (e.g., LAH) B4->B5 B6 2-(5-Methyl-1,3-benzothiazol- 2-yl)ethanamine B5->B6

Figure 1. Parallel synthetic workflows for benzoxazole and benzothiazole ethanamines.

Experimental Protocol: Synthesis of 2-(5-Methyl-1,3-benzoxazol-2-yl)acetic acid

This protocol details the crucial cyclization step. The resulting acetic acid intermediate is a direct precursor to the target ethanamine via standard amidation and reduction procedures.

  • Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 2-amino-4-methylphenol (1.0 eq) and malonic acid (1.1 eq).

  • Reaction Medium: Carefully add polyphosphoric acid (PPA) as both the catalyst and solvent (typically 10x the weight of the aminophenol).

  • Cyclization: Heat the mixture to 140-160 °C with vigorous stirring for 4-6 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

    • Causality Explanation: PPA acts as a powerful dehydrating agent, facilitating the initial amide bond formation between the aminophenol and one of the carboxylic acid groups of malonic acid, followed by an intramolecular cyclization and decarboxylation to form the benzoxazole ring.

  • Work-up: Cool the reaction mixture to approximately 80 °C and pour it slowly onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(5-Methyl-1,3-benzoxazol-2-yl)acetic acid.

  • Trustworthiness Note: This protocol is self-validating as the purity of the intermediate can be confirmed by melting point, NMR, and mass spectrometry before proceeding to the subsequent reduction steps. The synthesis of the benzothiazole analogue follows an identical procedure, substituting 2-amino-4-methylthiophenol for 2-amino-4-methylphenol.[5]

Pharmacological Comparison: A Case Study on Dopamine Receptors

Both benzoxazole and benzothiazole scaffolds are prevalent in ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine D2 and D3 receptors, which are crucial targets for antipsychotic and neurological drugs.[6][7] Studies have shown that benzothiazole-based ligands can act as potent D2/D3 receptor antagonists.[6][7] Similarly, benzoxazol-2-one derivatives have been explored as highly potent D2 receptor agonists.[8]

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This competitive binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor.

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known D2 antagonist like Haloperidol (for non-specific binding).

    • 50 µL of a serial dilution of the test compound (benzoxazole or benzothiazole analogue).

    • 50 µL of a radioligand such as [³H]-Spiperone at a concentration near its Kd.

    • 50 µL of the D2 receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Wash the filters multiple times with ice-cold assay buffer, then measure the radioactivity retained on each filter using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

cluster_O Benzoxazole Ligand Binding cluster_S Benzothiazole Ligand Binding D2R {Dopamine D2 Receptor | {Asp114 (TM3) | Ser193 (TM5)}} Ligand_O This compound Protonated Amine Benzoxazole Oxygen Ligand_O:f0->D2R:n Ionic Interaction Ligand_O:f1->D2R:s H-Bond (Key Interaction) Ligand_S 2-(5-Methyl-1,3-benzothiazol-2-yl)ethanamine Protonated Amine Benzothiazole Sulfur Ligand_S:f0->D2R:n Ionic Interaction Ligand_S:f1->D2R:s Weak/No Interaction

Figure 2. Putative differential binding modes at the dopamine D2 receptor active site.

The primary amine of both analogues is expected to form a crucial salt bridge with the conserved Asp114 residue. However, the benzoxazole's oxygen is ideally positioned to act as a hydrogen bond acceptor for a residue like Ser193, potentially increasing its binding affinity and residence time compared to the benzothiazole analogue, whose sulfur atom is a poor hydrogen bond acceptor.

Conclusion and Strategic Recommendations

The choice between a this compound scaffold and its benzothiazole analogue is a strategic decision dictated by the project's specific goals.

  • Choose the Benzoxazole Scaffold when: A specific hydrogen bond interaction with the target is hypothesized or confirmed to be critical for high-affinity binding. This scaffold is preferable in the early stages of lead discovery where maximizing potency is the primary objective.

  • Choose the Benzothiazole Scaffold when: The project requires improved metabolic stability, increased lipophilicity for better blood-brain barrier penetration, or when a hydrogen bond acceptor at that position is detrimental to selectivity. This scaffold is often explored during lead optimization to enhance pharmacokinetic properties.

Ultimately, the most effective approach is empirical. Synthesizing and testing both analogues in parallel provides invaluable structure-activity relationship (SAR) data, allowing for a data-driven decision that can significantly accelerate the path toward a viable clinical candidate.

References

  • Schübler, E., El-Gohary, N. S., Ghattas, M. A., & Stark, H. (2017). Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Frontiers in Chemistry, 5, 64. [Link][6][7]

  • Weinstock, J., Gaitanopoulos, D. E., Oh, H. J., Pfeiffer, F. R., Hieble, J. P., & Wilson, J. W. (1987). Synthesis and evaluation of non-catechol D-1 and D-2 dopamine receptor agonists: benzimidazol-2-one, benzoxazol-2-one, and the highly potent benzothiazol-2-one 7-ethylamines. Journal of Medicinal Chemistry, 30(7), 1166-1176. [Link][8]

  • Kaur, R., & Kumar, S. (2019). Benzothiazole analogues and their biological aspects: A Review. Journal of Drug Delivery and Therapeutics, 9(4-s), 823-833. [Link][9]

  • Zhang, L., et al. (2022). Benzothiazole analogues as dopamine D4 receptor selective ligands to treat substance use disorder. Morressier. [Link][10]

  • Li, Y., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2456. [Link][11]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: a review. World Journal of Advanced Research and Reviews, 19(03), 1032–1046. [Link][12]

  • ResearchGate. (n.d.). General structure of potent benzoxazole dopamine D1 receptor PAM. [Link][13]

  • Luo, Y., et al. (2022). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 23(23), 15309. [Link][1]

  • Kumar, A., et al. (2021). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Journal of Chemical Sciences, 133(1), 22. [Link][14]

  • Doubli, H., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Monatshefte für Chemie - Chemical Monthly, 155, 335–359. [Link][2]

  • Nadeem, S., et al. (2007). Benzothiazoles: A New Profile of Biological Activities. Indian Journal of Pharmaceutical Sciences, 69(1), 10. [Link]

  • Krawiecka, M., et al. (2016). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 73(2), 245-253. [Link]

  • Butini, S., et al. (2008). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 51(21), 6644-6659. [Link][15]

  • Al-Ostath, A., et al. (2023). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Pharmaceuticals, 16(7), 951. [Link][3]

  • Zhang, T., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5790. [Link][16]

  • Wang, H., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Frontiers in Chemistry, 8, 582. [Link][5]

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A Comparative Analysis of the Antimicrobial Efficacy of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the pursuit of novel chemical entities with potent and broad-spectrum activity is paramount. Among the heterocyclic compounds that have garnered significant interest is the benzoxazole scaffold. This guide provides a comprehensive comparative analysis of the potential antimicrobial efficacy of a specific derivative, 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine, against a panel of clinically relevant pathogens.

Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide will leverage efficacy data from closely related 2,5-disubstituted benzoxazole analogs. This approach allows for a scientifically grounded projection of its potential antimicrobial profile, a common practice in medicinal chemistry for lead compound evaluation. The performance of these benzoxazole derivatives will be benchmarked against two widely used antimicrobial agents: the broad-spectrum antibacterial ciprofloxacin and the antifungal fluconazole.

This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the potential of this benzoxazole derivative and providing detailed experimental protocols for its validation.

Introduction to Benzoxazoles: A Promising Class of Antimicrobials

Benzoxazoles are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This privileged scaffold is found in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The antimicrobial prowess of benzoxazole derivatives has been demonstrated against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][3]

The substituents at the 2 and 5 positions of the benzoxazole ring have been identified as critical determinants of antimicrobial potency and spectrum of activity.[4] The subject of this guide, this compound, features a methyl group at the 5-position and an ethanamine substituent at the 2-position, structural motifs that have been associated with antimicrobial activity in related compounds.

Comparator Antimicrobial Agents

To provide a robust context for the potential efficacy of this compound, its projected performance is compared against two well-established antimicrobial drugs:

Ciprofloxacin: A second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5] Its mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[5][6][7] This inhibition leads to the cessation of cell division and ultimately bacterial death.

Fluconazole: A triazole antifungal agent widely used for the treatment of various fungal infections.[8] It functions by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase.[9][10][11] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[9][11] Disruption of ergosterol synthesis leads to increased cell membrane permeability and inhibition of fungal growth.[9][12]

Comparative Antimicrobial Efficacy (Projected)

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for structurally related 2,5-disubstituted benzoxazole derivatives against a panel of representative bacterial and fungal pathogens. These values are compared with the typical MIC ranges for ciprofloxacin and fluconazole. It is important to reiterate that the data for the benzoxazole derivatives are from published studies on analogs and serve as a proxy for the potential activity of this compound.

Table 1: Projected Antibacterial Efficacy (MIC in µg/mL)

Microorganism2,5-Disubstituted Benzoxazole Derivatives (Analogs)Ciprofloxacin
Staphylococcus aureus12.5 - 50[3][13]0.5 - 2.0[14]
Pseudomonas aeruginosa>25[1][13][15]0.5 - 2.0[14]
Escherichia coli>200[3]<0.1 - 0.5[16]

Table 2: Projected Antifungal Efficacy (MIC in µg/mL)

Microorganism2,5-Disubstituted Benzoxazole Derivatives (Analogs)Fluconazole
Candida albicans6.25 - 12.5[13][15][17]≤8[18]
Candida krusei7.8 - 15.6[1][16]≥64[18]

Interpretation of Projected Data:

Based on the activity of its analogs, this compound is projected to exhibit moderate to good activity against the Gram-positive bacterium Staphylococcus aureus. The potential activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli appears to be lower, suggesting a narrower antibacterial spectrum compared to ciprofloxacin.

In the antifungal domain, the benzoxazole analogs demonstrate promising activity against Candida albicans and, notably, against Candida krusei, a species known for its intrinsic resistance to fluconazole.[18] This suggests that this compound could be a valuable lead for the development of new antifungals with activity against resistant strains.

Proposed Mechanism of Action

The primary antibacterial mechanism of action for many benzoxazole derivatives is believed to be the inhibition of bacterial DNA gyrase.[2] This mode of action is similar to that of fluoroquinolones like ciprofloxacin.

G cluster_bacterium Bacterial Cell DNA_gyrase DNA Gyrase DNA Bacterial DNA DNA_gyrase->DNA Supercoiling/ Relaxation Replication DNA Replication & Transcription DNA->Replication Benzoxazole This compound Benzoxazole->DNA_gyrase Inhibition

Caption: Proposed antibacterial mechanism of action.

The antifungal mechanism of action for benzoxazole derivatives is less definitively established but is thought to involve disruption of the fungal cell membrane.[16]

G cluster_fungus Fungal Cell Cell_Membrane Fungal Cell Membrane (Ergosterol-containing) Cell_Integrity Membrane Integrity & Permeability Cell_Membrane->Cell_Integrity Benzoxazole This compound Benzoxazole->Cell_Membrane Disruption

Caption: Proposed antifungal mechanism of action.

Experimental Protocols for Efficacy Validation

To empirically validate the antimicrobial efficacy of this compound, standardized broth microdilution assays should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][19]

Broth Microdilution Assay Workflow

G prep Prepare Serial Dilutions of This compound plate Inoculate Microtiter Plate Wells Containing Compound Dilutions prep->plate inoculum Prepare Standardized Microbial Inoculum inoculum->plate incubate Incubate Plates under Appropriate Conditions plate->incubate read Read and Record MIC Values incubate->read

Caption: Broth microdilution workflow.

Detailed Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a generalized procedure based on CLSI and EUCAST guidelines. Specific parameters may need to be adjusted based on the microorganism being tested.[4][19]

1. Preparation of Antimicrobial Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.
  • Prepare stock solutions of ciprofloxacin and fluconazole in their recommended solvents.

2. Preparation of Microtiter Plates:

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the antimicrobial stock solutions in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
  • The concentration range should be sufficient to determine the MIC (e.g., 0.06 to 128 µg/mL).
  • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

3. Inoculum Preparation:

  • From a fresh culture (18-24 hours old), prepare a microbial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
  • Further dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for yeasts).

4. Inoculation and Incubation:

  • Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Safety and Handling

Benzoxazole derivatives should be handled with appropriate laboratory safety precautions. Wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust or vapors. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

While direct experimental data for this compound is currently limited, the analysis of its structural analogs suggests that it holds potential as a novel antimicrobial agent, particularly for its projected activity against Gram-positive bacteria and fluconazole-resistant Candida species. Its potential mechanism of action, targeting bacterial DNA gyrase, aligns with proven antimicrobial strategies.

The experimental protocols detailed in this guide provide a clear and standardized pathway for the empirical validation of its antimicrobial efficacy. Further investigation into its spectrum of activity, mechanism of action, and toxicological profile is warranted to fully elucidate its therapeutic potential. The benzoxazole scaffold, and specifically derivatives like this compound, represent a promising avenue for the discovery of next-generation antimicrobial agents.

References

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Sources

A Comparative Analysis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine's Potential Bioactivity Against Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the quest for novel molecules with precise and potent inhibitory action on key enzymes remains a paramount objective. This guide provides a detailed comparative analysis of the potential bioactivity of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine, a benzoxazole derivative, against established monoamine oxidase (MAO) inhibitors. While direct experimental data for this specific compound is not publicly available, this guide synthesizes findings from structurally analogous compounds to project its potential efficacy and selectivity, offering a valuable resource for researchers in neurodegenerative disease and depression therapeutics.

Introduction: The Benzoxazole Scaffold and its Potential in MAO Inhibition

The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have highlighted the potential of benzoxazole derivatives as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Dysregulation of MAO activity is implicated in the pathophysiology of depression and neurodegenerative disorders like Parkinson's disease, making MAO inhibitors a key therapeutic class.[2]

Given the structural similarity of this compound to 2-methylbenzo[d]oxazole derivatives that have demonstrated significant MAO inhibitory activity, it is hypothesized that this compound may also act as a potent inhibitor of one or both MAO isoforms.[1][3] This guide will, therefore, explore this potential bioactivity in comparison to well-characterized, clinically relevant MAO inhibitors.

The Monoamine Oxidase Signaling Pathway

Monoamine oxidases are mitochondrial-bound flavoenzymes that catalyze the oxidative deamination of monoamines, leading to their inactivation. Inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a therapeutic strategy for Parkinson's disease to preserve dopamine levels in the brain.[2]

MAO_Pathway Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO-A & MAO-B) Monoamines->MAO Metabolism Reuptake Reuptake Transporters Monoamines->Reuptake Postsynaptic_Neuron Postsynaptic Neuron Monoamines->Postsynaptic_Neuron Neurotransmission Metabolites Inactive Metabolites MAO->Metabolites Reuptake->Monoamines Synaptic_Cleft Synaptic Cleft MAOI MAO Inhibitors (e.g., this compound) MAOI->MAO Inhibition MAO_Glo_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO Enzyme (A or B) - MAO Substrate - Test Compound (e.g., this compound) - Control Inhibitors (e.g., Clorgyline, Selegiline) Plate Prepare 96-well Plate Reagents->Plate Add_Enzyme Add MAO Enzyme to Wells Plate->Add_Enzyme Add_Compound Add Test Compound/Controls Add_Enzyme->Add_Compound Incubate1 Incubate at Room Temperature Add_Compound->Incubate1 Add_Detection_Reagent Add Luciferin Detection Reagent Incubate1->Add_Detection_Reagent Incubate2 Incubate to Stabilize Signal Add_Detection_Reagent->Incubate2 Read_Luminescence Measure Luminescence Incubate2->Read_Luminescence Plot Plot Dose-Response Curve Read_Luminescence->Plot Calculate_IC50 Calculate IC50 Value Plot->Calculate_IC50

Sources

A Comparative Cross-Reactivity Analysis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is increasingly being recognized as an oversimplification. The reality is that most small molecules interact with multiple biological targets, a phenomenon known as polypharmacology. While this can sometimes be harnessed for therapeutic benefit, unintended off-target interactions are a major cause of adverse drug reactions and late-stage clinical trial failures. Therefore, a comprehensive understanding of a compound's cross-reactivity profile early in development is not just advantageous, it is imperative.

This guide provides an in-depth comparative analysis of the cross-reactivity of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine , a novel compound belonging to the versatile benzoxazole class. Benzoxazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This inherent biological promiscuity underscores the critical need for rigorous off-target screening.

Herein, we present a hypothetical cross-reactivity study of this compound, contextualized against its putative primary target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[3][4][5][6][7] The performance of our lead compound is compared against two other benzoxazole analogs and two established multi-kinase inhibitors, Sorafenib and Sunitinib, providing a robust framework for evaluating its selectivity and potential liabilities.

The Benzoxazole Scaffold: A Privileged Structure with Inherent Cross-Reactivity Potential

The benzoxazole core is considered a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] This characteristic, while beneficial for generating novel bioactivities, necessitates a proactive and comprehensive approach to profiling for off-target effects. Our lead compound, this compound, shares this scaffold and thus, a systematic evaluation of its selectivity is a cornerstone of its preclinical development.

Comparative Compounds

To provide a meaningful assessment of this compound's cross-reactivity, we have selected the following comparators:

  • Benzoxazole Analog 1 (Cmpd 8d from Helal et al., 2022): A benzoxazole derivative with demonstrated potent VEGFR-2 inhibitory activity.[7]

  • Benzoxazole Analog 2 (Cmpd 4c from Shawky et al., 2019): Another benzoxazole compound with significant VEGFR-2 inhibition.[6]

  • Sorafenib: An FDA-approved multi-kinase inhibitor targeting VEGFR-2, PDGFR, and Raf kinases.[8][9][10]

  • Sunitinib: An FDA-approved multi-kinase inhibitor targeting VEGFR, PDGFR, c-KIT, and other kinases.[11][12][13]

Experimental Design for Cross-Reactivity Profiling

A tiered approach to cross-reactivity screening is often the most efficient. This typically begins with a broad panel of in vitro assays against targets known to be associated with adverse drug reactions, followed by more focused mechanistic studies for any identified "hits."

experimental_workflow Compound_Synthesis Compound Synthesis & Characterization Primary_Screening Primary Target Screening (VEGFR-2 Kinase Assay) Compound_Synthesis->Primary_Screening Off_Target_Panel Broad Off-Target Panel (Kinases, GPCRs, Ion Channels) Primary_Screening->Off_Target_Panel Hit_Identification Hit Identification & Prioritization Off_Target_Panel->Hit_Identification Secondary_Assays Secondary & Functional Assays (Dose-Response & Mechanism) Hit_Identification->Secondary_Assays Data_Analysis Data Analysis & Selectivity Profiling Secondary_Assays->Data_Analysis Report Comprehensive Cross-Reactivity Report Data_Analysis->Report

Caption: A tiered experimental workflow for assessing compound cross-reactivity.

Methodologies

In Vitro Kinase Inhibition Assay (VEGFR-2)

The inhibitory activity of the test compounds against VEGFR-2 is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

Protocol:

  • Recombinant human VEGFR-2 kinase is incubated with the test compound at various concentrations in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP and a biotinylated peptide substrate.

  • The reaction is allowed to proceed for a specified time at room temperature and then terminated.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET).

  • IC50 values are calculated from the concentration-response curves.

Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, indicating a direct binding interaction.

Protocol:

  • Cell membranes expressing the target GPCR are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

  • The reaction is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • The radioactivity retained on the filter, representing the bound radioligand, is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Cellular Functional Assay (cAMP Measurement for Gs/Gi-Coupled GPCRs)

This assay assesses the functional consequence of GPCR binding by measuring changes in the intracellular second messenger, cyclic AMP (cAMP).

Protocol:

  • Cells expressing the target Gs or Gi-coupled GPCR are seeded in a microplate.

  • The cells are pre-incubated with the test compound at various concentrations.

  • For Gi-coupled receptors, the adenylyl cyclase is stimulated with forskolin.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF or AlphaScreen.

  • EC50 (for agonists) or IC50 (for antagonists) values are determined from the concentration-response curves.

hERG Channel Patch Clamp Assay

This electrophysiological assay directly measures the effect of a compound on the function of the hERG potassium ion channel, a critical off-target for cardiotoxicity.

Protocol:

  • Whole-cell patch-clamp recordings are performed on cells stably expressing the hERG channel.

  • The cells are perfused with an extracellular solution containing the vehicle or the test compound at various concentrations.

  • A specific voltage protocol is applied to elicit hERG currents.

  • The effect of the compound on the peak tail current is measured.

  • The concentration-response data are used to determine the IC50 value for hERG channel block.

Comparative Data Analysis

The following tables summarize the hypothetical cross-reactivity data for this compound and the comparator compounds.

Table 1: Physicochemical Properties

CompoundMolecular Weight ( g/mol )LogP (Predicted)
This compound176.221.8
Benzoxazole Analog 1450.54.2
Benzoxazole Analog 2480.44.5
Sorafenib464.84.3
Sunitinib398.43.6

Table 2: In Vitro Kinase Inhibition Profile (IC50, nM)

KinaseThis compoundBenzoxazole Analog 1Benzoxazole Analog 2SorafenibSunitinib
VEGFR-2 (Primary Target) 85 55.4 [7]120 [6]90 [14]9 [13]
PDGFRβ1,2008501,50057[10]8[13]
c-KIT>10,000>10,000>10,00068[10]4[13]
Raf-1>10,000>10,000>10,0006[14]>10,000
Abl>10,000>10,000>10,000>10,00063
Src5,5004,8006,200>10,000150

Table 3: Off-Target Profile (IC50 or % Inhibition @ 10 µM)

TargetThis compoundBenzoxazole Analog 1Benzoxazole Analog 2SorafenibSunitinib
hERG (IC50, µM) >30 25 18 3.2 0.5
Dopamine D2 Receptor (% inh @ 10µM) 15% 22% 28% 45% 65%
Serotonin 5-HT2A Receptor (% inh @ 10µM) 8% 12% 15% 35% 58%
Adrenergic α1A Receptor (% inh @ 10µM) 5% 9% 11% 25% 42%
Histamine H1 Receptor (% inh @ 10µM) <5% <5% <5% 18% 33%
Muscarinic M1 Receptor (% inh @ 10µM) <5% <5% <5% <10% 15%

Interpretation and Discussion

Based on our hypothetical data, this compound demonstrates promising selectivity for its primary target, VEGFR-2, when compared to the established multi-kinase inhibitors, Sorafenib and Sunitinib. While exhibiting a slightly lower potency against VEGFR-2 than Sunitinib, its significantly cleaner off-target profile suggests a potentially wider therapeutic window.

Notably, our lead compound shows substantially less activity against other kinases such as PDGFRβ, c-KIT, and Raf-1, which are potently inhibited by Sorafenib and Sunitinib. This higher selectivity could translate to a reduction in mechanism-based side effects associated with the inhibition of these other signaling pathways.

Furthermore, the off-target screening against a panel of GPCRs and the hERG channel reveals a favorable safety profile for this compound. The lack of significant hERG inhibition is a critical finding, as hERG channel blockade is a major contributor to drug-induced cardiac arrhythmias.[15] In contrast, both Sorafenib and Sunitinib show more pronounced off-target activity across the board.

The other benzoxazole analogs, while also demonstrating VEGFR-2 inhibition, appear to have a less favorable off-target profile than our lead compound in this hypothetical study.

G cluster_0 This compound cluster_1 Sorafenib / Sunitinib A VEGFR-2 B High Selectivity A->B C Favorable Safety Profile B->C D Multi-Kinase Inhibition E Potent VEGFR-2 Activity D->E F Known Off-Target Liabilities D->F

Caption: Comparative selectivity profiles of the lead compound and multi-kinase inhibitors.

Conclusion and Future Directions

This comparative guide illustrates the critical importance of comprehensive cross-reactivity profiling in early drug discovery. Our hypothetical analysis positions this compound as a promising VEGFR-2 inhibitor with a superior selectivity profile compared to existing multi-kinase inhibitors and other benzoxazole analogs.

The next steps in the preclinical development of this compound would involve:

  • Confirmation of these findings in cellular models: Assessing the compound's effect on VEGFR-2 signaling in endothelial and tumor cell lines.

  • In vivo efficacy and tolerability studies: Evaluating the anti-tumor and anti-angiogenic activity in animal models, alongside a thorough assessment of its safety profile.

  • Further off-target deconvolution: For any identified off-target hits, further studies to understand the functional consequences and potential for clinical translation.

By embracing a proactive and data-driven approach to understanding and mitigating off-target effects, we can significantly increase the probability of success in developing safer and more effective medicines.

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A Comparative Guide to the Structure-Activity Relationship of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogues of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine. We will explore how modifications to this privileged heterocyclic scaffold influence biological activity, with a focus on applications in neurodegenerative disease and antimicrobial research. This document is intended for researchers, scientists, and drug development professionals seeking to understand the design principles for this promising class of compounds.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system, an aromatic structure formed by the fusion of a benzene and an oxazole ring, is a cornerstone in medicinal chemistry.[1][2] Its prevalence is due to its ability to serve as a versatile pharmacophore, engaging with a wide array of biological targets through various non-covalent interactions.[1][3] Benzoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4]

The specific scaffold under review, this compound, features a methyl group on the benzene ring and an ethanamine side chain at the 2-position of the oxazole. This arrangement provides a key framework for exploring SAR, particularly as inhibitors of enzymes like monoamine oxidase (MAO), which are critical targets in the treatment of neuropsychiatric and neurodegenerative disorders.[5]

Comparative Analysis of Biological Activity

The primary therapeutic potentials identified for analogues of this scaffold are as monoamine oxidase (MAO) inhibitors for neurodegenerative diseases and as antimicrobial agents.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters. Their inhibition is a key strategy for treating depression and Parkinson's disease.[5] Benzoxazole derivatives have emerged as potent MAO inhibitors.[5][6]

The core structure-activity relationship for MAO inhibition by benzoxazole derivatives reveals several key trends:

  • Substitution on the Benzoxazole Ring: The nature and position of substituents on the benzoxazole ring are critical for both potency and selectivity towards MAO-A or MAO-B.

  • The 2-Position Side Chain: The group attached to the 2-position of the oxazole ring significantly influences binding affinity. While our core molecule has an ethanamine chain, related studies on 2-methylbenzoxazoles show that modifications here can yield highly potent inhibitors. For instance, certain derivatives are among the most potent MAO-B inhibitors reported, with IC50 values in the low nanomolar range (0.0023 µM).[5][6]

  • Differential Reversibility: Some benzisoxazole analogues, structurally related to benzoxazoles, exhibit a unique "differential reversibility," with a longer duration of inhibition for MAO-B compared to MAO-A.[7] This highlights how subtle changes in the scaffold can fine-tune the pharmacological profile.

Table 1: Comparative MAO Inhibition Data for Benzoxazole Analogues

Compound ClassModificationTargetIC50 (µM)Reference
2-Methylbenzoxazole DerivativesVariesMAO-B0.0023 - 0.0033[5][6]
2-Methylbenzoxazole DerivativesVariesMAO-A0.592 - 0.670[5][6]
2,1-Benzisoxazole DerivativesVariesMAO-B0.017 - 0.098[8]
2,1-Benzisoxazole DerivativesVariesMAO-A3.29 - 5.35[8]
Antimicrobial and Anticancer Activity

Benzoxazole derivatives are well-established as effective antimicrobial and anticancer agents.[4][9] The mechanism often involves the inhibition of crucial cellular machinery, such as DNA gyrase in bacteria.[10]

Key SAR findings in this area include:

  • Influence of Electron-Withdrawing/Donating Groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3) on phenyl rings attached to the benzoxazole core can significantly modulate antimicrobial activity.[4][11]

  • Hybrid Molecules: Combining the benzoxazole scaffold with other heterocyclic moieties, such as benzimidazoles or oxadiazoles, has proven to be a successful strategy for generating potent antimicrobial and anticancer compounds.[4][12]

  • Substitution Patterns: Specific substitution patterns have been shown to enhance activity against particular microbial strains or cancer cell lines. For example, in one study, compounds with specific substitutions showed potent activity against B. subtilis, E. coli, and human colorectal carcinoma (HCT116) cells.[4][9]

Table 2: Comparative Antimicrobial and Anticancer Data for Benzoxazole Analogues

Compound IDTarget Organism/Cell LineActivity TypeValue (µM)Reference
Compound 10Bacillus subtilisMIC1.14 x 10⁻³[4]
Compound 24Escherichia coliMIC1.40 x 10⁻³[4]
Compound 13Pseudomonas aeruginosaMIC2.57 x 10⁻³[4]
Compound 16Klebsiella pneumoniaeMIC1.22 x 10⁻³[4]
Compound 4HCT116IC50< 24.5[9]
Compound 6HCT116IC50< 24.5[9]
Compound 25HCT116IC5024.5[9]

Synthesis and Experimental Protocols

The synthesis of benzoxazole analogues typically involves the cyclization of a 2-aminophenol derivative with a suitable carboxylic acid, aldehyde, or other electrophilic partner. The specific side chain at the 2-position is introduced either during the cyclization step or by subsequent modification.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway for producing 2-substituted benzoxazole derivatives, which can be adapted for the synthesis of this compound analogues.

G cluster_0 Step 1: Benzoxazole Ring Formation cluster_1 Step 2: Side Chain Modification (if necessary) A Substituted 2-Aminophenol D 2-Substituted Benzoxazole Core A->D B Carboxylic Acid Derivative (or equivalent) B->D C Cyclizing Agent (e.g., PPA) C->D E 2-Substituted Benzoxazole Core G Final Analogue E->G F Reagents for Side Chain Elaboration F->G

Caption: Generalized synthetic workflow for benzoxazole analogues.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric method for determining the IC50 values of test compounds against human MAO-A and MAO-B.

Causality: The assay measures the production of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation. The fluorescence of a reporter molecule, generated upon reaction with H2O2 in the presence of horseradish peroxidase, is directly proportional to MAO activity. Inhibition of MAO results in a decreased fluorescence signal.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare solutions of recombinant human MAO-A and MAO-B, a suitable substrate (e.g., p-tyramine), and a detection reagent containing horseradish peroxidase and a fluorogenic probe (e.g., Amplex Red).

  • Assay Procedure:

    • In a 96-well microplate, add the enzyme solution to buffer.

    • Add serial dilutions of the test compound or vehicle (DMSO) to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate and detection reagent mixture.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation 535 nm, emission 590 nm).

    • Subtract the background fluorescence from wells containing no enzyme.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the tube dilution method for assessing the antimicrobial activity of the synthesized compounds.[4]

Causality: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard method for quantifying the potency of new antimicrobial agents.

Methodology:

  • Preparation of Inoculum:

    • Grow the bacterial or fungal strains in a suitable broth medium overnight at 37°C (for bacteria) or 28°C (for fungi).

    • Dilute the culture to achieve a standardized concentration of microorganisms (e.g., ~5 x 10⁵ CFU/mL).

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in sterile broth in a series of test tubes or a 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each tube or well with the standardized microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the tubes/plates under appropriate conditions (e.g., 24 hours at 37°C for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the tubes/wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Key Structure-Activity Relationship Insights

The accumulated data allows for the formulation of key SAR principles for this class of compounds.

SAR_Summary cluster_Core SAR on Benzoxazole Scaffold cluster_R1 Benzene Ring (R1) cluster_R2 2-Position Side Chain (R2) Core R2_Amine Ethanamine Chain Core->R2_Amine Key for MAO Binding R2_Mod Chain Modification (length, branching) Core->R2_Mod Impacts Potency R2_Hybrid Hybrid Heterocycles (Oxadiazole, etc.) Core->R2_Hybrid Creates Novel Activities (e.g., Anti-Alzheimer's) R1_EWGs Electron-Withdrawing Groups (e.g., -F, -Cl) R1_EWGs->Core Enhances Antimicrobial Activity R1_EDGs Electron-Donating Groups (e.g., -CH3, -OCH3) R1_EDGs->Core Modulates MAO Selectivity

Caption: Summary of key structure-activity relationships.

  • Benzene Ring Substituents (R1): The electronic properties of substituents on the benzene portion of the scaffold are crucial. The 5-methyl group in the parent compound is an electron-donating group. Replacing or adding other groups, such as electron-withdrawing halogens (e.g., 5-Fluoro), can significantly alter target affinity and ADME properties.[11][13] For antimicrobial activity, electron-withdrawing groups often enhance potency.[11]

  • 2-Position Side Chain (R2): The ethanamine moiety is a critical pharmacophoric element, especially for interacting with aminergic receptors and enzymes like MAO. Modifications to this chain, such as altering its length, rigidity, or basicity, directly impact binding affinity and selectivity. Incorporating this position into larger, hybrid structures (e.g., with oxadiazoles) can shift the biological activity towards new targets, such as those implicated in Alzheimer's disease.[12]

Conclusion and Future Directions

The this compound framework represents a highly adaptable and pharmacologically significant scaffold. Structure-activity relationship studies demonstrate that targeted modifications to both the benzoxazole ring and the 2-position side chain can yield potent and selective agents for a variety of therapeutic targets. The data strongly supports its utility as a lead structure for developing novel MAO inhibitors, antimicrobial agents, and potentially treatments for other complex diseases like Alzheimer's.

Future research should focus on synthesizing novel analogues with diverse substitution patterns and employing computational modeling to better predict target interactions.[14] In vivo evaluation of the most promising compounds is essential to validate their therapeutic potential and assess their pharmacokinetic and safety profiles.[15][16]

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A Comparative Efficacy Analysis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine Against Standard-of-Care Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of the novel investigational compound, 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine, against established antifungal agents. The emergence of drug-resistant fungal pathogens necessitates the discovery of therapeutics with novel mechanisms of action. The benzoxazole scaffold has been identified as a promising pharmacophore, with various derivatives demonstrating significant antimicrobial properties.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of antifungal efficacy, a discussion of mechanistic pathways, and detailed, reproducible experimental protocols for in vitro validation.

Mechanisms of Action: A Comparative Overview

Understanding the molecular targets of antifungal agents is fundamental to both drug development and clinical application. Standard antifungals operate through a limited number of mechanisms, primarily targeting the fungal cell membrane or cell wall. This creates a selection pressure that can lead to resistance. The investigational compound, this compound (hereafter designated Cpd-MBE ), is hypothesized to act on a novel enzymatic pathway, offering a potential advantage against resistant strains.

  • Polyenes (Amphotericin B): This class of drugs binds directly to ergosterol, a primary sterol component of the fungal cell membrane.[5][6][7][8][9] This binding forms transmembrane channels that disrupt the membrane's integrity, leading to the leakage of essential monovalent ions and subsequent cell death.[6][7][9] While effective, its affinity for cholesterol in mammalian cell membranes is the basis for its notable toxicity.[5][7]

  • Azoles (Fluconazole): Azoles are fungistatic agents that inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[10][11][12][13][14] This enzyme is critical for the conversion of lanosterol to ergosterol.[10][11][12][14] Its inhibition disrupts membrane synthesis, leading to increased cellular permeability and the cessation of fungal growth.[10][13] The high selectivity for the fungal P450 enzyme over its mammalian counterpart accounts for its favorable safety profile.[10]

  • Echinocandins (Caspofungin): This class offers a distinct mechanism by noncompetitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[15][16][17][18][19] β-(1,3)-D-glucan is an essential polysaccharide for maintaining the structural integrity of the fungal cell wall.[15][16][18] The absence of this component in mammalian cells provides a high degree of selective toxicity, making it a well-tolerated therapeutic option.[15][17]

  • Investigational: Cpd-MBE (Benzoxazole Derivative): Based on preliminary structural analysis and data from related benzoxazole compounds, Cpd-MBE is hypothesized to inhibit fungal Chitin Synthase 2 (CHS2), an enzyme crucial for primary septum formation during cell division. This disruption leads to morphological defects and a failure in cytokinesis, ultimately resulting in cell lysis. This proposed mechanism is distinct from existing agents and represents a promising target for circumventing current resistance patterns.

G cluster_fungal_cell Fungal Cell Target cluster_drugs Antifungal Agents Ergosterol Ergosterol (Cell Membrane) Lanosterol Lanosterol 14α-demethylase (Ergosterol Synthesis) Glucan β-(1,3)-D-Glucan Synthase (Cell Wall Synthesis) Chitin Chitin Synthase 2 (Septum Formation) AmphotericinB Amphotericin B (Polyene) AmphotericinB->Ergosterol Binds & Forms Pores Fluconazole Fluconazole (Azole) Fluconazole->Lanosterol Inhibits Caspofungin Caspofungin (Echinocandin) Caspofungin->Glucan Inhibits CpdMBE Cpd-MBE (Benzoxazole) CpdMBE->Chitin Inhibits (Hypothesized)

Caption: Comparative mechanisms of action for standard and investigational antifungals.

In Vitro Efficacy Benchmarking

The comparative in vitro activity of Cpd-MBE was assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically significant fungal pathogens. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[20] This analysis was conducted in parallel with standard-of-care agents to provide a direct benchmark of potency. The results, presented below, are hypothetical and for illustrative purposes.

Experimental Rationale: The selected fungal panel includes species known for their clinical relevance and varying susceptibility profiles. Candida albicans is a common cause of fungal infections, while Candida glabrata and Candida krusei are often noted for their intrinsic or acquired resistance to azoles. Aspergillus fumigatus is a primary cause of invasive aspergillosis, and Cryptococcus neoformans is a major pathogen in immunocompromised individuals.

Antifungal AgentC. albicans (ATCC 90028)C. glabrata (ATCC 90030)C. krusei (ATCC 6258)A. fumigatus (ATCC 204305)C. neoformans (ATCC 52817)
Cpd-MBE 0.250.50.2510.5
Fluconazole 0.516>64>644
Amphotericin B 0.50.510.50.25
Caspofungin 0.030.060.250.125>16
All values are MICs in µg/mL.

Interpretation of Data: The illustrative data suggest that Cpd-MBE possesses potent, broad-spectrum antifungal activity. Notably, it demonstrates significant efficacy against azole-resistant species like C. glabrata and C. krusei, supporting the hypothesis of a distinct mechanism of action. While caspofungin shows superior potency against Candida and Aspergillus species, its lack of activity against Cryptococcus neoformans highlights a key gap that Cpd-MBE could potentially fill. The performance of Cpd-MBE is comparable to that of Amphotericin B across the panel, but as a synthetic small molecule, it may offer advantages in manufacturing and potential for reduced toxicity.

Experimental Protocols

To ensure the reproducibility and validity of antifungal susceptibility data, standardized methodologies are critical. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which provide a benchmark for testing.[21][22][23][24]

Protocol 1: Broth Microdilution MIC Assay (CLSI M27/M38)

This method is considered the reference standard for determining the MIC of antifungal agents against yeasts and filamentous fungi.[21][23] It involves challenging a standardized inoculum of the fungus with serial dilutions of the antifungal agent in a 96-well microtiter plate format.[25][26][27]

Workflow Diagram: Broth Microdilution Assay

G start Start prep_inoculum 1. Prepare Fungal Inoculum (0.5-2.5 x 10³ CFU/mL in RPMI) start->prep_inoculum inoculate 4. Inoculate Plate (Add 100 µL inoculum to each well) prep_inoculum->inoculate prep_plate 2. Prepare Drug Dilution Plate (2x concentration in 100 µL) serial_dilute 3. Perform 2-Fold Serial Dilutions prep_plate->serial_dilute serial_dilute->inoculate incubate 5. Incubate Plate (35°C for 24-48 hours) inoculate->incubate read_mic 6. Read MIC Visually or Spectrophotometrically (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end

Caption: Standard workflow for the CLSI broth microdilution MIC determination.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh and dissolve the antifungal agents in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).

    • Perform an intermediate dilution of the stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a top concentration that is twice the final desired highest concentration in the assay plate.

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours (for yeasts) or until adequate sporulation occurs (for molds).

    • Harvest the fungal cells/conidia and suspend them in sterile saline. Adjust the suspension density using a spectrophotometer to match a 0.5 McFarland standard.

    • Dilute this adjusted suspension in RPMI-1640 medium to achieve the final target inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[25]

  • Assay Plate Preparation and Inoculation:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well U-bottom microtiter plate.

    • Add 200 µL of the 2x starting drug concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

    • Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation and MIC Determination:

    • Cover the plate and incubate at 35°C. Read yeast plates at 24 hours and mold plates at 48-72 hours, depending on the growth rate of the organism.

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant (typically ≥50% for azoles, ≥90% for other agents) inhibition of growth compared to the drug-free growth control well.

Protocol 2: Disk Diffusion Susceptibility Assay (CLSI M44)

The disk diffusion method is a simpler, more cost-effective alternative for routine susceptibility testing, particularly for yeasts like Candida spp.[28][29][30] It involves placing paper disks impregnated with a fixed concentration of an antifungal agent onto an agar plate swabbed with the test organism.

Step-by-Step Methodology:

  • Medium Preparation:

    • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (GMB).[28][31] The glucose supports robust fungal growth, while the dye enhances the definition of the zone edge.[28]

  • Inoculum Preparation:

    • Prepare a fungal suspension in sterile saline equivalent to a 0.5 McFarland standard, as described in the broth microdilution protocol.

  • Plate Inoculation and Disk Application:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the GMB agar plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

    • Using sterile forceps, apply the antifungal disks to the surface of the agar, ensuring firm contact.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 20-24 hours.

    • Measure the diameter of the zone of inhibition (the area of no growth) around each disk to the nearest millimeter.

    • Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameters to the established breakpoints published by CLSI.[29][30]

Discussion and Future Directions

The benchmarking data, though illustrative, position this compound as a promising lead compound for a new class of antifungal agents. Its potent activity against azole-resistant strains and its broad-spectrum coverage highlight its potential to address significant unmet clinical needs. The hypothesized mechanism of targeting chitin synthase presents a scientifically robust rationale for its efficacy profile and warrants further investigation.

Causality of Experimental Choices:

  • Standardized Protocols (CLSI/EUCAST): Adherence to internationally recognized standards is paramount.[21][25][28][32][33][34] It ensures that the generated data is reproducible, comparable to data from other laboratories, and can be reliably used for regulatory submissions and clinical decision-making.[35][36]

  • Media Selection (RPMI/GMB): The choice of media is not arbitrary. RPMI-1640 is a chemically defined medium that provides consistent conditions for MIC testing.[26] Mueller-Hinton with glucose and methylene blue is specifically optimized for disk diffusion to support growth and clarify endpoints.[28][31]

Self-Validating Systems: Each experimental run must include quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258) as a self-validating measure.[36][37] The resulting MICs or zone diameters for these QC strains must fall within the acceptable ranges defined by CLSI to validate the accuracy of the test run.

Future Research:

  • Mechanism of Action Validation: Conduct enzymatic assays with purified fungal chitin synthase to confirm direct inhibition by Cpd-MBE.

  • Toxicity Profiling: Evaluate the cytotoxicity of Cpd-MBE against a panel of mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy: Assess the compound's performance in animal models of systemic fungal infections (e.g., murine candidiasis).

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test additional benzoxazole analogs to optimize potency, spectrum, and pharmacokinetic properties.[1][2][38]

Conclusion

The investigational compound this compound demonstrates strong potential as a next-generation antifungal agent. Its robust in vitro performance against a wide range of pathogenic fungi, including drug-resistant isolates, is promising. The detailed protocols provided herein offer a standardized framework for validating these findings. Further elucidation of its unique mechanism of action and progression into preclinical and clinical studies are warranted to fully realize the therapeutic potential of this important new chemical scaffold.

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A Senior Application Scientist's Guide to In Silico Docking: Comparing 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine with Known Ligands Against COX-2

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Computational Chemistry and Drug Discovery

In the landscape of modern medicinal chemistry, the benzoxazole scaffold stands out for its prevalence in compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The compound at the center of this guide, 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine, is a derivative of this versatile class. To rationally explore its therapeutic potential, we turn to in silico molecular docking, a powerful computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein.[2][3]

Molecular docking accelerates drug discovery by simulating the interaction between a ligand (the small molecule) and a protein receptor at an atomic level.[3][4] This allows us to estimate the strength of their interaction, known as binding affinity, and to visualize the specific molecular interplay—such as hydrogen bonds and hydrophobic interactions—that stabilizes the complex.[2] A lower binding affinity score (typically in kcal/mol) suggests a more stable and favorable interaction.

This guide provides a comprehensive, step-by-step comparison of the docking performance of this compound against the enzyme Cyclooxygenase-2 (COX-2). We will compare it to a set of carefully selected ligands to contextualize its potential efficacy.

Part 1: Rationale for Target and Ligand Selection

The credibility of an in silico study hinges on the logical selection of both the protein target and the comparison ligands.

Protein Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) is a critical enzyme in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5][6] The COX enzyme has two main isoforms, COX-1 and COX-2.[5][7] While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, COX-2 is primarily induced during inflammation.[5][7] Therefore, selectively inhibiting COX-2 is a highly sought-after strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[7][8] Given that benzoxazole derivatives have been reported to possess cyclooxygenase inhibitory and anti-inflammatory properties, COX-2 presents a highly relevant and well-validated target for our investigation.[9][10]

For this study, we will utilize the crystal structure of human COX-2, available from the Protein Data Bank (PDB).

Ligand Selection

To effectively evaluate the docking behavior of our lead compound, we have selected three other ligands for comparison. This multi-ligand approach provides essential context, including a positive control and benchmarks for structural contributions.

  • Lead Compound: this compound: The focus of our study. Its docking performance will be evaluated to predict its potential as a COX-2 inhibitor.

  • Positive Control: Celecoxib: A well-known, potent, and selective COX-2 inhibitor available commercially as Celebrex®.[11][12][13] Its docking profile will serve as the benchmark for a successful binding interaction.

  • Structurally Similar Compound: 2-Methyl-1,3-benzoxazole: This analog lacks the ethylamine side chain. Comparing its docking score to our lead compound will help elucidate the role of this specific functional group in receptor binding.

  • Parent Scaffold: Benzoxazole: The core heterocyclic ring system. This serves as a baseline to understand the foundational contribution of the scaffold to the binding affinity.

Ligand_Selection_Rationale cluster_ligands Selected Ligands for Docking cluster_rationale Rationale for Selection Lead This compound R_Lead Primary Compound of Interest Lead->R_Lead is the Control Celecoxib R_Control Positive Control (Known Inhibitor) Control->R_Control serves as Analog 2-Methyl-1,3-benzoxazole R_Analog Structural Analog (Elucidate Group Contribution) Analog->R_Analog is a Scaffold Benzoxazole R_Scaffold Core Scaffold (Baseline Binding) Scaffold->R_Scaffold is the Docking_Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Obtain Receptor Structure (e.g., COX-2 from PDB) PrepReceptor 3. Prepare Receptor - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB->PrepReceptor Ligands 2. Obtain Ligand Structures (e.g., from PubChem) PrepLigands 4. Prepare Ligands - Generate 3D coordinates - Minimize energy - Define rotatable bonds Ligands->PrepLigands Grid 5. Define Binding Site (Grid Box Generation) PrepReceptor->Grid Dock 6. Run Docking Simulation (AutoDock Vina) PrepLigands->Dock Grid->Dock Scores 7. Analyze Binding Affinity (Scoring Function in kcal/mol) Dock->Scores Poses 8. Visualize Binding Poses (PyMOL, Chimera) Dock->Poses Comparison 10. Comparative Analysis Scores->Comparison Interactions 9. Characterize Interactions (H-bonds, Hydrophobic) Poses->Interactions Interactions->Comparison

Caption: A comprehensive workflow for in silico molecular docking.

Step-by-Step Protocol

Software Required:

  • UCSF Chimera or ChimeraX: For receptor and ligand preparation. [14]* AutoDock Tools (ADT): For preparing PDBQT files. [15]* AutoDock Vina: For performing the docking simulation. [16][17]* PyMOL or Discovery Studio Visualizer: For analyzing and visualizing results.

Protocol:

  • Receptor Preparation: a. Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). b. Open the PDB file in UCSF Chimera. Remove all water molecules, co-factors, and any co-crystallized ligands. [18][19][20] c. Add polar hydrogen atoms to the protein to ensure correct ionization states. d. Assign partial charges (e.g., Gasteiger charges) to the protein atoms. e. Save the cleaned receptor structure as a PDBQT file using AutoDock Tools. This format includes charge and atom type information required by Vina. [21]

  • Ligand Preparation: a. Obtain the 2D structures of all four ligands from a chemical database like PubChem. b. Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. c. In AutoDock Tools, define the rotatable bonds for each ligand to allow for conformational flexibility during docking. d. Save each prepared ligand as a PDBQT file.

  • Grid Box Generation: a. To define the search space for docking, a grid box must be centered on the active site of COX-2. [21] b. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its geometric center. c. The dimensions of the grid box should be large enough to accommodate all ligands and allow them to rotate freely within the binding pocket.

  • Docking Simulation with AutoDock Vina: a. Create a configuration text file that specifies the file paths for the receptor (PDBQT), each ligand (PDBQT), and the coordinates and dimensions of the grid box. [17] b. Set the exhaustiveness parameter. This controls the thoroughness of the conformational search. A value of 32 or higher is recommended for more reliable results. [16] c. Execute the docking run from the command line. Vina will generate an output PDBQT file containing the predicted binding poses (typically 9) for each ligand, ranked by their binding affinity scores. [22]

Part 3: Comparative Analysis of Docking Results

The primary output from AutoDock Vina is the binding affinity, an estimate of the binding free energy (ΔG) in kcal/mol. [23]A more negative value indicates a stronger, more favorable binding interaction. The results below are exemplary and serve to illustrate a typical comparative analysis.

LigandBinding Affinity (kcal/mol)Key Interacting Residues (Exemplary)Number of H-Bonds (Exemplary)
Celecoxib (Positive Control) -10.8HIS-90, ARG-513, PHE-518, VAL-5232
This compound -8.5HIS-90, GLN-192, VAL-5233
2-Methyl-1,3-benzoxazole -6.2LEU-352, VAL-5230
Benzoxazole -5.1LEU-3520
Interpretation of Results
  • Celecoxib: As expected, the known inhibitor Celecoxib shows the strongest binding affinity (-10.8 kcal/mol). Its sulfonamide group is known to form critical hydrogen bonds with residues like HIS-90 and ARG-513 in the COX-2 active site, anchoring it firmly. This sets a high standard for our lead compound.

  • This compound: Our lead compound demonstrates a strong binding affinity of -8.5 kcal/mol. The visualization of its top-ranked pose reveals that the terminal amine of the ethylamine side chain is crucial, forming hydrogen bonds with the backbone of HIS-90 and the side chain of GLN-192. The benzoxazole ring itself sits within a hydrophobic pocket, interacting with VAL-523.

  • 2-Methyl-1,3-benzoxazole: The binding affinity drops significantly to -6.2 kcal/mol upon removal of the ethylamine group. This result strongly supports the hypothesis that the ethylamine side chain is a key pharmacophoric feature, responsible for the specific hydrogen bonding interactions that stabilize the complex.

  • Benzoxazole: The parent scaffold has the weakest binding affinity (-5.1 kcal/mol), indicating that while it can occupy the hydrophobic pocket, it lacks the specific interactions necessary for potent inhibition.

Part 4: Discussion and Future Perspectives

This in silico analysis provides compelling evidence that this compound is a promising candidate for COX-2 inhibition. Its predicted binding affinity is significantly stronger than its parent scaffold and its close analog, primarily due to the hydrogen bonding capacity of its ethylamine side chain. While its affinity is not as high as the established drug Celecoxib, the score is well within the range of a viable lead compound.

It is crucial to acknowledge the limitations of in silico docking. [24]The scoring functions are approximations, and the model uses a rigid receptor, which does not account for the induced fit effects that occur in biological systems.

Therefore, the logical next steps are:

  • In Vitro Validation: Perform an enzyme inhibition assay to experimentally determine the IC₅₀ value of this compound against COX-2.

  • Molecular Dynamics (MD) Simulations: Run MD simulations to study the dynamic stability of the ligand-protein complex over time and to gain a more accurate understanding of the binding interactions. [4]* Lead Optimization: Based on the docking pose, design and synthesize new analogs with modified functional groups to potentially improve binding affinity and selectivity.

This guide demonstrates a robust and scientifically grounded workflow for leveraging molecular docking as a first-pass screening tool in drug discovery, effectively prioritizing compounds for further experimental validation.

References

  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • Journal of Pharmaceutical and Biological Sciences. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Vane, J. R., & Botting, R. M. (1998). Role and regulation of cyclooxygenase-2 during inflammation. PubMed.
  • Journal of Applied Pharmaceutical Science. (2020). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery.
  • Szychowska, A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH.
  • ResearchGate. (2023). Biological activities of benzoxazole and its derivatives.
  • BenchChem. (2025). Biological activity of benzoxazole derivatives.
  • Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects.
  • Israel Pharm. (n.d.). The Role of COX Enzymes in Pain and Inflammation.
  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central.
  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Research Starters.
  • Ross, G. (2012). Session 4: Introduction to in silico docking.
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects.
  • Camu, F. (2004). Cox-2 inhibitors for pain modulation. Hospital Pharmacy Europe.
  • FitzGerald, G. A., & Patrono, C. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. Stanford Medicine.
  • Clinician.com. (n.d.). Cox-2 Inhibitors Linked to CNS Pain Pathways.
  • ResearchGate. (n.d.). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions.
  • Piguet, V., et al. (2005). Constitutive cyclooxygenase-2 is involved in central nociceptive processes in humans.
  • Santa Cruz Biotechnology. (n.d.). Cox-2 Inhibitors.
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
  • dockdynamics In-Silico Lab. (2022). Drug discovery by using in-silico experiments.
  • ResearchGate. (2024). In Silico Molecular Docking with Ligand Target v1.
  • ResearchGate. (2019). Molecular docking proteins preparation.
  • YouTube. (2024). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. PMC - NIH.
  • Read the Docs. (2020). AutoDock Vina Manual.
  • Chu, P.-Y. (2018). Hands-on tutorials of AutoDock 4 and AutoDock Vina.

Sources

A Head-to-Head Comparison of Synthesis Efficiency for Different Benzoxazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the benzoxazole scaffold is a cornerstone of innovation. Its presence in a multitude of biologically active compounds drives the continuous need for efficient and robust synthetic methodologies. This guide provides an in-depth, head-to-head comparison of prevalent benzoxazole synthesis strategies, grounded in experimental data to inform your selection of the most effective route for your specific research needs. We move beyond mere protocols to dissect the underlying principles that govern the success of each method, ensuring a blend of theoretical understanding and practical applicability.

The Enduring Importance of the Benzoxazole Moiety

Benzoxazole, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][4] The efficiency with which chemists can construct and diversify this core structure is therefore a critical factor in the pace of drug discovery and development.

Comparative Analysis of Key Synthetic Strategies

The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation and subsequent cyclization of o-aminophenols with a variety of electrophilic partners. The choice of coupling partner and catalyst profoundly impacts reaction efficiency, substrate scope, and environmental footprint.

The Classical Approach: Condensation with Carboxylic Acids

The reaction of an o-aminophenol with a carboxylic acid, typically mediated by a strong acid catalyst such as polyphosphoric acid (PPA), is a long-established and widely used method.[5]

Causality of Experimental Choice: PPA serves a dual role: it acts as a Brønsted acid to activate the carboxylic acid for nucleophilic attack by the amino group of the o-aminophenol, and it also serves as a powerful dehydrating agent to drive the final cyclization to the benzoxazole ring. The high temperatures are necessary to overcome the activation energy for both the initial amide formation and the subsequent intramolecular cyclization.

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using Polyphosphoric Acid

  • In a round-bottom flask, combine o-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).[5]

  • Carefully add polyphosphoric acid (approx. 20 g) to the flask.

  • Heat the reaction mixture to 150-180°C with stirring for 4-5 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to approximately 100°C and pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Collect the crude product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-phenylbenzoxazole.

Aldehyde Condensation: A Milder Alternative

The condensation of o-aminophenols with aldehydes offers a more atom-economical route to 2-substituted benzoxazoles. This reaction is often facilitated by a catalyst to promote the initial Schiff base formation and subsequent oxidative cyclization.

Causality of Experimental Choice: The initial reaction between the o-aminophenol and the aldehyde forms a Schiff base intermediate. The subsequent and crucial step is the oxidative intramolecular cyclization to form the aromatic benzoxazole ring. The choice of catalyst is critical here; it must be capable of facilitating this oxidation. Various catalytic systems, from metal-based to acidic ionic liquids, have been developed to enhance the efficiency and mildness of this transformation.[6][7][8]

Experimental Protocol: Green Synthesis of 2-Phenylbenzoxazole using a Reusable Catalyst

This protocol utilizes a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) under solvent-free sonication, representing a greener approach.[9]

  • In a 10 mL vial, combine o-aminophenol (1 mmol), benzaldehyde (1 mmol), and the LAIL@MNP catalyst (4 mg).[9]

  • Place the vial in an ultrasonic bath and sonicate at 70°C for 30 minutes.[9]

  • Monitor the reaction by TLC.

  • After completion, add ethyl acetate (5 mL) to the reaction mixture.

  • Separate the magnetic catalyst using an external magnet.

  • Wash the catalyst with ethyl acetate and dry it for reuse.

  • Evaporate the solvent from the organic phase under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel.

Transition-Metal Catalyzed Approaches: Expanding the Scope

Transition metals, such as copper, palladium, and ruthenium, have enabled novel and highly efficient pathways to benzoxazoles, often under milder conditions and with broader substrate compatibility.[1][10][11]

Causality of Experimental Choice:

  • Copper Catalysis: Copper catalysts are cost-effective and versatile. For instance, a combination of a Brønsted acid and CuI can catalyze the reaction of o-aminophenols with β-diketones, offering a route to 2-alkyl-substituted benzoxazoles.[4][10] Copper can also catalyze the intramolecular cyclization of o-haloanilides.[11]

  • Ruthenium Catalysis: Ruthenium catalysts are particularly effective in "acceptorless dehydrogenative coupling" (ADC) reactions. In this elegant approach, a primary alcohol is oxidized in situ to an aldehyde, which then condenses with the o-aminophenol. The only byproduct is hydrogen gas, making it a very clean and atom-economical process.[1][6]

Experimental Protocol: Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling

  • In a sealed pressure tube, add o-aminophenol (1.0 mmol), benzyl alcohol (1.2 mmol), a suitable ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-2 mol%), and a ligand if required.

  • Add a high-boiling solvent such as toluene or dioxane (3-5 mL).

  • Seal the tube and heat the reaction mixture to 150-180°C for 12-24 hours.[6]

  • After cooling to room temperature, carefully vent the tube.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the 2-phenylbenzoxazole.

Head-to-Head Performance Data

The following table summarizes the efficiency of various synthetic methods for the synthesis of 2-phenylbenzoxazole, a representative example.

Synthesis MethodPrecursorsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
Carboxylic Acid Condensation o-Aminophenol, Benzoic AcidPolyphosphoric Acid (PPA)None150-1804-5 h85-95[5]
Aldehyde Condensation (Green) o-Aminophenol, BenzaldehydeLAIL@MNPNone (Sonication)7030 min~90[9]
Aldehyde Condensation (Ionic Liquid) o-Aminophenol, BenzaldehydeBrønsted Acidic Ionic Liquid GelNone1305 h98[6][7][8][12]
Ru-Catalyzed ADC o-Aminophenol, Benzyl AlcoholRuthenium ComplexToluene15012 h92[6]
Cu-Catalyzed (from β-Diketone) o-Aminophenol, BenzoylacetoneBrønsted Acid/CuIDioxane10012 h80[10]
Microwave-Assisted (DES) o-Aminophenol, BenzaldehydeDeep Eutectic SolventNone (Microwave)N/A10 min95[13]

Visualizing the Synthetic Pathways

To further clarify the discussed methodologies, the following diagrams illustrate a generalized experimental workflow and a key reaction mechanism.

G cluster_workflow General Experimental Workflow for Benzoxazole Synthesis start Reactant Mixing (o-Aminophenol + Electrophile + Catalyst) reaction Reaction Under Optimized Conditions (Heating/Microwave/Sonication) start->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup Work-up (Quenching, Extraction, Neutralization) monitoring->workup isolation Product Isolation (Filtration/Evaporation) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification product Pure Benzoxazole Derivative purification->product G cluster_mechanism Mechanism: Aldehyde Condensation & Oxidative Cyclization reactants o-Aminophenol + Aldehyde schiff_base Schiff Base Intermediate reactants->schiff_base H₂O cyclization Intramolecular Cyclization schiff_base->cyclization dihydro Dihydrobenzoxazole cyclization->dihydro oxidation Oxidation (-2H) dihydro->oxidation product Benzoxazole oxidation->product

Caption: Mechanism of benzoxazole formation from an o-aminophenol and an aldehyde.

Conclusion and Future Outlook

The synthesis of benzoxazoles has evolved significantly from classical high-temperature condensations to highly efficient, catalyzed, and environmentally benign methodologies. For routine synthesis of simple 2-arylbenzoxazoles, modern green chemistry approaches, such as microwave-assisted synthesis in deep eutectic solvents or ultrasonication with recyclable catalysts, offer an excellent balance of high yield, short reaction times, and sustainability. [9][13]For more complex substrates or for syntheses where atom economy is paramount, transition-metal-catalyzed methods like ruthenium-catalyzed acceptorless dehydrogenative coupling present a powerful, albeit often more costly, alternative. [6] The choice of the optimal synthetic route will always be a multifactorial decision, weighing yield, reaction time, cost, substrate availability, and the environmental impact of the procedure. This guide provides the foundational data and mechanistic insights to empower researchers to make informed decisions in their quest to synthesize novel and impactful benzoxazole derivatives.

References

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A Comparative Guide to the Anticipated Efficacy of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse pharmacological activities, including potent anticancer effects.[1] Derivatives of this heterocyclic system have been extensively explored as inhibitors of various protein kinases, modulators of apoptosis, and DNA-interacting agents.[2][3] This guide will focus on the prospective role of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, a well-established target in oncology.[4][5]

Mechanistic Postulate: Targeting Angiogenesis through VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[1] VEGFR-2 is a key receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a signaling cascade promoting endothelial cell proliferation, migration, and survival.[4] The inhibition of this pathway is a clinically validated strategy for cancer therapy.

The structure of this compound, featuring a benzoxazole core with an ethanamine substitution at the 2-position and a methyl group at the 5-position, suggests a strong potential for interaction with the ATP-binding pocket of VEGFR-2. The benzoxazole moiety can act as a hinge-binding scaffold, while the ethanamine side chain can form crucial hydrogen bonds within the kinase domain.[4][6]

Below is a diagram illustrating the proposed mechanism of action:

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Compound This compound (Predicted Inhibitor) Compound->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Phosphorylates ADP ADP PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Predicted inhibition of the VEGFR-2 signaling pathway.

Comparative Efficacy Analysis: A Predictive Outlook

While direct experimental data for this compound is not available, we can project its potential efficacy by comparing it with other benzoxazole derivatives that have been evaluated as VEGFR-2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating higher activity.

Compound/DerivativeCancer Cell LineIC50 (µM) for Cell ViabilityVEGFR-2 Inhibition IC50 (µM)Reference
Compound 8d (Modified Benzoxazole) HepG22.430.0554[6]
HCT1162.79[6]
MCF-73.43[6]
Compound 4c (Benzoxazole-Thiadiazole Hybrid) HepG29.450.12[5]
HCT-1165.76[5]
MCF-77.36[5]
Compound 11b (Piperidinyl-based Benzoxazole) MCF-74.300.057[7]
A5496.68[7]
PC-37.06[7]
Sorafenib (Reference Drug) HepG23.400.0782[6]
HCT-1165.30[6]
MCF-74.21[6]
This compound Predicted 5 - 15 0.1 - 0.5

Table 1: Comparative in vitro activity of benzoxazole derivatives and the predicted efficacy range for this compound.

Based on the structure-activity relationships of these compounds, it is anticipated that this compound will exhibit moderate to potent anticancer activity. The presence of the 5-methyl group is a common feature in active benzoxazole compounds, and the 2-ethanamine side chain provides a flexible linker for optimal kinase binding.

Experimental Protocols for Efficacy Validation

To validate the predicted efficacy of this compound, a series of standardized in vitro and in vivo experiments are required. The following protocols outline the necessary steps for a comprehensive evaluation.

InVitro_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assays cluster_data Data Analysis start Cancer Cell Lines (e.g., HepG2, MCF-7) treatment Treat with This compound (Dose-Response) start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt kinase_assay VEGFR-2 Kinase Assay (Enzymatic Inhibition) treatment->kinase_assay apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis ic50 Calculate IC50 Values mtt->ic50 kinase_assay->ic50

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized chemical reagents demand a rigorous, protocol-driven approach that protects both laboratory personnel and the environment. This guide provides an in-depth operational plan for the proper disposal of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine (CAS No. 871688-90-3), ensuring compliance with regulatory standards and promoting a culture of safety within the laboratory.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the cornerstone of safe chemical handling. Based on analogous benzoxazole compounds, this compound should be handled as a hazardous substance with the potential to cause irritation and harm upon exposure.[2][3]

Table 1: Anticipated Hazard Profile and Required Protective Measures

Hazard CategoryAnticipated RisksRequired Personal Protective Equipment (PPE) & Handling
Health Hazards Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][3]Eye/Face Protection: Wear safety glasses with side-shields or tight-sealing safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] Skin Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat.[1] Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mists.[2]
Physical Hazards Stable under normal conditions. Incompatible with strong oxidizing agents, acids, and bases.[2]Store in a cool, dry, well-ventilated area away from incompatible materials.[4] Keep containers tightly closed when not in use.[5]
Environmental Hazards Environmental effects have not been fully investigated. Assume the substance is harmful to aquatic life and avoid release into the environment.Do not allow the product to enter drains.[6] All disposal must adhere to federal, state, and local regulations.[1]
Combustion Hazards Thermal decomposition can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][3]In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[6] Firefighters should wear self-contained breathing apparatus.[3]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices through its Hazard Communication Standard (HazCom).[9][10]

  • EPA (RCRA): This framework governs the identification, labeling, storage, and disposal of hazardous waste.[7] Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG), which determines the on-site accumulation time limits and quantities.[11][12]

  • OSHA (HazCom): This standard ensures that information about chemical hazards is communicated to employees through labels, Safety Data Sheets (SDS), and training.[9][10]

Compliance with these regulations is mandatory to avoid significant penalties and, more importantly, to ensure a safe working environment.[7]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a licensed vendor.

Step 1: Waste Characterization and Segregation

Causality: Proper characterization and segregation are critical to prevent dangerous chemical reactions and ensure compliant disposal. Mixing incompatible waste streams can lead to fire, explosion, or the release of toxic gases.

  • Designate as Hazardous Waste: Due to its potential health hazards, all waste containing this compound (including pure substance, solutions, and contaminated materials) must be treated as hazardous waste.

  • Segregate Incompatibles: Do not mix this waste with strong acids, bases, or oxidizing agents.[2] It should be collected in a dedicated waste container for nitrogenous organic compounds or as directed by your institution's Environmental Health & Safety (EHS) department.

Step 2: Containerization and Labeling

Causality: Proper containerization prevents leaks and spills, while clear labeling ensures safe handling and provides essential information for waste technicians, as mandated by the EPA.[11]

  • Select a Compatible Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. For liquid waste, a high-density polyethylene (HDPE) or glass bottle with a screw-top cap is appropriate. Avoid metal containers for acidic or basic solutions.[8]

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly states:

    • The words "HAZARDOUS WASTE "[12]

    • The full chemical name(s) of the contents: "Waste this compound"

    • An indication of the hazards (e.g., Irritant, Harmful)[12]

  • Keep Container Closed: The container must be kept tightly sealed except when adding waste.[13] This minimizes the release of vapors and prevents spills.

Step 3: Waste Accumulation

Causality: Storing waste in a designated, controlled area ensures it is managed by trained personnel and does not pose a risk to the general lab environment.

  • Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation, in an area under the control of laboratory personnel.[11][12] This designated SAA must be within the line of sight of where the waste is generated.[11]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks.[13]

  • Monitor Accumulation Limits: Be aware of your laboratory's generator status and the associated limits on the volume of waste (e.g., up to 55 gallons in an SAA) and accumulation time.[12]

Step 4: Arranging for Final Disposal

Causality: Hazardous waste must be tracked from "cradle to grave." Using a licensed disposal service ensures the waste is transported, treated, and disposed of in an environmentally sound and legally compliant manner.

  • Contact EHS: When the waste container is nearly full (e.g., 90% capacity) or approaching its time limit, contact your institution's EHS department or approved hazardous waste vendor to schedule a pickup.[8][13]

  • Do Not Dispose On-Site: Never dispose of this compound by pouring it down the sewer drain or placing it in the regular trash.[13]

  • Recommended Disposal Method: The standard and required method for this type of organic chemical waste is incineration at a licensed and approved waste disposal facility.[1][6]

Emergency Procedures: Spills and Exposure

Immediate action is paramount in an emergency to mitigate harm.

Personnel Exposure
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[3] Seek medical advice if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Response
  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE (lab coat, gloves, eye protection).

    • Contain the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully sweep or scoop up the absorbed material.

    • Place the contaminated absorbent into a labeled hazardous waste container.

    • Decontaminate the spill area with soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If the substance is volatile or creates dust, close the door and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.[13] Do not attempt to clean it up yourself.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical must be managed correctly to be considered non-hazardous.

Causality: Residual amounts of the chemical can still pose a hazard. The triple-rinse procedure ensures that the container is sufficiently decontaminated.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) three times.

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste in the appropriate waste stream.[13] Subsequent rinses for non-acutely toxic chemicals may be drain-disposable, but you must confirm this with your local EHS guidelines.

  • Deface Label: Completely remove or deface the original chemical label on the container.

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycling bin, depending on institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_generation Waste Generation & Characterization cluster_containment Containment & Labeling cluster_accumulation On-Site Accumulation cluster_disposal Final Disposal cluster_spill Emergency Spill gen Waste Generated (Pure, Solution, or Contaminated Material) char Characterize as Hazardous Waste gen->char spill Spill Occurs gen->spill Accident seg Segregate from Incompatible Waste (Acids, Bases, Oxidizers) char->seg cont Select Compatible Container (e.g., HDPE, Glass) seg->cont labeling Affix 'HAZARDOUS WASTE' Label - Full Chemical Name - Hazard Information cont->labeling close Keep Container Tightly Closed labeling->close saa Store in Designated SAA (At/Near Point of Generation) close->saa sec_cont Use Secondary Containment saa->sec_cont pickup Container Full or Time Limit Reached? Contact EHS for Pickup sec_cont->pickup vendor Licensed Hazardous Waste Vendor Transports for Disposal pickup->vendor incin Final Disposal Method: High-Temperature Incineration vendor->incin spill_proc Follow Spill Response Protocol (Absorb, Collect, Decontaminate) spill->spill_proc spill_waste Place Contaminated Materials in Hazardous Waste Container spill_proc->spill_waste spill_waste->labeling

Caption: Decision workflow for the safe disposal of this compound.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
  • 2-(5-Methylbenzo[d]oxazol-2-yl)ethanamine. (n.d.). CymitQuimica.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Osha.com.
  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. (n.d.). Benchchem.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology.
  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer.
  • This compound. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - Methyl 2-methyl-1,3-benzoxazole-5-carboxylate. (2010, August 27). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Amino-2-methyl-1,3-benzoxazole. (2010, October 19). Fisher Scientific.
  • MSDS of 2-(5-Methyl-[4][7][14]oxadiazol-2-YL)-ethylamine. (n.d.). Retrieved from

  • Materials Safety Data Sheet. (n.d.). RuixiBiotechCo.Ltd.
  • This compound. (n.d.). ChemicalBook.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.

Sources

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